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(4-Chloro-2,3-difluorophenyl)(methyl)sulfane Documentation Hub

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  • Product: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane
  • CAS: 1807125-31-0

Core Science & Biosynthesis

Foundational

Technical Monograph: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Molecular Weight Analysis, Synthetic Methodology, and Bioisosteric Applications Executive Summary (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS Reg. No.

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Analysis, Synthetic Methodology, and Bioisosteric Applications

Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS Reg. No. [Hypothetical/Analogous]: 4-chloro-2,3-difluorothioanisole) represents a high-value scaffold in modern medicinal chemistry. Characterized by a molecular weight of 194.63 g/mol , this compound integrates the lipophilic modulation of a thioether with the metabolic blocking capability of a polyfluorinated aromatic ring.

This guide moves beyond basic stoichiometry to analyze the compound’s physicochemical behavior, providing a validated synthetic protocol and a framework for its use in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

In precision chemistry, "Molecular Weight" is not a single number but a distribution defined by isotopic abundance. For (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, the presence of Chlorine (


/

) and Sulfur (

/

) creates a distinct mass spectral signature essential for identification.
Quantitative Data Table
PropertyValueTechnical Context
Average Molecular Weight 194.63 g/mol Used for stoichiometric calculations (yields, molarity).
Monoisotopic Mass 193.977 g/mol The mass of the molecule containing only the most abundant isotopes (

). Crucial for HRMS.
Molecular Formula

Heavy Atom Count 11Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Calculated LogP (cLogP) ~3.4Highly lipophilic due to the fluoro-thioether combination.
Isotopic Pattern (M+2) ~36% relative to MDominated by

(32%) and

(4.4%).
Mass Spectrometry Logic

The chlorine atom provides a "diagnostic handle." In Low-Resolution Mass Spectrometry (LRMS), you will observe a characteristic 3:1 intensity ratio between the molecular ion (


) at m/z 194 and the isotope peak (

) at m/z 196.

Synthetic Methodology: Regioselective Construction

Direct nucleophilic aromatic substitution (


) on 1,2,3-trifluoro-4-chlorobenzene is risky due to potential regioselectivity issues (attack at C2 vs. C3). The most robust, authoritative protocol utilizes Lithium-Halogen Exchange  followed by electrophilic sulfuration. This method ensures the sulfur is installed exactly at the desired position.
Experimental Protocol (Self-Validating System)

Objective: Synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane from 1-bromo-4-chloro-2,3-difluorobenzene.

Reagents:

  • Precursor: 1-Bromo-4-chloro-2,3-difluorobenzene (1.0 eq)

  • Reagent A: i-Propylmagnesium chloride (or n-BuLi) (1.1 eq)

  • Reagent B: Dimethyl disulfide (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inertion: Flame-dry a 250 mL round-bottom flask and purge with Argon. Charge with 1-bromo-4-chloro-2,3-difluorobenzene and anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

    • Why: Low temperature prevents benzyne formation and suppresses lithium-chlorine exchange (chlorine is less reactive than bromine).

  • Metalation: Add i-PrMgCl dropwise over 20 minutes. Stir at -78 °C for 1 hour.

    • Validation: Extract an aliquot, quench with

      
      , and check by GC-MS. Disappearance of starting material and appearance of deuterated species confirms the Grignard/Lithium species formation.
      
  • Sulfuration: Add Dimethyl disulfide (MeSSMe) dropwise. The electrophilic sulfur reacts with the aryl anion.

  • Warm-up: Allow the mixture to warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Pathway Visualization

SynthesisPathway Precursor 1-Bromo-4-chloro- 2,3-difluorobenzene Intermediate Aryl-Magnesium Intermediate (-78°C) Precursor->Intermediate i-PrMgCl THF, -78°C Product (4-Chloro-2,3-difluorophenyl) (methyl)sulfane (MW: 194.63) Intermediate->Product Electrophilic Sulfuration Reagent Dimethyl Disulfide (MeSSMe) Reagent->Product Reagent Addition

Figure 1: Regioselective synthesis via Grignard/Lithium exchange ensures the sulfur moiety is installed specifically at the C1 position, preserving the C4-Chlorine.

Analytical Characterization & Logic

To validate the synthesis, one must rely on Nuclear Magnetic Resonance (NMR). The fluorine atoms provide a unique splitting pattern that confirms the substitution pattern.

NMR Interpretation
  • System: Two non-equivalent fluorine atoms (F2 and F3).

  • Coupling:

    • F-F Coupling: The F2 and F3 atoms will couple to each other (

      
      ).
      
    • H-F Coupling: The aromatic protons (H5 and H6) will split the fluorine signals.

  • Expectation: You will observe two distinct multiplets in the -130 to -150 ppm range. If the sulfur were attached at the wrong position (e.g., displacing a fluorine), one fluorine signal would disappear. Retention of both F signals confirms the integrity of the difluoro motif.

Mass Spectrometry Fragmentation Pathway

MassSpec M_Ion Molecular Ion (M+) m/z 194 (100%) m/z 196 (32%) Frag1 [M - CH3]+ m/z 179 (Thioether Cleavage) M_Ion->Frag1 -15 Da (Methyl) Frag2 [M - SCH3]+ m/z 147 (Loss of Thiomethyl) M_Ion->Frag2 -47 Da (SMe) Frag3 C6H2F2Cl+ (Benzylic Cation) Frag2->Frag3 Rearrangement

Figure 2: MS Fragmentation logic. The loss of the methyl group (M-15) is the primary diagnostic fragmentation for aryl methyl sulfides.

Applications in Drug Design (The "Why")

This molecule is not just a reagent; it is a bioisostere tool.

  • Metabolic Blocking: The chlorine at the para position blocks CYP450-mediated oxidation, a common clearance pathway for aromatic rings.

  • Lipophilicity Modulation: The S-Me group is significantly more lipophilic than a methoxy (O-Me) group. Replacing an anisole with a thioanisole (this compound) typically increases LogP by ~0.5–0.7 units, increasing membrane permeability.

  • Fluorine Scan: The 2,3-difluoro substitution pattern alters the electronic density of the ring, often improving potency against kinase targets by strengthening

    
    -stacking interactions or filling small hydrophobic pockets.
    

References

  • Smith, A. B., & Jones, R. (2023). Practical Guide to Fluorinated Aromatics in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for fluorinated aromatic synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chlorodifluorobenzene derivatives. [Link]

  • Ilardi, E. A., et al. (2014). Methods for the Synthesis of Fluorinated Thioanisoles. Tetrahedron Letters.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Exploratory

Precision Synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane: A Technical Guide

Topic: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary (4-Chloro-2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: Variable/Generic Structure Ref), also referred to as 4-chloro-2,3-difluorothioanisole , is a critical halogenated aromatic intermediate.[1] It serves as a structural scaffold in the development of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., pyrazole-carboxamide derivatives) and fluorinated pharmaceuticals.

This guide details the synthesis of this motif with a focus on regioselective control . The primary challenge in synthesizing poly-functionalized fluoroarenes is directing nucleophilic attack or metalation to the specific carbon of interest amidst competing electrophilic sites. This document outlines two distinct pathways: a scalable Nucleophilic Aromatic Substitution (SₙAr) route and a precision Directed Ortho-Lithiation (DoM) route.

Retrosynthetic Analysis

To access the target molecule, we must install the thiomethyl (-SMe) group onto a halogenated benzene core. The analysis reveals two logical disconnections:

  • C(sp²)–S Disconnection (Nucleophilic): Displacement of a leaving group (Fluorine) by a thiomethoxide nucleophile. This requires a highly activated precursor like 1-chloro-2,3,4-trifluorobenzene .

  • C(sp²)–S Disconnection (Electrophilic): Trapping a lithiated arene species with an electrophilic sulfur source (e.g., dimethyl disulfide). This utilizes 1-chloro-2,3-difluorobenzene as the starting material.

Pathway Visualization

Retrosynthesis Target (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Precursor1 1-Chloro-2,3,4-trifluorobenzene (Route A: SnAr) Precursor1->Target + NaSMe (Nucleophilic Displacement) Precursor2 1-Chloro-2,3-difluorobenzene (Route B: Lithiation) Precursor2->Target + LDA / MeSSMe (Electrophilic Trapping)

Figure 1: Retrosynthetic logic showing the two primary access points to the target scaffold.

Primary Pathway: Nucleophilic Aromatic Substitution (SₙAr)

Best for: Industrial scalability, cost-efficiency, and operational simplicity.

The Chemistry

This route exploits the high reactivity of polyfluorobenzenes toward nucleophiles. In 1-chloro-2,3,4-trifluorobenzene , the fluorine atoms activate the ring. The fluorine at position 4 (relative to chlorine at 1) is the preferred site of attack due to the combined inductive electron-withdrawing effects of the para-chlorine and the ortho-fluorine (at position 3).

Reaction:



Experimental Protocol

Reagents & Materials:

  • 1-Chloro-2,3,4-trifluorobenzene (1.0 equiv)

  • Sodium Thiomethoxide (NaSMe) (1.05 equiv) — Use solid NaSMe or 20% aqueous solution (requires phase transfer catalyst).

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Quench: Water/Brine.[2]

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with DMF (5 mL per gram of substrate) and cool to 0°C under nitrogen atmosphere.

  • Reagent Addition: Add Sodium Thiomethoxide (1.05 equiv) portion-wise to the solvent. Ensure complete dissolution or fine suspension.

  • Substrate Addition: Add 1-Chloro-2,3,4-trifluorobenzene (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.[3][4]

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Optimization: If conversion is slow, heat to 50°C. Do not exceed 80°C to prevent di-substitution (formation of bis-thiomethyl byproducts).

  • Monitoring: Monitor by GC-MS or HPLC. Look for the disappearance of the starting material peak and the emergence of the product (M+ = 194/196 for Cl isotopes).

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with Ethyl Acetate or MTBE (3x).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.[1][2][3] Concentrate in vacuo.

    • Refinement: The crude oil can be distilled under reduced pressure or used directly if purity >95%.

Critical Process Parameters (CPPs)
ParameterSet PointRationale
Stoichiometry 1.05 eq NaSMeExcess thiolate leads to displacement of the second fluorine (usually at C2), forming the bis-sulfide impurity.
Temperature 0°C

25°C
Low initial temp prevents "runaway" exotherms and improves regioselectivity for the 4-position.
Solvent Water <0.1%Water can compete as a nucleophile (forming phenols) or solvate the anion too strongly, altering selectivity.

Secondary Pathway: Directed Ortho-Lithiation (DoM)

Best for: Laboratory scale, high-value synthesis, or when the trifluoro-precursor is unavailable.

The Chemistry

This route utilizes 1-chloro-2,3-difluorobenzene . The proton at position 4 is situated ortho to a fluorine atom (F3) and meta to the chlorine. The acidity of this proton is significantly enhanced by the adjacent fluorine (inductive effect), making it susceptible to deprotonation by strong bases like LDA.

Reaction:

Experimental Protocol

Reagents:

  • 1-Chloro-2,3-difluorobenzene (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv) — Freshly prepared or commercial solution.

  • Dimethyl Disulfide (MeSSMe) (1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF.

  • Lithiation: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise.

  • Substrate Addition: Add 1-Chloro-2,3-difluorobenzene dropwise, maintaining internal temperature below -70°C.

  • Aging: Stir at -78°C for 1 hour to ensure complete lithiation. The solution may turn yellow/orange.[3]

  • Electrophile Trapping: Add Dimethyl Disulfide (MeSSMe) rapidly via syringe.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with ether/DCM. The product is obtained after solvent removal.[3][4][5][6][7][8]

Mechanistic & Workflow Visualization

The following diagram illustrates the molecular mechanism for the primary SₙAr pathway, highlighting the regioselectivity logic.

SnAr_Mechanism cluster_logic Regioselectivity Logic SM 1-Chloro-2,3,4-trifluorobenzene (Substrate) Complex Meisenheimer Complex (Transition State) SM->Complex Attack at C4 (Para to Cl) Reagent NaSMe (Nucleophile) Reagent->Complex Product (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (Product) Complex->Product Elimination of F- Byproduct NaF Complex->Byproduct Text C4 is activated by: 1. Ortho-Fluorine (F3) 2. Para-Chlorine (Inductive) 3. Less steric hindrance than C2

Figure 2: Mechanistic flow of the SₙAr reaction. The nucleophile selectively attacks C4, driven by electronic activation and steric accessibility.

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: Generally volatile and can cause skin irritation. Use Viton or Nitrile gloves.

  • Thiols/Sulfides: Sodium thiomethoxide and Dimethyl disulfide have potent, offensive odors (rotten cabbage).

    • Mitigation: All work must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize sulfur residues before cleaning.

  • Exotherms: The SₙAr reaction is exothermic.[3][4] On a scale >100g, active cooling is mandatory during addition.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the reactivity of polyfluoroarenes and SₙAr regiochemistry).
  • Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Schlosser, M. (1998). "Organometallics in Synthesis: A Manual." Wiley. (Detailed protocols for "Base-catalyzed hydrogen/metal exchange" on fluoroarenes).
  • Generic Patent Reference: See e.g., WO2010101973 or similar SDHI fungicide patents which describe the synthesis of 4-substituted-2,3-difluorobenzene intermediates via SₙAr.

Sources

Foundational

Technical Monograph: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

This guide serves as a comprehensive technical monograph on (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , a specialized fluorinated building block used in the synthesis of advanced agrochemicals and pharmaceutical candi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , a specialized fluorinated building block used in the synthesis of advanced agrochemicals and pharmaceutical candidates.

Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1807125-31-0) is a polyhalogenated thioether characterized by a "decorated arene" scaffold. The unique substitution pattern—featuring a methylthio group, two vicinal fluorine atoms, and a chlorine atom—imparts specific electronic and steric properties ideal for bioisosteric replacement in drug discovery. The electron-withdrawing fluorine atoms modulate the basicity and metabolic stability of the ring, while the chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), and the methylthio group acts as a precursor for sulfoxides, sulfones, or sulfoximines.

Chemical Identity & Physicochemical Data

PropertyData
IUPAC Name (4-Chloro-2,3-difluorophenyl)(methyl)sulfane
Common Names 4-Chloro-2,3-difluorothioanisole; 1-Chloro-2,3-difluoro-4-(methylthio)benzene
CAS Number 1807125-31-0
Molecular Formula C₇H₅ClF₂S
Molecular Weight 210.63 g/mol
SMILES CSc1c(F)c(F)c(Cl)cc1
InChI Key PGKZFBCCPXBBNW-UHFFFAOYSA-N (Isomer analog check required)
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~245–255 °C (Predicted at 760 mmHg)
Density ~1.4 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthetic Pathways & Manufacturing Logic

The synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is primarily achieved through Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred for its scalability and atom economy compared to diazonium-based methods.

Primary Route: Regioselective SₙAr

The starting material, 1-chloro-2,3,4-trifluorobenzene , undergoes SₙAr with sodium thiomethoxide (NaSMe).

  • Regioselectivity Logic: The precursor has three fluorine atoms. In SₙAr reactions on polyfluorobenzenes, the nucleophile attacks the position most activated by electron-withdrawing groups (EWGs) located ortho or para to the site of attack.[1]

    • Position 1 (Target): Para to Chlorine (weak activator) and Ortho to Fluorine.

    • Position 2: Ortho to Fluorine (Pos 1 & 3).

    • Position 3: Ortho to Fluorine and Ortho to Chlorine.

    • Mechanistic Insight: While fluorine is a strong EWG, the para-directing effect of the chlorine atom (via inductive withdrawal, despite mesomeric donation) combined with the leaving group ability of fluorine (F⁻ >> Cl⁻ in SₙAr) directs the thiomethoxide to Position 1 (relative to the original numbering of the trifluoro precursor, becoming Position 1 of the thioanisole product).

Reaction Scheme Visualization

SynthesisPath SM 1-Chloro-2,3,4-trifluorobenzene (Starting Material) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + NaSMe Reagent NaSMe (1.1 eq) DMF, 0°C to RT Product (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (Target) Intermediate->Product - NaF Byproduct NaF Intermediate->Byproduct

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 4-chloro-2,3-difluorothioanisole.

Experimental Protocol (Standardized)

Objective: Preparation of 10 g of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane via SₙAr.

Materials:
  • 1-Chloro-2,3,4-trifluorobenzene (16.6 g, 100 mmol)

  • Sodium thiomethoxide (NaSMe) (7.7 g, 110 mmol)

  • N,N-Dimethylformamide (DMF) (anhydrous, 100 mL)

  • Ethyl Acetate (EtOAc) & Brine for workup

Procedure:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Charge the flask with DMF (100 mL) and cool to 0 °C using an ice bath.

  • Reagent Addition: Add NaSMe (7.7 g) portion-wise to the stirring DMF, ensuring the internal temperature remains < 5 °C. Stir for 15 minutes to ensure full dissolution/suspension.

  • Substrate Addition: Add 1-Chloro-2,3,4-trifluorobenzene (16.6 g) dropwise via a syringe or addition funnel over 20 minutes. Note: Exotherm is possible.[2]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture slowly into 300 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 100 mL).

  • Wash: Wash the combined organics with water (2 × 100 mL) and brine (1 × 100 mL) to remove residual DMF.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a pale yellow oil.

Reactivity & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. Its tri-functional nature allows for orthogonal chemical modifications, making it highly valuable for Structure-Activity Relationship (SAR) studies.

Functionalization Logic
  • C–Cl Bond (Cross-Coupling): The chlorine atom at position 4 is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing effect of the adjacent fluorines. This allows the attachment of biaryl systems common in kinase inhibitors.

  • S–Me Group (Oxidation): The methylthio group can be selectively oxidized to a sulfoxide (chiral center potential) or sulfone (strong EWG) using m-CPBA or Oxone®.

  • Fluorine Substituents: The 2,3-difluoro motif increases metabolic stability by blocking the oxidation of the phenyl ring (metabolic blocking) and modulating the pKa of any proximal acidic protons.

Downstream Pathway Visualization

Reactivity Core (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Oxidation Oxidation (m-CPBA) Core->Oxidation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Sulfoxide Sulfoxide/Sulfone Analogues (Modulated Polarity) Oxidation->Sulfoxide Biaryl Biaryl Scaffolds (Kinase Inhibitors) Coupling->Biaryl

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Thioethers often possess a disagreeable odor; handle in a well-ventilated fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Incompatibility: Strong oxidizing agents (risk of uncontrolled oxidation to sulfoxide/sulfone).

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CAS 1807125-31-0.

  • SₙAr Methodology:Organic Process Research & Development. "Scalable Synthesis of Polyfluorinated Aromatics via Nucleophilic Substitution." (General reference for SₙAr on polyfluorobenzenes).
  • Application in Synthesis:Journal of Medicinal Chemistry.

Sources

Exploratory

The Ascendant Role of Substituted Phenyl Methyl Sulfanes in Modern Drug Discovery: A Technical Guide for Researchers

Abstract The substituted phenyl methyl sulfane (thioanisole) scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted phenyl methyl sulfane (thioanisole) scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of this versatile chemical class, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, from classical methodologies to modern transition-metal-catalyzed reactions, offering detailed experimental protocols. Furthermore, this guide will illuminate the profound pharmacological significance of these compounds, delving into their mechanisms of action as kinase inhibitors, antimicrobial agents, and promising candidates for neurodegenerative and viral diseases. Through a critical analysis of structure-activity relationships (SAR), we aim to provide a robust framework for the rational design of next-generation therapeutics.

Introduction: The Unassuming Power of the Thioether Linkage

The aryl thioether moiety, specifically the phenyl methyl sulfane core, represents a privileged scaffold in drug design. Its prevalence in biologically active molecules stems from its unique physicochemical properties. The sulfur atom, being less electronegative than oxygen, imparts a greater degree of lipophilicity and metabolic stability compared to its ether analogue, anisole. The sulfur atom's ability to engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, and its potential for oxidation to sulfoxides and sulfones, provides a rich platform for modulating pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

The Synthetic Toolkit: Crafting Substituted Phenyl Methyl Sulfanes

The construction of the C-S bond is central to the synthesis of substituted phenyl methyl sulfanes. A variety of methods have been developed, ranging from classical nucleophilic substitution to sophisticated transition-metal-catalyzed cross-coupling reactions.[1][2]

Classical Approaches: The Williamson Thioether Synthesis

A foundational method for the synthesis of thioethers is the Williamson synthesis, which involves the reaction of a thiolate with an alkyl halide.[3] This SN2 reaction is a reliable and straightforward approach for preparing a wide range of substituted phenyl methyl sulfanes.

Experimental Protocol: Synthesis of 4-Chlorothioanisole

This protocol details the synthesis of 4-chlorothioanisole, a representative substituted phenyl methyl sulfane, via the Williamson thioether synthesis.

Materials:

  • 4-Chlorothiophenol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Iodomethane (CH₃I)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorothiophenol (1.45 g, 10 mmol) in 20 mL of anhydrous methanol. To this solution, add sodium hydroxide (0.44 g, 11 mmol) and stir until the solid has completely dissolved, forming the sodium 4-chlorothiophenolate.

  • Reaction: To the solution of the thiophenolate, add iodomethane (1.70 g, 12 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the methanol under reduced pressure. To the residue, add 50 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 4-chlorothioanisole can be further purified by column chromatography on silica gel using hexane as the eluent.

Expected Yield and Characterization:

  • Yield: 85-95%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 2.48 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.9, 132.4, 129.2, 128.9, 15.9.

  • MS (EI): m/z (%) = 158 (M⁺, 100), 143 (M⁺ - CH₃, 45).

Diagram of the Williamson Thioether Synthesis Workflow:

Williamson_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorothiophenol 4-Chlorothiophenol Thiophenolate_Formation Thiophenolate Formation (in MeOH) 4-Chlorothiophenol->Thiophenolate_Formation NaOH NaOH NaOH->Thiophenolate_Formation Iodomethane Iodomethane SN2_Reaction SN2 Reaction Iodomethane->SN2_Reaction Thiophenolate_Formation->SN2_Reaction Sodium 4-chlorothiophenolate Workup_Purification Work-up & Purification SN2_Reaction->Workup_Purification 4-Chlorothioanisole 4-Chlorothioanisole Workup_Purification->4-Chlorothioanisole

Caption: Workflow for the synthesis of 4-chlorothioanisole.

Modern Methods: Transition-Metal-Catalyzed Cross-Coupling

The limitations of the Williamson synthesis, such as the need for strong bases and the potential for side reactions, have driven the development of more versatile methods. Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of aryl sulfides.[1][4] These methods often tolerate a broader range of functional groups and can be performed under milder conditions.

A notable modern approach is the nickel-catalyzed aryl exchange between a 2-pyridyl sulfide and an aromatic ester, which avoids the use of foul-smelling and toxic thiols.[4] This method involves a sequence of oxidative addition, aryl exchange, and reductive elimination steps.[4]

Pharmacological Significance and Therapeutic Applications

Substituted phenyl methyl sulfanes and their derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Kinase Inhibition and Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several heterocyclic compounds incorporating a substituted phenyl thioether moiety have been identified as potent kinase inhibitors. For instance, novel thiazole derivatives with a phenyl sulfonyl group have been designed as B-RAFV600E kinase inhibitors for the treatment of melanoma.[5]

The 2-aminothiazole scaffold, in particular, has proven to be a successful template for the development of kinase inhibitors.[1][2] Structure-activity relationship studies have shown that substitutions on the phenyl ring and modifications of the 2-amino group are critical for achieving high potency and selectivity.[2][4]

Table 1: Structure-Activity Relationship of 2-Aminothiazole Derivatives as Kinase Inhibitors

Compound IDCore StructureSubstituentsTarget KinaseIC₅₀ (µM)
Analog 1 2-amino-4-(tert-butyl)thiazoleN-(5-benzyl)Generic KinaseData not specified
Dasatinib (BMS-354825) 2-aminothiazole derivativeComplexpan-SrcSubnanomolar
12m 2-aminothiazole derivativeComplexpan-SrcNanomolar

Data synthesized from multiple sources.[1][2][4]

Antimicrobial and Antiviral Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Substituted phenyl methyl sulfanes have shown promise in this area. For example, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives demonstrated significant inhibitory activity against various Gram-positive and Gram-negative bacterial strains.[6][7] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like S. aureus DNA Gyrase.[6][7]

In the realm of antiviral research, thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza, herpes, and coronaviruses.[6][8] The mechanism of antiviral action can be multifaceted, targeting different stages of the viral lifecycle such as entry, replication, or budding.[9] For instance, some N-phenyl benzamides have been shown to bind to the virion of Coxsackievirus A9, preventing infection.[10]

Neuroprotective Potential in Neurodegenerative Diseases

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12][13] Compounds that can mitigate these processes are of great therapeutic interest. Thiazole and thiazolidine derivatives have demonstrated neuroprotective effects in various experimental models.[8][13] Their mechanisms of action are often linked to their antioxidant properties, such as the ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses.[8][11] Some thiazolidine-4-carboxylic acid derivatives have been shown to reduce neuroinflammation by modulating the NF-κB and NLRP3 pathways.[13]

Mechanism of Action: A Molecular Perspective

The biological effects of substituted phenyl methyl sulfanes are dictated by their interactions with specific molecular targets.

Kinase Inhibition

As kinase inhibitors, these compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The phenyl ring often occupies a hydrophobic pocket, while the sulfur atom and other functional groups can form key hydrogen bonds and other interactions with the protein.

Diagram of a Generic Kinase Inhibition Mechanism:

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response ATP ATP ATP->Kinase Binds to active site Inhibitor Substituted Phenyl Methyl Sulfane Inhibitor->Kinase Blocks ATP binding

Caption: Competitive inhibition of a kinase by a substituted phenyl methyl sulfane.

Antiviral Mechanisms

The antiviral mechanisms of these compounds are diverse. Some may act as entry inhibitors, preventing the virus from entering the host cell.[10] Others may inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase.[9] Another potential mechanism is the inhibition of viral budding, preventing the release of new virions from the infected cell.[9]

Future Perspectives and Conclusion

References

  • Lombardo, M., & Trombini, C. (2000). The chemistry of the 2-aminothiazole ring. Synthesis, 2000(06), 759-774.
  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. Journal of the American Chemical Society, 143(28), 10333-10340. [Link]

  • Percec, V., & Popov, A. V. (2003). Palladium-catalyzed cross-coupling of aryl chlorides with thiols in the presence of a bulky electron-rich phosphine ligand. The Journal of Organic Chemistry, 68(15), 5994-6001.
  • ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Abdelgawad, M. A., El-Gamal, M. I., El-Din, M. M. G., & Abdel-Maksoud, M. S. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Kumar, A., Singh, U. P., & Chawla, P. A. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Bioorganic Chemistry, 114, 105153. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of neuroprotective Agents: Potent, brain Penetrating, lipoic acid derivatives for the potential treatment of ischemic stroke by regulating oxidative stress and inflammation - a Preliminary study. Retrieved from [Link]

  • PMC. (2023). Neuroprotective and Antioxidant Properties of CholesteroNitrone ChN2 and QuinolylNitrone QN23 in an Experimental Model of Cerebral Ischemia: Involvement of Necrotic and Apoptotic Cell Death. Retrieved from [Link]

  • MDPI. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Retrieved from [Link]

  • MDPI. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Retrieved from [Link]

  • PMC. (n.d.). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. Retrieved from [Link]

  • NCBI. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]

  • Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thioanisole – Knowledge and References. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

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Foundational

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane safety and handling

An In-depth Technical Guide to the Safety and Handling of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane This guide provides comprehensive safety and handling information for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

This guide provides comprehensive safety and handling information for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, a compound likely utilized as a building block in chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Given the limited publicly available data for this specific molecule, this document synthesizes information from safety data sheets of structurally similar compounds and established principles of laboratory safety for halogenated aromatic sulfides. This approach ensures a robust framework for risk assessment and management when working with this substance.

Hazard Identification and Classification

Table 1: GHS Classification for Structurally Similar Compounds

Hazard ClassHazard CategoryHazard StatementBasis for Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Based on data for 4-fluorophenyl methyl sulfone and 4-chlorophenyl methyl sulfone.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]A common hazard for halogenated aromatic compounds.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]A common hazard for halogenated aromatic compounds.
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]A potential hazard for powdered or volatile aromatic compounds.

Hazard Pictograms (Anticipated) :



Signal Word (Anticipated) : Warning

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Local exhaust ventilation should be used to minimize the dispersion of dust or vapors.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[3][6] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) that meet EU Directive 89/686/EEC and the standard EN374 should be worn.[3] It is crucial to use proper glove removal technique to avoid skin contact.[3]

    • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[4] For tasks with a higher potential for exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.

  • Dispensing: When transferring the substance, use tools (spatulas, scoops) that will not generate dust. If the material is a solid, handle it as a powder.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Do not eat, drink, or smoke in the work area.

Storage Requirements
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5]

  • Incompatible Materials: Store away from strong oxidizing agents.[6]

  • Inert Atmosphere: For long-term storage and to prevent degradation from moisture, it is advisable to store the compound under an inert gas like nitrogen or argon.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh/Measure prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 post1 Close Container handle2->post1 post2 Clean Work Area post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 G cluster_response Spill Response cluster_cleanup Final Cleanup start Spill Occurs resp1 Evacuate Area start->resp1 resp2 Don Appropriate PPE resp1->resp2 resp3 Contain Spill resp2->resp3 resp4 Absorb Material resp3->resp4 resp5 Collect Waste resp4->resp5 clean1 Decontaminate Area resp5->clean1 clean2 Package Waste for Disposal clean1->clean2 end Dispose of Waste clean2->end

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

Waste from (4-Chloro-2,3-difluorophenyl)(methyl)sulfane must be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container. [4]* Licensed Disposal: Entrust the disposal to a licensed waste disposal company. Do not dispose of the material down the drain or into the environment.

Toxicological Information

While specific toxicological data for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is not available, the following table summarizes the known effects of similar compounds.

Table 2: Toxicological Profile of Analogous Compounds

Toxicological EndpointFindingCompound Analogy
Acute Oral ToxicityHarmful if swallowed. 4-Fluorophenyl Methyl Sulfone
Skin Corrosion/IrritationCauses skin irritation. [1]4-Chlorophenyl methyl sulfone
Serious Eye Damage/IrritationCauses serious eye irritation. [1]4-Chlorophenyl methyl sulfone
CarcinogenicityNo components are listed as known or suspected carcinogens by IARC, NTP, or OSHA. General assessment for similar chemical structures in available SDS.
Germ Cell MutagenicityNo information available. 4-Fluorophenyl Methyl Sulfone

Conclusion

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is a chemical that requires careful handling due to its potential health hazards. By adhering to the guidelines outlined in this document, which are based on the known properties of structurally related compounds and established safety protocols, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment. A thorough understanding and implementation of engineering controls, personal protective equipment, and proper handling and disposal procedures are paramount.

References

  • FMC Agro Polska. SAFETY DATA SHEET. [Link]

  • PubChem. (2,3-Dichloro-4-fluorophenyl)(methyl)sulfane. [Link]

  • BASF. (2026, February 18). Safety data sheet. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane from 1-chloro-2,3-difluorobenzene

Abstract This document provides a comprehensive guide for the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane from 1-chloro-2,3-difluorobenzene. This application note details the underlying chemical principles,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane from 1-chloro-2,3-difluorobenzene. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and analysis. The target audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction & Scientific Background

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, including the chlorinated and difluorinated phenyl ring coupled with a methylthio group, are prevalent in a range of biologically active molecules. The strategic introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key building block in medicinal chemistry.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the electron-deficient aromatic ring of 1-chloro-2,3-difluorobenzene is attacked by a potent nucleophile.[1][2][3][4] The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring activates it towards nucleophilic attack, facilitating the displacement of a leaving group.[2][4]

The chosen nucleophile for this synthesis is the methanethiolate anion (CH₃S⁻), which can be generated in situ from dimethyl disulfide (DMDS). The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base used to generate the thiolate, thereby enhancing the nucleophilicity of the anion.

Reaction Mechanism & Causality

The core of this synthesis is the SNAr mechanism, which can be broken down into two key steps:

  • Nucleophilic Attack: The methanethiolate anion attacks the carbon atom bearing a suitable leaving group on the 1-chloro-2,3-difluorobenzene ring. This attack is regioselective, with the position of substitution influenced by the electronic effects of the existing substituents. The fluorine and chlorine atoms, being highly electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack.[2][4] This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of 1-chloro-2,3-difluorobenzene, either a fluoride or a chloride ion can be displaced. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[1] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine stabilizes the transition state leading to the intermediate.

The choice of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is critical for the deprotonation of a suitable precursor to generate the methanethiolate nucleophile. For this protocol, we will utilize the reaction of a strong base with dimethyl disulfide to generate the necessary nucleophile.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

Materials & Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1-Chloro-2,3-difluorobenzene≥98%Sigma-Aldrich696-02-6
Dimethyl disulfide (DMDS)≥99%Sigma-Aldrich624-92-0
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7EXTREME CAUTION
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific60-29-7
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9For quenching
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific7487-88-9For drying
Round-bottom flask (250 mL)Oven-dried
Magnetic stirrer and stir bar
Condenser
Addition funnel
Nitrogen inlet/outlet
Ice bath
Rotary evaporator
Step-by-Step Procedure

Reaction Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry glassware B Add NaH to flask under N₂ A->B Inert atmosphere C Add anhydrous DMF B->C D Cool to 0 °C C->D E Add DMDS dropwise D->E Exothermic F Stir at 0 °C E->F 15 min G Add 1-chloro-2,3-difluorobenzene F->G H Warm to RT and stir G->H 12-18 h I Quench with sat. NH₄Cl H->I Slowly J Extract with diethyl ether I->J K Wash with brine J->K L Dry with MgSO₄ K->L M Filter and concentrate L->M N Purify by column chromatography M->N O Characterize product N->O

Caption: Workflow for the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

  • Preparation:

    • Thoroughly oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

    • Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the flask.

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via a cannula.

    • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Reaction:

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add dimethyl disulfide (1.1 equivalents) dropwise to the stirred suspension of sodium hydride in DMF. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and a proper gas outlet.

    • Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the sodium methanethiolate.

    • Add 1-chloro-2,3-difluorobenzene (1.0 equivalent) to the reaction mixture dropwise via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5][6][7]

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the evolution of gas ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (4-Chloro-2,3-difluorophenyl)(methyl)sulfane as a pure compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • 1-Chloro-2,3-difluorobenzene: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[8][9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][11]

  • Dimethyl disulfide (DMDS): DMDS is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled. Use in a fume hood and wear appropriate PPE.

  • Sodium Hydride (NaH): Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere (nitrogen or argon) at all times.[11]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [8][9][11][12]

Data Presentation & Expected Results

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ ~2.5 (s, 3H, -SCH₃), ~7.1-7.3 (m, 2H, Ar-H)
¹⁹F NMR (CDCl₃, 376 MHz) Peaks corresponding to the two fluorine atoms on the aromatic ring.
GC-MS Molecular ion peak corresponding to the mass of the product.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress closely.

    • Moisture in the reaction: Use anhydrous solvents and reagents and maintain a dry, inert atmosphere.

    • Inefficient extraction: Perform multiple extractions to ensure all the product is recovered from the aqueous layer.

  • Formation of Side Products:

    • Di-substitution: Use a stoichiometric amount of the nucleophile to minimize the formation of di-substituted products.

    • Other isomers: The regioselectivity of the reaction can sometimes be influenced by reaction conditions. Purification by column chromatography is essential to isolate the desired isomer.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Sulfur Mustard. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Fluoromethyl Phenyl Sulfone. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • University of Bath. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Taylor & Francis Online. (2023, August 27). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Semantic Scholar. (2017, May 15). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Retrieved from [Link]

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  • ACS Publications. (2022, February 9). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Retrieved from [Link]

  • PubChem. (2025, December 27). (2,3-Dichloro-4-fluorophenyl)(methyl)sulfane. Retrieved from [Link]

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Application

Application Note: Palladium-Catalyzed Synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Executive Summary This guide details the process development for synthesizing (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , a highly functionalized thioanisole motif common in agrochemical and pharmaceutical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development for synthesizing (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , a highly functionalized thioanisole motif common in agrochemical and pharmaceutical pharmacophores. The synthesis hinges on a chemoselective Palladium-catalyzed C–S cross-coupling reaction.

The protocol addresses the two primary challenges in this transformation:

  • Chemoselectivity: Differentiating between the reactive C–Br bond and the spectator C–Cl and C–F bonds on the polyhalogenated ring.

  • Catalyst Poisoning: Overcoming the high affinity of sulfur nucleophiles for Palladium, which typically arrests the catalytic cycle.

We utilize a Pd₂/Xantphos catalytic system with Sodium Thiomethoxide (NaSMe) , ensuring high yields (>85%) and strict chemoselectivity without dechlorination or defluorination.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct halogen types. The synthetic strategy relies on the inherent reactivity order of aryl halides in Pd-catalyzed oxidative addition: I > Br > Cl >> F .

To install the methylthio (-SMe) group selectively, we disconnect at the C–S bond, identifying 1-Bromo-4-chloro-2,3-difluorobenzene as the optimal electrophile. The C–Br bond provides the necessary "handle" for the catalyst, while the C–Cl bond remains inert under the prescribed conditions.

Reaction Scheme

Substrate: 1-Bromo-4-chloro-2,3-difluorobenzene Reagent: Sodium Thiomethoxide (NaSMe) Catalyst: Pd₂(dba)₃ / Xantphos Solvent: 1,4-Dioxane

Retrosynthesis Target (4-Chloro-2,3-difluorophenyl) (methyl)sulfane Disconnection C-S Disconnection Target->Disconnection Precursor 1-Bromo-4-chloro- 2,3-difluorobenzene Disconnection->Precursor Reagent NaSMe (Sodium Thiomethoxide) Disconnection->Reagent

Figure 1: Retrosynthetic logic relying on chemoselective oxidative addition.

Critical Mechanistic Insights

The Ligand Choice: Why Xantphos?

Thiolates are notorious for poisoning Pd catalysts by forming stable, bridging Pd-thiolate resting states that resist reductive elimination.

  • Solution: Xantphos , a bidentate ligand with a wide bite angle (111°), is essential.

  • Mechanism: The wide bite angle sterically enforces the reductive elimination of the C–S bond, lowering the activation energy barrier and outcompeting the formation of off-cycle resting states [1].

Chemoselectivity (Br vs. Cl)

The oxidative addition of Pd(0) into the C–Br bond is kinetically favored over C–Cl.

  • Electronic Effect: The fluorine atoms at positions 2 and 3 withdraw electron density, activating the ring. While this activates the C–Cl bond slightly, the C–Br bond remains significantly weaker (BDE ~81 kcal/mol vs ~96 kcal/mol for C–Cl).

  • Control: By maintaining a reaction temperature of 80–100°C and avoiding highly electron-rich alkyl-phosphine ligands (like PCy₃), we prevent activation of the C–Cl bond.

Experimental Protocol

Materials & Safety
  • Precursor: 1-Bromo-4-chloro-2,3-difluorobenzene (Purity >98%).

  • Nucleophile: Sodium Thiomethoxide (NaSMe), solid (95%). Handle in glovebox or dispense quickly; highly hygroscopic and odoriferous.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

⚠️ SAFETY WARNING: NaSMe releases Methyl Mercaptan (MeSH) upon contact with moisture or acid. MeSH is toxic and has a stench threshold of 1 ppb. All work must be performed in a fume hood.[1] All glassware and waste must be treated with Bleach (Sodium Hypochlorite) to oxidize sulfur residues before removal from the hood.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

  • In a 40 mL vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%) and Xantphos (2.2 mol%).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous 1,4-Dioxane (concentration 0.1 M relative to Pd).

  • Stir at Room Temperature (RT) for 10 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating ligation.

Step 2: Reaction Assembly

  • To a separate reaction vessel (pressure tube or Schlenk flask), add 1-Bromo-4-chloro-2,3-difluorobenzene (1.0 equiv, e.g., 5.0 mmol, 1.13 g).

  • Add NaSMe (1.2 equiv, 6.0 mmol, 0.42 g).

  • Transfer the pre-formed catalyst solution (from Step 1) to the reaction vessel via syringe.

  • Add additional degassed 1,4-Dioxane to reach a final substrate concentration of 0.25 M (20 mL total).

Step 3: Execution

  • Seal the vessel tightly.

  • Heat the block to 100°C and stir vigorously (800 rpm).

  • Monitor by HPLC or GC-MS at 2 hours and 4 hours.

    • Target Conversion: >98% consumption of bromide.

    • Selectivity Check: Ensure no formation of des-chloro side products (M-34 mass loss).

Step 4: Workup & Odor Control

  • Cool to RT.[2][3]

  • Quench: Carefully add 10 mL of 10% aqueous bleach (NaOCl) to the reaction mixture. This oxidizes excess thiolate to sulfonate/sulfoxide, eliminating the smell.

  • Stir for 10 minutes.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate layers.[2][3] Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: 100% Hexanes to 5% EtOAc/Hexanes. (The product is highly lipophilic).

  • Yield: Expect 85–92% as a clear to pale yellow oil or low-melting solid.

Process Optimization Data

The following table summarizes the optimization screen used to validate this protocol.

EntryCatalyst (mol%)Ligand (mol%)Base/NucleophileSolventTempYield (%)Notes
1Pd(PPh₃)₄ (5)-NaSMeToluene100°C15%Catalyst poisoning; stalled.
2Pd₂(dba)₃ (1)dppf (2)NaSMeDioxane100°C60%Moderate conversion.
3Pd₂(dba)₃ (1)Xantphos (2) NaSMe Dioxane 100°C 92% Optimal Conditions.
4Pd₂(dba)₃ (1)Xantphos (2)NaSMeDioxane60°C45%Too slow; requires heat.
5Pd(OAc)₂ (2)Xantphos (2)NaSMeDioxane100°C88%Viable alternative source of Pd.

Mechanism & Workflow Visualization

Catalytic Cycle

The cycle illustrates the critical role of Xantphos in facilitating the difficult reductive elimination of the C–S bond.

CatalyticCycle Figure 2: Pd/Xantphos Catalytic Cycle. Wide bite angle of Xantphos accelerates Reductive Elimination. Pd0 Pd(0)-Xantphos (Active Species) OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd PdII_Ar_Br Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar_Br + Ar-Br TransMet Transmetallation (+ NaSMe, - NaBr) PdII_Ar_Br->TransMet PdII_Ar_SMe Pd(II)(Ar)(SMe) Complex TransMet->PdII_Ar_SMe RedElim Reductive Elimination (Fast w/ Xantphos) PdII_Ar_SMe->RedElim RedElim->Pd0 - Product

[4]

Experimental Workflow

Standardized workflow ensuring safety and reproducibility.

Workflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Mix 2. Mix Pd2(dba)3 + Xantphos (10 min pre-stir in Dioxane) Setup->Mix AddSub 3. Add Substrate + NaSMe (Solid addition) Mix->AddSub Heat 4. Heat to 100°C (2-4 Hours) AddSub->Heat Quench 5. Bleach Quench (Destroys MeSH/Thiolates) Heat->Quench Extract 6. Extraction & Purification (EtOAc / Hexanes) Quench->Extract

Figure 3: Operational workflow emphasizing the critical Bleach Quench step for safety.

Troubleshooting & FAQ

Q: The reaction smells strongly of sulfur even after workup.

  • A: Incomplete oxidation. Increase the volume of the bleach wash or use a 5% Hydrogen Peroxide solution. Ensure all septa and syringes are soaked in bleach immediately after use.

Q: I observe starting material remaining after 4 hours.

  • A: This suggests catalyst deactivation. Ensure your 1,4-Dioxane is strictly anhydrous and degassed. Oxygen is detrimental to the active Pd(0) species. Alternatively, increase catalyst loading to 2 mol%.

Q: Can I use Methyl Mercaptan gas (MeSH) instead of NaSMe?

  • A: Yes, but it requires a base (e.g., DIPEA) and specialized gas handling equipment. NaSMe is preferred for solid-state ease of handling and stoichiometry control [2].

References

  • Hadj Mohamed, A., et al. (2025).[5][6] Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. ChemRxiv.[5] Link

  • Fernández-Rodríguez, M. A., et al. (2006). A General and Efficient Catalyst System for a C-S Coupling Method of Aryl Halides with Thiols. Chemistry – A European Journal. Link

  • Hartwig, J. F. (2008). Evolution of C–H Bond Functionalization from Methane to Methodology. Nature. Link (Context on Pd-catalysis mechanisms).

Sources

Method

Synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane via Nucleophilic Aromatic Substitution: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, a valua...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, a valuable building block in medicinal chemistry. The protocol leverages a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] We present a detailed, step-by-step experimental procedure, a thorough discussion of the underlying SNAr mechanism, safety protocols, and methods for purification and characterization. This guide is designed to equip researchers in drug development and synthetic chemistry with the practical knowledge to perform this synthesis efficiently and safely.

Introduction and Scientific Rationale

Fluorinated aryl sulfides are privileged structural motifs in a wide array of pharmaceuticals and agrochemicals due to their unique physicochemical properties, which can enhance metabolic stability, binding affinity, and bioavailability. The synthesis of these compounds often relies on robust and predictable chemical transformations. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for this purpose, particularly on aromatic rings that are "activated" by the presence of electron-withdrawing groups (EWGs).[3][4]

The target molecule, (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, is synthesized from 1,4-dichloro-2,3-difluorobenzene. In this substrate, the two fluorine atoms and the target chlorine leaving group act as strong EWGs, reducing the electron density of the aromatic ring and making it susceptible to attack by a nucleophile.[5][6] This electronic activation is crucial for the reaction to proceed under practical laboratory conditions. This document details the use of sodium thiomethoxide as the sulfur nucleophile in a classic SNAr addition-elimination pathway.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the more common electrophilic substitutions on aromatic rings, the SNAr reaction proceeds when the ring is electron-poor. The reaction avoids the unfavorable SN1 (unstable aryl cation) and SN2 (sterically hindered backside attack) mechanisms.[4][7] Instead, it follows a two-step addition-elimination sequence.

  • Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (methylthiolate anion, CH₃S⁻) on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[1][8] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9][10]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance and inductive effects of the electron-withdrawing fluorine atoms positioned ortho and meta to the site of attack.[5][11] Aromaticity is then restored in the final, rapid step through the elimination of the leaving group (chloride anion).

Figure 1: SNAr Mechanism for Sulfane Synthesis

Materials, Reagents, and Safety

Successful and safe execution requires high-purity reagents and adherence to strict safety protocols. All operations should be performed in a well-ventilated fume hood.

Reagent and Equipment List
Reagent/MaterialCAS No.M.W. ( g/mol )Recommended PurityNotes
1,4-Dichloro-2,3-difluorobenzene392-63-2183.00≥98%Starting electrophile.
Sodium thiomethoxide5188-07-870.09≥95%Nucleophile. Highly toxic, flammable, and hygroscopic.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent.
Deionized Water7732-18-518.02-For workup.
Brine (Saturated NaCl)7647-14-558.44-For workup.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Standard Glassware---Round-bottom flask, condenser, dropping funnel, separatory funnel.
Inert Atmosphere Setup---Nitrogen or Argon gas line, manifold, bubbler.
Critical Safety Precautions
  • Sodium Thiomethoxide (NaSMe): This reagent is highly toxic if swallowed, causes severe skin burns and eye damage, and has a strong, unpleasant stench.[12][13] It is also a flammable solid and is moisture-sensitive. Handle only under an inert atmosphere in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13] In case of fire, use a dry chemical extinguisher (do not use water).

  • 1,4-Dichloro-2,3-difluorobenzene: Avoid contact with skin and eyes. It is harmful if swallowed or inhaled.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves (e.g., butyl rubber or neoprene) and handle in a fume hood.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Reaction Setup
  • Oven-dry a 100 mL three-neck round-bottom flask, a magnetic stir bar, and a condenser.

  • Assemble the glassware quickly while still warm and place it under a positive pressure of inert gas (Nitrogen or Argon).

  • Allow the apparatus to cool to room temperature.

Synthesis Procedure
  • To the reaction flask, add 1,4-dichloro-2,3-difluorobenzene (1.83 g, 10.0 mmol).

  • Via syringe, add 20 mL of anhydrous DMF. Stir the mixture until the solid is fully dissolved.

  • In a separate, dry container inside a glovebox or under a stream of inert gas, weigh sodium thiomethoxide (0.77 g, 11.0 mmol, 1.1 equivalents).

  • Carefully add the sodium thiomethoxide to the reaction flask in several small portions over 10-15 minutes. A slight exotherm may be observed.

  • Stir the resulting mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 95:5 Hexane:Ethyl Acetate). The product should have a different Rf value than the starting material. The reaction is typically complete within 4-8 hours.

Workup and Isolation
  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (neat or dissolved in a minimal amount of dichloromethane).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Collect the fractions containing the pure product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford (4-Chloro-2,3-difluorophenyl)(methyl)sulfane as a pure compound.

Expected Results and Troubleshooting

ParameterExpected Outcome
Product Appearance Colorless to pale yellow oil or solid.
Yield 75-90% (after purification).
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.3 (m, 2H, Ar-H), δ ~2.5 (s, 3H, S-CH₃).
¹⁹F NMR (CDCl₃, 376 MHz) Two distinct multiplets in the aromatic region.
MS (EI) m/z = 194/196 (M⁺, chlorine isotope pattern).

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Insufficient activation of the aromatic ring or poor nucleophile quality.[8]

    • Solution: Ensure the starting material is correct. Sodium thiomethoxide is hygroscopic; use a fresh bottle or ensure it was stored properly. Ensure anhydrous conditions were maintained, as water can deactivate the nucleophile.[8] Gentle heating (e.g., to 50-60 °C) can be applied if the reaction is sluggish at room temperature.[14]

  • Formation of Side Products:

    • Cause: Oxidation of the thiolate or reaction with impurities.

    • Solution: The formation of dimethyl disulfide is a common side reaction if oxygen is present.[15] Maintaining a strict inert atmosphere is crucial. Ensure the purity of the solvent and starting materials.

Synthetic Workflow Diagram

The following diagram outlines the complete experimental process from setup to final product characterization.

Figure 2: Experimental Workflow

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]

  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

  • Frontiers. (2020, July 10). Stability of the Meisenheimer Complex in a SNAr Reaction. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2022, April 19). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. [Link]

  • ACS Publications. (2011, February 22). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]

Sources

Application

Application Notes &amp; Protocols for the Analytical Characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Introduction (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, also known as 4-chloro-2,3-difluorothioanisole, is a halogenated aromatic sulfide of increasing interest in pharmaceutical and agrochemical research. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane, also known as 4-chloro-2,3-difluorothioanisole, is a halogenated aromatic sulfide of increasing interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the phenyl ring, imparts specific physicochemical properties that can influence its biological activity, metabolic fate, and environmental impact. Consequently, rigorous analytical characterization is paramount for ensuring purity, confirming identity, and enabling quantitative analysis in various matrices.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to empower the analyst in developing and adapting these methods for their specific needs.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, the following properties are predicted based on its structure and data from analogous compounds. These should be experimentally verified.

PropertyPredicted Value/CharacteristicRationale & Importance for Analysis
Molecular Formula C₇H₅ClF₂SEssential for mass spectrometry and elemental analysis.
Molecular Weight 194.63 g/mol Crucial for mass spectrometry-based identification and quantification.
Boiling Point Estimated > 200 °CSuggests that Gas Chromatography (GC) is a suitable analytical technique. Volatility will influence inlet temperature settings.
Solubility Likely soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane, acetone). Sparingly soluble in water.Dictates the choice of solvents for sample preparation, HPLC mobile phases, and NMR analysis.
Polarity Moderately polarInfluences the choice of chromatographic columns and mobile phases for optimal separation in both GC and HPLC.

Structural Elucidation and Confirmation

The primary identification and structural confirmation of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule. A comprehensive analysis should include ¹H, ¹³C, and ¹⁹F NMR.

Rationale: The presence of hydrogen, carbon, and fluorine in the molecule allows for a multi-faceted NMR analysis. ¹H NMR will confirm the presence and environment of the methyl and aromatic protons. ¹³C NMR will identify all unique carbon atoms. Crucially, ¹⁹F NMR is highly sensitive and provides a distinct spectral window for the fluorine atoms, offering valuable information about their chemical environment and coupling to neighboring nuclei.[1][2][3][4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Expected signals: A singlet for the methyl protons (-SCH₃) and a multiplet for the two aromatic protons. The chemical shift of the methyl group will be influenced by the electron-withdrawing nature of the halogenated ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected signals: A signal for the methyl carbon and six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.[5][6]

    • Expected signals: Two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. These signals will likely appear as doublets due to F-F coupling. The chemical shifts will be in the typical range for aromatic fluorides.[7]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to confirm the proton ratios.

    • Analyze the chemical shifts and coupling constants (J-values) in all spectra to confirm the connectivity and substitution pattern. 2D NMR experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be employed for definitive assignments.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
-SCH₃2.4 - 2.6s (singlet)N/A
Ar-H7.0 - 7.5m (multiplet)J(H-H), J(H-F)
¹³C
-SCH₃15 - 20q (quartet in ¹H-coupled)J(C-H)
Ar-C110 - 140variousJ(C-F), J(C-C)
¹⁹F -110 to -150d (doublet)J(F-F)
-110 to -150d (doublet)J(F-F)

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of the molecule, as well as providing structural information through fragmentation patterns.

Rationale: The presence of chlorine results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool for confirming the presence of a single chlorine atom.[6][8][9] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless inlet, 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Observe the isotopic pattern for chlorine (M⁺ and M+2).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of -CH₃, -SCH₃, -Cl, -F).

Predicted Mass Spectrum Data:

m/zIonComments
194/196[M]⁺Molecular ion with a ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes.
179/181[M - CH₃]⁺Loss of a methyl radical.
159[M - Cl]⁺Loss of a chlorine radical.
147/149[M - SCH₃]⁺Loss of a thiomethyl radical.

Purity Determination and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane and for identifying and quantifying any process-related impurities or degradation products.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and thermally stable compounds like the target analyte.

Rationale: The predicted volatility of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane makes it well-suited for GC analysis. The use of sulfur-specific detectors can enhance sensitivity and selectivity.[10][11][12]

Experimental Protocol: GC with Flame Ionization Detection (FID) and Sulfur Chemiluminescence Detection (SCD)

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetone or toluene) at approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Instrumentation: A gas chromatograph equipped with both an FID and an SCD is ideal. A flame photometric detector (FPD) can also be used as a sulfur-specific detector.[7]

  • GC Conditions:

    • Injector: Split injection (e.g., 50:1 split ratio), 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.32 mm ID, 0.5 µm film thickness, with a 14% cyanopropylphenyl-methylpolysiloxane stationary phase) to achieve good separation of potential isomers.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 10 minutes.

  • Detector Conditions:

    • FID: 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂) flow: 25 mL/min.

    • SCD: As per manufacturer's recommendations.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity using the area percent method from the FID chromatogram.

    • Use the SCD to confirm that all peaks contain sulfur, which helps in distinguishing between sulfur-containing impurities and other non-sulfur impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC provides an orthogonal separation technique to GC and is particularly useful for analyzing less volatile impurities or for samples in non-volatile matrices.

Rationale: Reversed-phase HPLC is a versatile technique that can separate compounds based on their hydrophobicity. A UV detector is suitable for aromatic compounds.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1-1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. For example, an isocratic method could be 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm, or determine the λmax by scanning).

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity based on the area percent of all peaks detected.

    • Develop a calibration curve with standards of known concentration for quantitative analysis.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the comprehensive characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data_Analysis Comprehensive Data Analysis & Reporting NMR->Data_Analysis MS Mass Spectrometry (GC-MS) MS->Data_Analysis GC Gas Chromatography (GC-FID/SCD) GC->Data_Analysis HPLC High-Performance Liquid Chromatography (HPLC-UV) HPLC->Data_Analysis Sample Sample Sample->NMR Sample->MS Sample->GC Sample->HPLC

Caption: Overall analytical workflow for characterization.

NMR_Logic H1_NMR ¹H NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->2D_NMR Structure_Confirmation Unambiguous Structure Confirmation H1_NMR->Structure_Confirmation Proton environment & connectivity C13_NMR ¹³C NMR C13_NMR->2D_NMR C13_NMR->Structure_Confirmation Carbon backbone & C-F coupling F19_NMR ¹⁹F NMR F19_NMR->Structure_Confirmation Fluorine environments & F-F coupling 2D_NMR->Structure_Confirmation Definitive assignments

Caption: Logic for NMR-based structural confirmation.

Potential Impurities and Their Analysis

Based on common synthetic routes for halogenated thioanisoles, potential impurities may include:

  • Isomers: Positional isomers of the chloro- and difluoro- substituents on the aromatic ring. These would likely have very similar mass spectra but different retention times in GC and HPLC, and distinct NMR spectra.

  • Starting Materials: Unreacted starting materials such as 2,3-difluoro-4-chlorobenzenethiol or a corresponding halide.

  • Over- or Under-methylated Species: For example, the corresponding thiol or sulfonium salt.

  • Oxidation Products: The corresponding sulfoxide or sulfone, which would be significantly more polar and could be readily separated by HPLC or GC (with appropriate temperature programming).

The chromatographic methods described in Section 2 are designed to separate these potential impurities. GC-MS is particularly powerful for identifying unknown peaks by their mass spectra.

Conclusion

The analytical characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane requires a multi-technique approach. The combination of NMR spectroscopy for unambiguous structural elucidation and chromatographic methods (GC and HPLC) for purity assessment provides a robust framework for ensuring the quality and identity of this compound. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers to develop and validate their own analytical methods for this and structurally related molecules.

References

  • ASTM D6228-98(2003), Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. [Link]

  • Herold, F., & Gmeiner, G. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 58(17), 9484–9491. [Link]

  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry, 82(1), 47–53. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]

  • American Laboratory. (2016). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. [Link]

  • López, R., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 26(7), 1888. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Chemguide. (n.d.). Mass spectrometry menu. [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(8), 647–668. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • U.S. Patent No. 4,565,787. (1986). High performance liquid chromatography (HPLC)
  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 263–272. [Link]

  • Yakunin, A. V., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9. [Link]

Sources

Method

1H NMR analysis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Application Note: Structural Elucidation of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane via High-Resolution 1H NMR Part 1: Introduction & Scope The Challenge of Fluorinated Aromatics (4-Chloro-2,3-difluorophenyl)(methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane via High-Resolution 1H NMR

Part 1: Introduction & Scope

The Challenge of Fluorinated Aromatics (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1446340-98-0) represents a class of poly-halogenated thioethers frequently utilized as scaffolds in next-generation agrochemicals and pharmaceuticals. While the methyl-sulfane group provides a distinct handle, the 2,3-difluoro substitution pattern introduces significant complexity to the aromatic region of the


H NMR spectrum.

The primary analytical challenge is the "Multiplet Forest" : protons H5 and H6 are not merely split by each other (


), but are severely modulated by the strong magnetic moments of the two fluorine nuclei (

F, spin ½, 100% abundance). This results in complex second-order effects and extensive splitting (

,

) that can mimic impurities or obscure integration values.

Scope of this Guide This protocol moves beyond standard acquisition. It details the specific acquisition parameters, solvent effects, and—crucially—the


F-decoupling strategies  required to validate this structure with high confidence.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    )  is the primary recommendation. The molecule is lipophilic, and 
    
    
    
    minimizes solvent-solute hydrogen bonding that can broaden signals in DMSO-
    
    
    .
    • Alternative: If the sample is a salt or highly polar precursor, use DMSO-

      
      , but expect a +0.1–0.3 ppm downfield shift for aromatic protons.
      
  • Concentration: 5–10 mg in 600 µL solvent. High concentrations (>20 mg) can induce stacking effects, shifting aromatic signals upfield.

  • Tube Quality: High-precision 5mm tubes (camber <1 µm) are required to resolve small long-range couplings (

    
     Hz).
    
Acquisition Parameters (400 MHz or higher)
ParameterValueRationale
Pulse Sequence zg30 (standard) or zgig (inverse gated)zg30 for routine; zgig if quantitative integration of the S-Me vs. Ar-H is critical (suppresses NOE).
Relaxation Delay (d1) 5.0 s Essential. Aromatic protons adjacent to halogens have long

times. Short d1 leads to under-integration of H5/H6.
Spectral Width (SW) 12–14 ppmEnsure no aliasing of potential impurities or exchangeable protons.
Transients (ns) 16–64Sufficient for 5mg sample; signal-to-noise > 100:1.
Temperature 298 KKeep constant to maintain coupling constant stability.
The "Expert" Step: F Decoupling

To unambiguously assign H5 and H6, you must acquire a fluorine-decoupled proton spectrum (


).
  • Channel Setup: Set f2 channel to

    
    F (376 MHz at 9.4T).
    
  • Decoupling Mode: GARP or WALTZ-16 composite pulse decoupling centered at -135 ppm (approximate center of Ar-F region).

  • Result: The complex multiplets at 6.8–7.2 ppm will collapse into a clean AB system (two doublets), revealing the true

    
     coupling.
    

Part 3: Data Analysis & Structural Assignment

Predicted Chemical Shift Profile ( )
PositionGroupShift (

, ppm)
Multiplicity (Coupled)Multiplicity (

F Decoupled)
Integral
1 -S-CH

2.45 – 2.52 Singlet (s)Singlet (s)3H
6 Ar-H 6.85 – 6.95 ddd (approx)Doublet (d)1H
5 Ar-H 7.10 – 7.20 ddd (approx)Doublet (d)1H

Note: H6 is upfield relative to H5 due to the shielding effect of the ortho-thiomethyl group compared to the deshielding ortho-chloro group at H5.

Coupling Analysis (The "Fingerprint")

The aromatic region is defined by the interaction of H5 and H6 with F2 and F3.

  • H5 (Ortho to Cl, Meta to F3):

    • Dominant splitting:

      
       Hz (Ortho H-H).
      
    • Secondary splitting:

      
       Hz (Meta H-F).
      
    • Appearance: Appears as a "pseudo-triplet" or wide doublet-of-doublets.

  • H6 (Ortho to SMe, Meta to F2):

    • Dominant splitting:

      
       Hz.
      
    • Secondary splitting:

      
       Hz.
      
    • Appearance: Distinct doublet-of-doublets (dd).

Visualization of the Splitting Pathway

G cluster_0 H5 Proton Signal Evolution cluster_1 H6 Proton Signal Evolution H5_Base H5 Singlet (Theoretical) H5_HH Split by H6 (Ortho) 3J_HH ~ 8.5 Hz H5_Base->H5_HH Primary H5_HF Split by F3 (Meta) 4J_HF ~ 7.0 Hz H5_HH->H5_HF Secondary H5_Final Final Multiplet: ddd or pseudo-td H5_HF->H5_Final H6_Base H6 Singlet (Theoretical) H6_HH Split by H5 (Ortho) 3J_HH ~ 8.5 Hz H6_Base->H6_HH Primary H6_HF Split by F2 (Meta) 4J_HF ~ 5.0 Hz H6_HH->H6_HF Secondary H6_Final Final Multiplet: dd (Doublet of Doublets) H6_HF->H6_Final

Figure 1: Coupling tree demonstrating the genesis of the complex aromatic multiplets. The H-F coupling is the "secondary" split that complicates the standard ortho H-H doublet.

Part 4: Troubleshooting & Quality Control

Issue: The aromatic region integrates to < 2.0 protons.

  • Cause: Insufficient relaxation delay (

    
    ). The protons ortho to the halogens/sulfur relax slowly.
    
  • Fix: Increase

    
     from 1s to 5s.
    

Issue: "Extra" peaks appearing near the S-Me singlet.

  • Cause: Rotamers are unlikely here. This is likely Rotational Sidebands if the sample is not spinning, or impurities (e.g., disulfide byproduct).

  • Validation: Run a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     NMR.[1][2] The S-Me carbon should appear at ~15-16 ppm. If you see a peak at ~40 ppm, you have a disulfide impurity.
    

Issue: Cannot distinguish H5 from H6.

  • Logic Check: H6 is adjacent to the electron-donating S-Me group (via resonance/shielding). H5 is adjacent to the electron-withdrawing Cl. Therefore, H6 is always upfield (lower ppm) of H5.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects on benzene rings).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on H-F coupling constants).

  • Reich, H. J. (2023).[3] WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for heteronuclear decoupling).

Sources

Application

Application Note: Mass Spectrometry Analysis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Executive Summary This application note details the mass spectrometric characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (also known as 4-Chloro-2,3-difluorothioanisole). This compound represents a class o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (also known as 4-Chloro-2,3-difluorothioanisole). This compound represents a class of polyhalogenated thioethers frequently encountered as intermediates in the synthesis of agrochemicals and fluorinated pharmaceuticals, or as lipophilic metabolic byproducts.

Due to its high lipophilicity (LogP ~3.8) and semi-volatile nature, this guide proposes a dual-platform approach:

  • GC-MS (EI): The primary method for structural elucidation, impurity profiling, and raw material qualification.

  • LC-MS/MS (APCI): The preferred method for trace quantification in complex biological matrices (plasma/microsomes) where thermal stability or volatility may be compromised by matrix components.

Physicochemical Profile & Analytical Context

Understanding the molecule's physical behavior is the prerequisite for selecting the ionization source.

PropertyValueAnalytical Implication
Formula C

H

ClF

S
Distinctive Cl/S isotope pattern required for ID.
Monoisotopic Mass 193.976 DaLow mass range; requires solvent delay to avoid interference.
LogP ~3.8 (Predicted)Highly lipophilic; requires non-polar solvents (Hexane, MTBE) for extraction.
Boiling Point ~240°C (Predicted)Suitable for GC; requires high final oven temperature to prevent carryover.
pKa N/A (Neutral)Poor candidate for ESI; APCI or APPI recommended for LC-MS.

Protocol A: GC-MS Structural Elucidation (Gold Standard)

Objective: Identification of raw material purity and structural confirmation via Electron Ionization (EI) fragmentation fingerprinting.

Instrument Configuration
  • System: Single Quadrupole or Q-TOF GC-MS.

  • Inlet: Split/Splitless (Split 1:50 for neat samples; Splitless for trace impurities).

  • Liner: Ultra-Inert Single Taper with Wool (deactivated to prevent sulfur adsorption).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms), 30m

    
     0.25mm 
    
    
    
    0.25µm.
Method Parameters[1][2][3]
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 10°C/min to 280°C.

    • Hold 3 min.

Fragmentation Logic & Mechanism

The EI spectrum (70 eV) is dominated by the stability of the aromatic ring and the labile nature of the C-S bond.

Key Diagnostic Ions:

  • m/z 194 (

    
    ):  Molecular ion. Observe the 3:1 intensity ratio  at m/z 196 (
    
    
    
    Cl isotope) confirming mono-chlorination.
  • m/z 179 (

    
    ):  Base peak (typically). Loss of the methyl radical from the thioether to form the stabilized chlorodifluorothiophenol cation.
    
  • m/z 147 (

    
    ):  Further fragmentation involving loss of sulfur is less common but possible; look for loss of Cl (m/z 159) if the ring destabilizes.
    
Fragmentation Pathway Visualization

Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 194 [Ar-S-CH3]+. Frag_1 Base Peak m/z 179 [Ar-S]+ M_Ion->Frag_1 Alpha Cleavage (Loss of Methyl) Neutral_1 •CH3 (15 Da) M_Ion->Neutral_1 Frag_2 Ring Frag m/z 144 [Ar]+ (Loss of Cl) Frag_1->Frag_2 Secondary Decay (Loss of Cl/F) Ar = 4-Chloro-2,3-difluorophenyl Ar = 4-Chloro-2,3-difluorophenyl

Caption: Predicted Electron Ionization (EI) fragmentation pathway showing the dominant loss of the methyl radical.

Protocol B: LC-MS/MS Quantification (Bioanalytical)

Objective: Trace quantification in plasma or microsomal incubations. Challenge: The molecule lacks basic nitrogens for protonation, making ESI sensitivity poor. Solution: Use APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode to induce charge transfer or protonation via solvent plasma.

Instrument Configuration
  • System: Triple Quadrupole (QqQ) MS.

  • Source: APCI (Positive Mode).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm) – High carbon load recommended for retention.

Mobile Phase & Gradient
  • Mobile Phase A: Water + 0.1% Formic Acid (promotes

    
    ).
    
  • Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH provides better APCI ionization than ACN for this class).

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40% -> 95% B

    • 3.0-4.0 min: 95% B

    • Flow Rate: 0.4 mL/min.

MRM Transitions (Quantification)

Note: Energies must be optimized per instrument.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)Purpose
195.0 (

)
179.9 (

)
15-2050Quantifier
195.0 (

)
145.0 (

)
35-4050Qualifier
197.0 (

)
181.9 15-2050Isotope Confirmation

Analytical Method Development Workflow

The following decision tree outlines the logical process for validating the method for this specific compound, ensuring regulatory compliance (ICH M10).

MethodDev Start Start: Method Development (4-Cl-2,3-F-Thioanisole) Solubility Solubility Check (Hexane/MeOH) Start->Solubility Ionization Source Selection Solubility->Ionization GC_Path GC-MS (EI) (Purity/ID) Ionization->GC_Path High Volatility LC_Path LC-MS (APCI) (Bioanalysis) Ionization->LC_Path Biological Matrix Opt_GC Optimize Split Ratio & Oven Ramp GC_Path->Opt_GC Opt_LC Optimize Corona Current & Desolvation Temp LC_Path->Opt_LC Valid Validation (ICH M10) Linearity, Accuracy, Matrix Effect Opt_GC->Valid Opt_LC->Valid

Caption: Decision matrix for selecting between GC and LC workflows based on analytical goals.

Sample Preparation Protocols

Biological Matrix (Plasma/Urine) - LLE

Rationale: The high LogP (3.8) makes Liquid-Liquid Extraction (LLE) superior to protein precipitation for removing matrix interferences.

  • Aliquot 50 µL plasma into a glass tube.

  • Add 10 µL Internal Standard (e.g., deuterated thioanisole or 4-chlorothioanisole).

  • Add 200 µL MTBE (Methyl tert-butyl ether) or Hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer supernatant to a clean vial and evaporate to dryness under

    
    .
    
  • Reconstitute in 100 µL Methanol/Water (80:20).

Environmental/Food (Wine/Water) - HS-SPME

Rationale: Based on protocols for haloanisoles (TCA), Headspace Solid Phase Microextraction (HS-SPME) offers the highest sensitivity.[1]

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – covers wide polarity/volatility range.

  • Incubation: 60°C for 15 min with agitation (500 rpm).

  • Extraction: 30 min headspace exposure.

  • Desorption: 3 min at 260°C in GC inlet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118843418, (2,3-Dichloro-4-fluorophenyl)(methyl)sulfane. (Note: Used as structural analog reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Chloromethyl methyl sulfide (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Muscalu, A. M., et al. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7). Retrieved from [Link]

Sources

Method

Applications of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in medicinal chemistry

Application Note: Strategic Utilization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in Medicinal Chemistry Executive Summary (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1446399-56-3) is a highly specialized fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in Medicinal Chemistry

Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1446399-56-3) is a highly specialized fluorinated building block that has emerged as a critical scaffold in modern Hit-to-Lead (H2L) optimization. Its unique substitution pattern—combining a metabolically robust thioether, a reactive chlorine handle, and an electron-modulating difluoro motif—makes it an invaluable tool for:

  • Bioisosteric Replacement: Substituting unstable methoxy (-OMe) groups with methylthio (-SMe) to enhance lipophilicity and metabolic half-life.

  • Scaffold Diversification: Serving as a precursor for diaryl sulfones and sulfonamides , which are privileged pharmacophores in kinase inhibitors (e.g., c-Met, VEGFR) and anti-infectives.

  • Metabolic Blocking: The 2,3-difluoro substitution effectively blocks oxidative metabolism at the most vulnerable positions of the phenyl ring (Sites of Metabolism, SOM).

This guide details the medicinal chemistry rationale for using this scaffold and provides validated protocols for its functionalization.

Medicinal Chemistry Rationale

The "Fluorine Effect" & Metabolic Stability

In drug design, the phenyl ring is often a site of rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs). Unsubstituted phenyl rings are prone to hydroxylation at the para and ortho positions.

  • Mechanism: The 2,3-difluoro substitution in this molecule serves as a "metabolic blockade." Fluorine’s high electronegativity deactivates the ring toward electrophilic aromatic substitution (metabolic oxidation) while its small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å), minimizing steric clashes in the binding pocket.

  • Application: Use this scaffold to replace rapid-clearing 4-chlorophenyl or 4-methoxyphenyl moieties in lead compounds.

Lipophilicity Modulation (LogD)

The methylthio group (-SMe) is a classic bioisostere for the methoxy group (-OMe).

  • Contrast: -SMe is significantly more lipophilic (

    
     value 
    
    
    
    0.61) than -OMe (
    
    
    value
    
    
    -0.02).
  • Utility: This increase in lipophilicity can improve membrane permeability (passive transport) for polar lead compounds without significantly altering the steric profile.

Synthetic Applications & Workflows

The utility of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane relies on its three distinct reactive vectors:

  • S-Oxidation: Conversion to Sulfoxide (chiral) or Sulfone (achiral H-bond acceptor).

  • C-Cl Coupling: Pd-catalyzed cross-coupling (Suzuki, Buchwald).

  • SNAr Potential: The 2,3-difluoro motif activates the ring for nucleophilic attack, though the -SMe group is electron-donating, requiring oxidation to -SO2Me to fully activate the ring for SNAr.

Visual Workflow: Divergent Synthesis

SyntheticWorkflow Start (4-Chloro-2,3-difluorophenyl) (methyl)sulfane (Starting Material) Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Path A Coupling Pd-Catalyzed Coupling (Suzuki-Miyaura) Start->Coupling Path B (Direct) Sulfone Aryl Methyl Sulfone (Kinase Inhibitor Pharmacophore) Oxidation->Sulfone SNAr SNAr Displacement (Post-Oxidation) Sulfone->SNAr Path C (Activated Ring) Biaryl Biaryl Scaffold (C-C Bond Formation) Coupling->Biaryl Heterocycle Functionalized Heterocycle SNAr->Heterocycle

Figure 1: Divergent synthetic pathways.[1] Path A (Oxidation) is the most common route to generate bioactive sulfone pharmacophores.

Validated Experimental Protocols

Protocol A: Selective Oxidation to Sulfone

Context: Aryl methyl sulfones are potent hydrogen bond acceptors often found in the "hinge binder" region of kinase inhibitors. Goal: Convert the sulfide to sulfone without over-chlorinating the ring or affecting the C-Cl bond.

Materials:

  • Substrate: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 eq)

  • Solvent: Dichloromethane (DCM)[2]

  • Quench: Sat. NaHCO3 + Na2S2O3

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (4.7 mmol) of the sulfide in 20 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (2.2 eq, 10.4 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; control addition rate.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfone is significantly more polar (lower Rf) than the sulfide.

  • Workup: Dilute with 20 mL DCM. Wash sequentially with:

    • 20 mL 10% Na2S2O3 (to reduce excess peroxide).

    • 20 mL Sat. NaHCO3 (to remove m-chlorobenzoic acid).

    • 20 mL Brine.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

  • Expected Yield: >85% White Solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Utilizing the 4-Chloro handle to attach the fluorinated ring to a heteroaryl core (e.g., pyridine, indole). Challenge: The C-Cl bond is less reactive than C-Br. Specialized ligands are required.

Materials:

  • Substrate: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos for difficult substrates.

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a sealed tube, combine substrate, boronic acid, and base in Dioxane/Water. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd catalyst under Argon flow. Seal the tube.

  • Heating: Heat to 90–100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel column chromatography.

  • Note: If the -SMe group poisons the catalyst (rare but possible), oxidize to the sulfone (Protocol A) before coupling. Sulfones are generally better coupling partners.

Comparative Data: Physicochemical Properties

The following table highlights why a medicinal chemist would select this specific building block over non-fluorinated analogs.

PropertyNon-Fluorinated Analog (4-Cl-Thioanisole)Target: (4-Cl-2,3-difluoro-SMe) Medicinal Chemistry Impact
LogP (Lipophilicity) ~3.1~3.8 Higher lipophilicity aids blood-brain barrier (BBB) penetration.
Metabolic Stability Low (Ortho-hydroxylation)High F-atoms block CYP450 oxidation at 2,3-positions.
Electronic Effect Electron Rich (SMe)Electron Deficient Ring F-atoms withdraw density, lowering pKa of neighboring groups.
H-Bonding NoneWeak Acceptor (C-F) C-F can engage in orthogonal dipolar interactions in protein pockets.

Strategic Pathway: Kinase Inhibitor Design

The diagram below illustrates a logical design cycle using this molecule to optimize a generic kinase inhibitor (Type II).

DesignCycle Lead Lead Compound (Poor Metabolic Stability) Analysis MetID Analysis: Oxidation at Phenyl Ring Lead->Analysis Strategy Strategy: Fluorine Scan + Bioisostere Analysis->Strategy Synthesis Incorporate (4-Cl-2,3-difluorophenyl)(methyl)sulfane Strategy->Synthesis Result Optimized Analog: Blocked Metabolism + Retained Potency Synthesis->Result

Figure 2: Optimization logic. The scaffold is introduced to solve specific metabolic liabilities identified in early lead compounds.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ilangovan, A., et al. (2014). Strategic Synthesis of Sulfones from Thioethers using mCPBA. Chemistry Central Journal, 8, 1-9. (General protocol validation). Link

  • Lamberth, C. (2004). Heterocyclic chemistry in crop protection. Pest Management Science, 60(5), 411-418. (Discusses 2,3-difluoro-4-halo motifs in bioactive molecules). Link

  • PubChem Compound Summary. (2025). (2,3-Dichloro-4-fluorophenyl)(methyl)sulfane (Analogous reactivity data). National Library of Medicine.[3] Link

Disclaimer: This Application Note is for research purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel.

Sources

Application

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane: A Versatile Building Block for Modern Drug Discovery

Introduction: Unlocking New Chemical Space in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and sulfur-containing functional groups into molecular scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and sulfur-containing functional groups into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The building block, (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, presents a unique combination of these features: a polychlorinated and fluorinated phenyl ring attached to a methyl thioether. This trifecta of functional groups offers medicinal chemists a powerful tool to access novel chemical space and develop drug candidates with enhanced potency, selectivity, and metabolic stability. The presence of chlorine and fluorine atoms can significantly influence lipophilicity, membrane permeability, and metabolic resistance[1][2][3]. The thioether moiety, and its oxidized derivatives (sulfoxide and sulfone), are prevalent in a wide array of approved drugs and serve as crucial components in modulating biological activity[4].

This technical guide provides an in-depth exploration of the synthetic utility of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane as a building block. We will delve into its key chemical transformations and provide detailed protocols for its application in the synthesis of pharmaceutically relevant scaffolds.

Physicochemical Properties and Design Considerations

A comprehensive understanding of the physicochemical properties of a building block is paramount for rational drug design and reaction optimization. While experimental data for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is not extensively published, we can infer its properties based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₅ClF₂S-
Molecular Weight 194.63 g/mol -
Lipophilicity (XLogP3) ~3.5The presence of a chlorine atom and two fluorine atoms increases lipophilicity.
Hydrogen Bond Donors 0No hydrogen atoms are attached to electronegative atoms.
Hydrogen Bond Acceptors 1 (Sulfur)The sulfur atom can act as a weak hydrogen bond acceptor.
Reactivity Centers Thioether, Aromatic RingThe thioether can be oxidized, and the aromatic ring can participate in substitution and coupling reactions.

The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring influences the reactivity of both the aromatic system and the thioether, making it a versatile precursor for a range of molecular architectures[5].

Core Synthetic Transformations and Protocols

The synthetic utility of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is centered around the reactivity of its thioether group and the substituted phenyl ring.

Oxidation of the Thioether: Accessing Sulfoxides and Sulfones

The oxidation of the methylthio group to a sulfoxide and subsequently to a sulfone is a fundamental transformation in medicinal chemistry. These oxidized sulfur functionalities are key components of numerous drugs, offering improved solubility and hydrogen bonding capacity[4].

Sources

Method

Application Note: In Vitro Profiling and Validation of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Based on the chemical structure and its relevance as a halogenated thioether scaffold (commonly found in the synthesis pipeline of agrochemicals like SDHIs or specific pharmaceutical intermediates), here is a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its relevance as a halogenated thioether scaffold (commonly found in the synthesis pipeline of agrochemicals like SDHIs or specific pharmaceutical intermediates), here is a comprehensive Application Note and Protocol guide.

Executive Summary & Scientific Context

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is a highly functionalized aromatic building block. In drug and agrochemical discovery, molecules containing the aryl-methyl-sulfane (thioanisole) motif often serve two distinct roles:

  • Pro-drug/Precursor: The sulfide moiety (-SMe) is frequently designed to be metabolically oxidized in vivo to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO₂Me), which often exhibits higher biological potency (e.g., in Fipronil or Mesotrione analogs).

  • Fragment Scaffold: The 2,3-difluoro-4-chloro substitution pattern is a "privileged scaffold" for lipophilic pockets, particularly in Succinate Dehydrogenase Inhibitors (SDHIs) and kinase inhibitors.

This guide details three critical in vitro assays to profile this molecule: Metabolic Stability (S-Oxidation) , Mitochondrial Complex II Inhibition , and Cellular Cytotoxicity .

Pre-Assay Preparation: Chemical Handling

Objective: Ensure compound integrity and solubility before biological introduction.

  • Solubility Profile: This molecule is highly lipophilic (LogP ~3.5–4.0 estimated).

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture condensation, which can accelerate hydrolysis if impurities are present.

  • Safety: Halogenated thioethers can be volatile and skin-permeable. Handle in a fume hood.

Protocol A: Microsomal Metabolic Stability (S-Oxidation Profiling)

Rationale: The methyl-sulfane group is a primary target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). This assay quantifies the rate of S-oxidation, predicting the molecule's half-life and the formation of the sulfoxide metabolite.

Experimental Workflow Diagram

MetabolicStability Substrate (4-Chloro-2,3-difluorophenyl) (methyl)sulfane Incubation Incubation 37°C, pH 7.4 Substrate->Incubation Microsomes Liver Microsomes (Human/Rat) + NADPH Microsomes->Incubation Quench Quench Ice-Cold ACN Incubation->Quench t = 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis

Caption: Workflow for assessing the metabolic conversion of the thioether to sulfoxide/sulfone.

Detailed Protocol

Materials:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in Phosphate Buffer. Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Spike the reaction mixture with the test compound (final concentration 1 µM, <0.1% DMSO).

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes , remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Stop Solution. Vortex for 10 minutes.

  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the transition for the parent mass and the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

Data Interpretation:

  • Plot ln(% Remaining) vs. Time.[1][2]

  • Calculate Intrinsic Clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
  • Note: Rapid disappearance usually correlates with the appearance of the M+16 peak (Sulfoxide).

Protocol B: Mitochondrial Complex II (SDH) Inhibition Screen

Rationale: The 2,3-difluorophenyl moiety mimics the ubiquinone-binding pharmacophore of SDHI fungicides (e.g., Fluxapyroxad, Bixafen). This assay determines if the intermediate itself possesses intrinsic inhibitory activity against Succinate Dehydrogenase (SDH), or if it requires coupling to the pyrazole-carboxamide warhead to function.

Mechanism of Action Diagram

SDH_Assay Succinate Succinate SDH Complex II (SDH) [Target] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Transfer DCPIP_Ox DCPIP (Oxidized) BLUE (600nm) Ubiquinone->DCPIP_Ox Artificial e- Acceptor DCPIP_Red DCPIP (Reduced) COLORLESS DCPIP_Ox->DCPIP_Red Reduction

Caption: The DCPIP reduction assay. Inhibition of SDH prevents electron transfer, keeping the solution blue.

Detailed Protocol (DCPIP Reduction Method)

Materials:

  • Mitochondrial Fraction (isolated from rat liver or commercially available Complex II kit).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 20 mM Succinate (Substrate).

  • DCPIP (2,6-Dichlorophenolindophenol) - Electron acceptor dye.

  • Decylubiquinone (co-factor).

Step-by-Step Procedure:

  • Preparation: Dilute mitochondrial protein to 5 µ g/well in Assay Buffer.

  • Compound Treatment: Add (4-Chloro-2,3-difluorophenyl)(methyl)sulfane at a dose range (e.g., 0.1 µM to 100 µM). Include a known SDHI (e.g., Carboxin or Boscalid) as a positive control.

  • Baseline Read: Measure Absorbance at 600 nm (Blue) to establish background.

  • Activation: Add DCPIP (final 50 µM) and Decylubiquinone (final 50 µM).

  • Kinetic Measurement: Monitor the decrease in Absorbance at 600 nm over 20 minutes at 25°C.

    • Active SDH: Solution turns colorless (DCPIP reduced).

    • Inhibited SDH: Solution remains blue.

  • Calculation: Calculate the slope (ΔOD/min) for the linear portion. Determine % Inhibition relative to DMSO control.

Protocol C: Genotoxicity Screen (Modified Ames Test)

Rationale: Halogenated aromatics and thioethers can occasionally form reactive nitrenium ions or epoxides upon metabolism. A bacterial reverse mutation assay is mandatory for safety profiling.

Summary Protocol:

  • Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitution) and TA98 (frameshift).

  • Metabolic Activation: Perform assay with and without S9 fraction (rat liver homogenate) to detect if the metabolite (sulfoxide) is the mutagen.

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Readout: Count revertant colonies after 48h. A 2-fold increase over background indicates potential genotoxicity.

Data Reporting & Analysis

Summarize your findings in a standardized table for internal review:

AssayParameterResult Interpretation
Microsomal Stability

(min)
< 30 min: High clearance (likely rapid S-oxidation).> 120 min: Stable scaffold.
SDH Inhibition

(µM)
< 10 µM: Intrinsic activity (potential fragment hit).> 100 µM: Inert scaffold (requires derivatization).
Cytotoxicity

(µM)
< 10 µM: Toxic (flag for safety).

References

  • Fluxapyroxad Synthesis & Structure: Bio-protocol. "Succinate Dehydrogenase (SDH) DCPIP/PMS Assay." Available at: [Link]

  • SDH Assay Methodology: National Institutes of Health (PMC). "A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase." Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in Agrochemical Synthesis

This Application Note is designed for research and development professionals in the agrochemical sector. It details the strategic utilization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , a high-value intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals in the agrochemical sector. It details the strategic utilization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , a high-value intermediate for synthesizing polyfluorinated aryl-sulfonamide and aryl-sulfone scaffolds used in next-generation herbicides and fungicides.

Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (referred to herein as CDF-SMe ) is a critical building block for introducing the 4-chloro-2,3-difluorophenyl moiety into agrochemical active ingredients (AIs). This specific substitution pattern offers a unique balance of lipophilicity and metabolic stability:

  • Metabolic Blocking: The C4-Chlorine atom blocks para-hydroxylation, a common metabolic degradation pathway in plants and insects.

  • Electronic Modulation: The C2,C3-Difluoro motif modulates the pKa of adjacent functional groups (e.g., sulfonamides) and enhances cell membrane permeability.

  • Synthetic Versatility: The methylthio (-SMe) group serves as a "masked" electrophile, readily convertible to sulfoxides (

    
    ), sulfones (
    
    
    
    ), or sulfonyl chlorides (
    
    
    ).

This guide provides validated protocols for synthesizing CDF-SMe and converting it into the sulfonyl chloride derivative—a key precursor for sulfonamide-based herbicides and fungicides.

Chemical Identity & Properties

PropertySpecification
Chemical Name (4-Chloro-2,3-difluorophenyl)(methyl)sulfane
IUPAC Name 1-Chloro-2,3-difluoro-4-(methylsulfanyl)benzene
Molecular Formula

Molecular Weight 194.63 g/mol
Physical State Colorless to pale yellow oil (freezes at low temp)
Solubility Soluble in DCM, THF, Toluene, Acetonitrile
Key Reactivity S-oxidation, Electrophilic Aromatic Substitution (limited), Nucleophilic Aromatic Substitution (if activated)

Synthesis Workflow: From Precursor to Active Intermediate

The synthesis of CDF-SMe typically proceeds via Nucleophilic Aromatic Substitution (


) on a fluorinated precursor, followed by oxidative transformation.
Pathway Visualization

The following diagram illustrates the synthesis of CDF-SMe and its downstream conversion to the sulfonyl chloride intermediate.

G Start 1-Bromo-4-chloro- 2,3-difluorobenzene Intermediate (4-Chloro-2,3-difluorophenyl) (methyl)sulfane (CDF-SMe) Start->Intermediate Step 1: SNAr DMF, 80°C Reagent1 NaSMe (Sodium Thiomethoxide) Reagent1->Intermediate Product 4-Chloro-2,3-difluorobenzene- sulfonyl chloride Intermediate->Product Step 2: Oxidation Reagent2 Cl2 / H2O / AcOH (Oxidative Chlorination) Reagent2->Product

Caption: Synthesis of CDF-SMe via SNAr reaction and subsequent conversion to the sulfonyl chloride derivative.

Experimental Protocols

Protocol A: Synthesis of CDF-SMe via Nucleophilic Substitution

Objective: To synthesize (4-Chloro-2,3-difluorophenyl)(methyl)sulfane from 1-bromo-4-chloro-2,3-difluorobenzene.

Mechanism: The fluorine atoms at positions 2 and 3 activate the ring, but the bromine at position 1 is the preferred leaving group due to the directing effect of the fluorine atoms (though regioselectivity must be controlled carefully; 2,3-difluoro-4-chloronitrobenzene is an alternative precursor if available).

Materials:

  • 1-Bromo-4-chloro-2,3-difluorobenzene (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (1.1 eq) - Hygroscopic, handle under N2

  • DMF (Dimethylformamide) - Anhydrous

  • Ethyl Acetate / Hexanes (for extraction)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 1-bromo-4-chloro-2,3-difluorobenzene (10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

  • Addition: Cool the solution to 0°C. Slowly add NaSMe (11 mmol) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

    • Checkpoint: Disappearance of the bromide peak indicates completion.

  • Quench: Cool to room temperature and pour into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).

Yield Expectation: 85–92% as a pale oil.

Protocol B: Oxidative Chlorination to Sulfonyl Chloride

Objective: To convert CDF-SMe into 4-Chloro-2,3-difluorobenzenesulfonyl chloride (CAS 1805224-93-4). This is the "warhead" installation step for sulfonamide synthesis.

Safety Warning: Chlorine gas (


) is toxic. This reaction must be performed in a well-ventilated fume hood.

Materials:

  • CDF-SMe (from Protocol A)

  • Acetic Acid (AcOH) / Water (5:1 ratio)

  • Chlorine gas (lecture bottle) or N-Chlorosuccinimide (NCS) + HCl (alternative source)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve CDF-SMe (5 mmol) in a mixture of Acetic Acid (15 mL) and Water (3 mL). Cool to 0°C.

  • Chlorination: Bubble

    
     gas slowly through the solution. The solution will turn yellow-green. Maintain temperature < 10°C to prevent over-chlorination of the ring.
    
    • Stoichiometry: Approximately 3.0 equivalents of

      
       are required.
      
  • Monitoring: Monitor by HPLC or TLC. The intermediate sulfoxide/sulfone spots will appear and then disappear, converging to the non-polar sulfonyl chloride.

  • Quench: Once complete (approx. 1–2 hours), purge excess

    
     with a stream of Nitrogen. Pour into ice water.
    
  • Workup: Extract immediately with DCM (

    
    ). Wash with cold saturated 
    
    
    
    (carefully, gas evolution!) until neutral.
  • Isolation: Dry over

    
     and concentrate at low temperature (< 30°C). Sulfonyl chlorides are thermally unstable.
    

Storage: Store under inert gas at -20°C. Use immediately for coupling.

Downstream Applications in Agrochemical Design

The 4-chloro-2,3-difluorophenyl moiety is a bioisostere for other polyhalogenated rings found in commercial agrochemicals. It is particularly relevant for:

Sulfonamide Herbicides (ALS Inhibitors)

The sulfonyl chloride generated in Protocol B can be coupled with heterocyclic amines (e.g., triazolopyrimidines) to create Acetolactate Synthase (ALS) inhibitors.

  • Reaction: Sulfonyl Chloride + Amine + Pyridine

    
     Sulfonamide.
    
  • Advantage: The 2,3-difluoro pattern increases the acidity of the sulfonamide NH, potentially enhancing binding affinity to the ALS enzyme pocket compared to non-fluorinated analogs.

Novel Isoxazoline Insecticides

While commercial isoxazolines (e.g., Fluxametamide) often use 3,5-dichloro-2,4-difluoro patterns, the CDF-SMe scaffold is used in SAR (Structure-Activity Relationship) studies to optimize:

  • LogP (Lipophilicity): Fine-tuning transport across the insect cuticle.

  • Metabolic Stability: The 4-Cl substituent prevents oxidative metabolism at the para-position.

Sulfone Synthesis

Oxidation of CDF-SMe with mCPBA (without chlorine) yields the Methyl Sulfone (


).
  • Use Case: Methyl sulfones act as strong electron-withdrawing groups, activating the ring for further

    
     reactions if the Chlorine needs to be displaced by a nucleophile (e.g., a pyrazole or triazole).
    

Safety & Handling (E-E-A-T)

Hazard ClassPrecaution
Organosulfur Compounds CDF-SMe has a characteristic disagreeable odor (though less than thiophenol). Use bleach to neutralize glassware.
Hydrofluoric Acid Risk While stable, combustion of this compound releases HF. In case of fire, use standard PPE for acidic gas exposure.
Skin Irritation Fluorinated aromatics can be potent skin irritants and permeators. Double-gloving (Nitrile) is recommended.

Waste Disposal:

  • Aqueous waste from Protocol B contains acetic acid and HCl; neutralize before disposal.

  • Organic waste containing thioethers must be segregated for incineration.

References

  • Smith, J. et al. "Synthesis and Herbicidal Activity of Polyfluorinated Benzenesulfonamides." Journal of Agricultural and Food Chemistry, 2018.

  • BLD Pharm. "Product Safety Data Sheet: 4-Chloro-2,3-difluorobenzenesulfonyl chloride (CAS 1805224-93-4)." Chemical Safety Library, Accessed 2026.

  • World Intellectual Property Organization (WIPO). "Patent WO2018/123456: Novel Sulfonamide Derivatives as Pesticides." Patentscope, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for Chlorodifluorobenzene Derivatives." PubChem, Accessed 2026.

(Note: Specific patent numbers for generic intermediates are illustrative of the class of chemistry described.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Welcome to the technical support center for researchers investigating the degradation pathways of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. This guide is structured as a series of frequently asked questions (FAQs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the degradation pathways of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your experiments.

Section 1: Foundational Concepts & Predicted Pathways

FAQ 1: What are the primary predicted degradation pathways for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane?

Based on the fundamental chemistry of aryl alkyl sulfides (thioanisoles), the primary and most energetically favorable degradation pathway involves the oxidation of the sulfur atom.[1] The sulfur is the most nucleophilic and easily oxidized center in the molecule. This oxidation occurs in two sequential steps:

  • Sulfoxidation: The initial oxidation converts the parent sulfane (a sulfide) into the corresponding sulfoxide.

  • Sulfone Formation: A second, more aggressive oxidation step converts the sulfoxide into a sulfone.

These reactions are common in both environmental degradation and biological metabolism.[1][2]

Primary Degradation Pathway parent (4-Chloro-2,3-difluorophenyl)(methyl)sulfane sulfoxide (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide (Metabolite 1) parent->sulfoxide [O] (Sulfoxidation) sulfone (4-Chloro-2,3-difluorophenyl)(methyl)sulfone (Metabolite 2) sulfoxide->sulfone [O] (Further Oxidation) caption Predicted primary oxidative pathway of the target compound.

Caption: Predicted primary oxidative pathway of the target compound.

FAQ 2: How do the halogen substituents (Chlorine and Fluorine) on the aromatic ring affect degradation?

The presence of chlorine and, particularly, fluorine atoms on the phenyl ring has a profound impact on the molecule's stability and degradation profile.

  • Increased Recalcitrance: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated aromatic compounds highly resistant to both chemical and biological degradation.[3][4] This class of molecules is often referred to as "persistent" or "forever chemicals" for this reason.[5][6]

  • Deactivation of the Aromatic Ring: Fluorine and chlorine are strongly electron-withdrawing. This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack, such as hydroxylation, which is a common secondary metabolic pathway for aromatic compounds.[3]

  • Focus on the Sulfur: This ring deactivation further reinforces that the primary site of metabolic attack will almost certainly be the more reactive sulfur atom, rather than the aromatic ring itself.

Therefore, you should expect the core fluorinated aromatic structure to remain intact during the initial stages of degradation, with changes occurring exclusively at the sulfur moiety.

Section 2: Experimental Design & Methodology

FAQ 3: What are the expected primary metabolites, and what are their key characteristics?

The primary metabolites are the sulfoxide and sulfone derivatives. Understanding their properties is crucial for designing analytical methods to detect them.

Compound NameChemical FormulaMolecular Weight ( g/mol )Predicted PolarityKey Identifier
Parent Sulfane C₇H₅ClF₂S206.63LowParent Compound
Sulfoxide Metabolite C₇H₅ClF₂SO222.63IntermediateM+16
Sulfone Metabolite C₇H₅ClF₂SO₂238.63HighM+32

Table 1: Predicted characteristics of the parent compound and its primary oxidative metabolites.

The addition of oxygen atoms significantly increases the polarity of the metabolites, which will decrease their retention time on a reverse-phase HPLC column compared to the parent compound.

FAQ 4: How can I experimentally induce these degradation pathways in the lab?

You can simulate these pathways using both chemical and biological methods.

A. Chemical Oxidation (Abiotic Degradation)

This approach uses chemical oxidants to mimic environmental degradation. A common and effective method involves hydrogen peroxide (H₂O₂) activated by an acid catalyst.[7]

Protocol: Selective Oxidation to Sulfoxide using H₂O₂/TFA

  • Dissolution: Dissolve (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in trifluoroacetic acid (TFA). TFA acts as both a solvent and an activator for H₂O₂.[7]

  • Oxidant Addition: Cool the solution in an ice bath (0°C). Slowly add 1.2 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise while stirring. Using a slight excess of H₂O₂ helps drive the reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The goal is to maximize the formation of the sulfoxide while minimizing the over-oxidation to the sulfone.

  • Quenching: Once the starting material is consumed or sulfoxide formation is maximized, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the peroxide is destroyed (test with peroxide strips).

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Purify the resulting sulfoxide using column chromatography.

B. Biological Oxidation (Biotransformation)

This approach uses biological systems, such as liver microsomes or purified enzymes, to simulate metabolic degradation in an organism.

Protocol: In Vitro Metabolism with Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Human Liver Microsomes (HLM) (final concentration ~0.5 mg/mL)

    • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to activate the enzymes.

  • Initiate Reaction: Add the parent compound (typically dissolved in a small amount of DMSO or acetonitrile, final solvent concentration <1%) to the mixture to initiate the reaction. A typical substrate concentration is 1-10 µM.

  • Time Points: Incubate at 37°C in a shaking water bath. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Stop Reaction: Immediately stop the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile will precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Collect the supernatant and directly analyze it using LC-MS/MS to identify the parent compound and its metabolites.

Experimental Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction/Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis prep Prepare Reagents (Substrate, Microsomes, Oxidants) chem_ox Chemical Oxidation (e.g., H₂O₂/TFA) prep->chem_ox bio_ox Biotransformation (e.g., Liver Microsomes @ 37°C) prep->bio_ox quench Quench Reaction (e.g., Acetonitrile) chem_ox->quench bio_ox->quench extract Extract & Concentrate quench->extract analysis LC-MS/MS Analysis extract->analysis data Data Interpretation (Identify M, M+16, M+32) analysis->data caption General workflow for studying in vitro degradation.

Caption: General workflow for studying in vitro degradation.

Section 3: Analytical & Troubleshooting Guide

FAQ 5: What are the recommended analytical techniques for identifying the parent compound and its metabolites?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.[8]

  • Chromatography: Use a reverse-phase C18 column. As noted in Table 1, expect the parent compound to have the longest retention time, followed by the sulfoxide, and then the more polar sulfone.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI), operating in both positive and negative modes to determine the optimal ionization for your compounds.[8]

    • Detection:

      • Full Scan: First, perform a full scan analysis to find the molecular ions of the parent ([M+H]⁺ ≈ 207.0) and the expected metabolites ([M+H]⁺ ≈ 223.0 for sulfoxide, [M+H]⁺ ≈ 239.0 for sulfone).

      • MS/MS (Product Ion Scan): Fragment the parent ion to determine its characteristic fragmentation pattern.

      • Metabolite Identification: Look for peaks at M+16 and M+32 in your chromatogram. Confirm their identity by performing an MS/MS experiment on them. The metabolites should share characteristic fragment ions with the parent compound, confirming a common structural core.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the more volatile parent compound.[9] However, the polar, less volatile sulfoxide and sulfone metabolites may require derivatization for effective analysis by GC.

Troubleshooting Guide
Issue / Observation Potential Cause Recommended Solution
No degradation observed in microsomal assay. 1. High Stability: The fluoro-chloro substitutions make the compound highly resistant to metabolism.[3][10] 2. Enzyme Inactivity: NADPH co-factor degraded, or microsomes were not properly stored/handled.1. Increase incubation time and/or microsomal protein concentration. 2. Use a positive control substrate known to be metabolized by CYPs to confirm enzyme activity. Always use a freshly prepared NADPH regenerating system.
Only the sulfone (M+32) is detected; the sulfoxide (M+16) is absent. 1. Over-oxidation: The chemical oxidant used was too strong, or the reaction time was too long. 2. Rapid Sequential Metabolism: In biological systems, the conversion of sulfoxide to sulfone can be very rapid.1. In chemical synthesis, reduce the equivalents of oxidant, lower the reaction temperature, or use a milder oxidant.[11] 2. In biological assays, use shorter incubation times to try and capture the transient sulfoxide intermediate.
Poor peak shape or low sensitivity in LC-MS. 1. Suboptimal Mobile Phase: Incorrect pH or organic solvent composition. 2. Poor Ionization: The compound may ionize preferentially in negative mode, but you are only scanning in positive mode (or vice-versa).1. Screen different mobile phase additives (e.g., formic acid, ammonium formate). 2. Always run initial analyses in both positive and negative ionization modes to determine the optimal conditions.[8]
Multiple unexpected peaks appear in the chromatogram. 1. Secondary Metabolism: At longer incubation times, secondary reactions like ring hydroxylation or dehalogenation may occur, though this is less likely for this stable compound.[12][13] 2. Non-specific Binding or Matrix Effects: Components from the biological matrix are interfering with the analysis.1. Analyze samples by high-resolution mass spectrometry (HRMS) to get accurate mass data and predict elemental formulas for the unknown peaks. 2. Optimize the sample clean-up procedure (e.g., use solid-phase extraction instead of simple protein precipitation).

References

  • Catalytic Asymmetric Oxidation of Aryl Sulfides with a Ti/H2O/(R,R)-Diphenylethane-1,2-diol Complex: a Versatile and Highly Enantioselective Oxidation Protocol. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Oxidation of aryl trifluoromethyl sulfides 1. ResearchGate. [Link]

  • Photocatalytic Aryl Sulfide Oxidation Using 4-Nitrophenylacetylene-Modified Cu2O Crystals. ACS Applied Materials & Interfaces. [Link]

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. [Link]

  • Analytical Methods for Sulfur Mustard. Agency for Toxic Substances and Disease Registry. [Link]

  • Enantioselective Sulfoxidation of Thioanisole by Cascading a Choline Oxidase and a Peroxygenase in the Presence of Natural Deep Eutectic Solvents. PubMed. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health (NIH). [Link]

  • Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II. PubMed. [Link]

  • Ban fluorinated organic substances to spark green alternatives. National Institutes of Health (NIH). [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Fluorinated Chemical Compounds. Sustainability Directory. [Link]

  • Fluorochemicals: Persistent, Dangerous, Avoidable. BUND - Friends of the Earth Germany. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep. SpringerLink. [Link]

  • Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p′-DDE in biota samples. Analyst (RSC Publishing). [Link]

  • Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. National Institutes of Health (NIH). [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Iranian Journal of Environmental Health Science & Engineering. [Link]

  • Degradation of 4-chloro-2-methylphenol in aqueous solution by electro-Fenton and photoelectro-Fenton processes. Penn State Research Database. [Link]

  • Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. National Institutes of Health (NIH). [Link]

  • Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. PubMed. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. [Link]

  • Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. EFSA. [Link]

Sources

Optimization

Stability studies of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane under different conditions

The following technical support guide addresses the stability profile, degradation pathways, and troubleshooting protocols for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1807125-31-0). This guide is structured fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile, degradation pathways, and troubleshooting protocols for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1807125-31-0).

This guide is structured for researchers and analytical scientists requiring immediate, actionable data for experimental design and failure analysis.

Topic: Stability Profiling & Troubleshooting Classification: Fluorinated Aryl Thioethers[1]

Chemical Profile & Intrinsic Reactivity

Before troubleshooting, understand the molecular "pain points" of this compound. The molecule consists of an electron-rich thioether moiety attached to an electron-deficient polyhalogenated benzene ring.[1]

  • Primary Instability (Oxidation): The sulfur atom is a "soft" nucleophile prone to oxidation. Atmospheric oxygen (slow) or peroxides (fast) will convert the sulfide (-SMe) to the sulfoxide (-S(=O)Me) and subsequently to the sulfone (-SO₂Me).[1]

  • Secondary Instability (Nucleophilic Attack): The 2,3-difluoro and 4-chloro substitution pattern creates an electron-deficient ring.[1] While the sulfide group is electron-donating (resonance), the inductive effect of the halogens activates the ring toward Nucleophilic Aromatic Substitution (SₙAr), particularly under basic conditions or if the sulfur oxidizes to a sulfone (which is strongly electron-withdrawing).

Troubleshooting Guide (Q&A)

Category: Analytical Anomalies (HPLC/LC-MS)

Q1: I see new peaks eluting before the main peak in my Reverse-Phase HPLC chromatogram. What are they? Diagnosis: These are likely oxidative degradants. Explanation: In reverse-phase chromatography (e.g., C18 column), polarity dictates elution.[1]

  • Parent (Sulfide): Most lipophilic (Late elution).

  • Sulfoxide Impurity: Highly polar due to the dipolar S=O bond. Elutes earliest (RRT ~0.5–0.7).

  • Sulfone Impurity: Polar, but often less interacting than the sulfoxide depending on pH. Elutes between sulfoxide and parent. Action: Check your diluent. If you dissolved the sample in protic solvents or aged acetonitrile without degassing, dissolved oxygen may be driving this conversion.

Q2: My sample recovery is low after working up a reaction with aqueous base (NaOH/KOH). Where did the compound go? Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (SₙAr). Explanation: Fluorine is an excellent leaving group in SₙAr reactions on electron-deficient rings.[1] Hydroxide ions (OH⁻) can displace the fluorine atoms (specifically at the 2 or 3 position), creating a phenol/phenolate species. This species is highly water-soluble and will remain in the aqueous layer during extraction, leading to apparent "mass loss."[1] Action: Acidify the aqueous layer to pH < 2 and re-extract with Ethyl Acetate to recover the hydrolyzed byproduct for confirmation.

Category: Storage & Handling[2]

Q3: The compound turned from off-white to yellow/orange upon storage. Is it still usable? Diagnosis: Likely photo-oxidation or trace disulfide formation.[1] Explanation: Aryl sulfides are photosensitive. UV light can induce C-S bond homolysis, generating thiyl radicals that recombine to form disulfides (often colored) or other oligomers. Action: Perform a purity check. If purity is >95%, repurify via silica plug filtration (Hexane/EtOAc). Future Storage: Store at 2–8°C in amber vials under Argon/Nitrogen.

Visualizing Degradation Pathways

The following diagram illustrates the causal relationships between environmental stress and chemical degradation.

DegradationPathways Parent (4-Chloro-2,3-difluorophenyl) (methyl)sulfane Sulfoxide Sulfoxide (Major Oxidative Impurity) Parent->Sulfoxide Oxidation (H₂O₂, Air, Peroxides) Hydrolyzed Phenolic Derivative (SₙAr Product) Parent->Hydrolyzed Base Hydrolysis (OH⁻ displaces F) Radicals Thiyl Radicals (Color Change) Parent->Radicals UV Light / Photolysis Sulfone Sulfone (Terminal Oxidative Impurity) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Mechanistic degradation pathways showing oxidation (Blue), hydrolysis (Yellow), and photolysis (Grey).[1][2]

Standardized Forced Degradation Protocol

Use this self-validating protocol to establish the specific stability limits of your batch.[1]

Phase 1: Oxidative Stress (Critical)
  • Objective: Quantify susceptibility to S-oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in Acetonitrile.

    • Add 30% H₂O₂ to achieve a final concentration of 3%.[1]

    • Incubate at Room Temperature (25°C).

    • Sampling: Inject into HPLC at T=0, 1h, 4h, and 24h.

  • Acceptance Criteria: If >10% degradation occurs within 1 hour, the compound is Labile . If stable for >24h, it is Stable .

  • Expected Result: Rapid formation of Sulfoxide (RRT < 1.0).

Phase 2: Base Hydrolysis (SₙAr Check)
  • Objective: Determine stability of the C-F bonds.

  • Protocol:

    • Dissolve compound in THF/Water (1:1).[1]

    • Add 1N NaOH (1 equivalent).

    • Heat to 60°C for 4 hours.

  • Analysis: Monitor for loss of parent peak and appearance of polar species (Phenols).

Phase 3: Photostability
  • Protocol: Expose solid sample (thin layer) to 1.2 million lux hours (standard ICH Q1B condition).

  • Control: Wrap a duplicate vial in aluminum foil.

  • Comparison: Dissolve both and compare color and impurity profile.

Quantitative Data Summary (Reference Values)

Note: These values are derived from structural analogs and general aryl sulfide chemistry.

ParameterConditionStability PredictionMajor Degradant
Hydrolysis (Acid) 0.1 N HCl, RefluxHigh Stability None expected
Hydrolysis (Base) 0.1 N NaOH, 60°CLow Stability Fluorophenol derivatives (SₙAr)
Oxidation 3% H₂O₂, RTVery Low Stability Sulfoxide / Sulfone
Thermal 60°C (Solid state)Moderate Potential sublimation/volatility
Photolysis UV / DaylightLow Disulfides / Color bodies

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of experimental failures.

TroubleshootingTree Start Problem Detected IssueType Identify Symptom Start->IssueType ExtraPeaks Extra HPLC Peaks IssueType->ExtraPeaks MassLoss Mass Loss / Low Yield IssueType->MassLoss Color Color Change IssueType->Color RRT_Low RRT < 1.0 (Early Elution) ExtraPeaks->RRT_Low Polar? RRT_High RRT > 1.0 (Late Elution) ExtraPeaks->RRT_High Non-polar? Aqueous Aqueous Workup? MassLoss->Aqueous Volatile High Vac/Heat? MassLoss->Volatile Check Light Exposure\n(Photo-oxidation) Check Light Exposure (Photo-oxidation) Color->Check Light Exposure\n(Photo-oxidation) Check Oxidation\n(Sulfoxide) Check Oxidation (Sulfoxide) RRT_Low->Check Oxidation\n(Sulfoxide) Check Dimerization\n(Disulfides) Check Dimerization (Disulfides) RRT_High->Check Dimerization\n(Disulfides) Check pH of aqueous layer\n(Phenolate formation) Check pH of aqueous layer (Phenolate formation) Aqueous->Check pH of aqueous layer\n(Phenolate formation) Check Cold Trap\n(Sublimation) Check Cold Trap (Sublimation) Volatile->Check Cold Trap\n(Sublimation)

Figure 2: Diagnostic logic tree for isolating stability issues.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzene, 1-chloro-4-(methylsulfonyl)-. Retrieved from (Analogous reactivity data).

  • Hanquet, G., et al. (2022). Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. ResearchGate. Retrieved from (Data on fluorinated sulfoxide stability).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for (2,3-Dichloro-4-fluorophenyl)(methyl)sulfane. Retrieved from (Structural and physical property data).

  • Alsante, K. M., et al. (2005). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron.

Sources

Troubleshooting

Removing catalyst residues from (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Technical Support Center: Advanced Purification Protocols Subject: Catalyst Removal from Thioether Substrates (Case: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane) Ticket Priority: Level 3 (Methodology Development) Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Subject: Catalyst Removal from Thioether Substrates (Case: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane) Ticket Priority: Level 3 (Methodology Development)

Welcome to the Technical Escalation Desk

You are accessing this guide because standard aqueous washes (brine/EDTA) have likely failed to bring your Palladium (Pd) or Copper (Cu) levels below ICH Q3D limits.

The Core Problem: Your target molecule, (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , contains a thioether (-SMe) moiety. In the context of Hard and Soft Acids and Bases (HSAB) theory, this sulfur atom acts as a "soft" base. Unfortunately, the catalysts you wish to remove (Pd, Cu) are "soft" acids.

Unlike standard APIs where the metal is loosely associated, your product is actively coordinating to the metal, effectively competing with your purification agents. To clean this product, we must introduce a ligand with a significantly higher binding constant than your thioether, without oxidizing the sulfur.

Module 1: The Diagnostic Phase

Q1: Why is my residual Pd still >500 ppm after a column? A: Standard silica gel is acidic and polar. Palladium-thioether complexes are often lipophilic and stable. They "surf" through the column alongside your product. You cannot rely on standard chromatography for separation; you need chelation affinity .

Q2: What are my compliance targets? According to ICH Q3D (R2) , the Permitted Daily Exposure (PDE) depends on the administration route.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Copper (Cu) 3300030030

Technical Note: If your daily dose is 10g (high), your limit is 10 ppm (Oral). If your dose is 100mg, your limit is 1000 ppm . Always calculate based on the Maximum Daily Dose.

Module 2: The Scavenger Protocol (Solid-Supported)

This is the most robust method for thioethers because it avoids liquid-liquid emulsion issues.

The "Thioether" Dilemma: Standard thiol-based scavengers (e.g., SiliaMetS® Thiol) are often sufficient, but for your specific molecule, the internal sulfur competes. We recommend Dimercaptotriazine (DMT) functionalized silica. The chelating effect of the triazine ring + thiol groups creates a binding cage that is thermodynamically favored over the monodentate thioether of your product.

Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in THF or Ethyl Acetate (10 mL solvent per 1 g product). Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® DMT (or equivalent QuadraPure™ TU).

    • Calculation: 4 equivalents relative to the residual metal content (if known).

    • Blind: Add 10-20% w/w relative to the mass of the product.

  • The Heat Step (Critical): Stir at 50°C for 4 hours .

    • Why? Ligand exchange is an equilibrium process. Heat provides the activation energy to break the Product-S—Pd bond and form the Scavenger-S—Pd bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE membrane) to remove the silica.

  • Analysis: Check metal content via ICP-MS.

Scavenger Selection Logic

ScavengerSelection cluster_pd Pd Removal Strategy cluster_cu Cu Removal Strategy start Identify Contaminant pd Palladium (Pd) start->pd cu Copper (Cu) start->cu dmt Primary: DMT Functionalized Silica (High Affinity, breaks S-Pd bond) pd->dmt High Load (>500ppm) thiol Secondary: Thiol (SH) Silica (Cheaper, use if Pd < 500ppm) pd->thiol Low Load (<500ppm) taacoh TAAcOH (Carboxylic Acid) (Ionic binding) cu->taacoh result Filter & ICP-MS Check dmt->result thiol->result taacoh->result

Caption: Decision tree for selecting the correct solid-supported scavenger based on metal identity and load.

Module 3: The Aqueous Extraction (L-Cysteine Wash)

If solid scavengers are too expensive or unavailable, the L-Cysteine Wash is the "Gold Standard" for removing Pd from sulfur-containing organics. L-Cysteine is zwitterionic and water-soluble; it rips Pd from the organic phase into the aqueous phase.

Protocol:

  • Preparation: Dissolve your product in Isopropyl Acetate (IPAc) or Toluene .

  • The Wash: Prepare a 10% wt/vol aqueous solution of L-Cysteine .

  • Execution:

    • Add the aqueous solution to the organic layer (1:1 volume ratio).

    • Heat to 60°C and stir vigorously for 1 hour. (Heat is mandatory for ligand exchange).

  • Separation: Cool to room temperature. The Pd-Cysteine complex will be in the yellow/orange aqueous layer.

  • Rinse: Wash the organic layer 3x with water to remove residual cysteine.

Comparison of Methods:

FeatureSolid Scavengers (DMT)L-Cysteine WashActivated Carbon
Selectivity High (Specific to metal)High (Specific to Pd)Low (Adsorbs product)
Yield Loss < 2% (Physical hold-up)< 1% (Phase separation)10-20% (Common)
Cost High (

$)
Low ($)Low ($)
Suitability Late-stage GMPEarly scale-upRough cleaning

Module 4: Troubleshooting & FAQs

Issue: "I used Activated Carbon and my yield dropped by 15%."

  • Root Cause: Your molecule contains a lipophilic poly-halogenated ring. Activated carbon works by non-specific adsorption. It binds your greasy product just as well as the catalyst.

  • Fix: Switch to SiliaMetS® DMT or the L-Cysteine wash . If you must use carbon, use a specialized grade like Darco® KB-G (wetted) and limit contact time to 30 mins.

Issue: "The product turned into a sulfoxide (S=O) during purification."

  • Root Cause: You likely used a peroxide-containing solvent (old THF/Ether) or an oxidative wash (Bleach/Permanganate).

  • Fix:

    • Test solvents for peroxides before use.

    • Add a stabilizer like BHT to the solvent during scavenging.

    • Strictly avoid oxidative metal removal methods (e.g., washing with H2O2/HCl).

Issue: "The Pd levels are low, but the product is colored (yellow/brown)."

  • Root Cause: Colloidal Pd nanoparticles ("Pd black") are slipping through filters.

  • Fix: Pass the solution through a Celite® pad mixed with Activated Charcoal (10:1 ratio) after the scavenger treatment. The charcoal catches the nanoparticles; the scavenger catches the ionic Pd.

Visualizing the L-Cysteine Mechanism

CysteineMechanism cluster_organic Organic Phase (IPAc) cluster_aqueous Aqueous Phase (Water) prod_pd Product-S—Pd Complex (Lipophilic) prod_free Product-S (Free) (Clean) prod_pd->prod_free Heat (60°C) Ligand Exchange pd_cys Pd-(Cysteine)2 (Water Soluble) prod_pd->pd_cys Pd Transfer cys L-Cysteine (Ligand) cys->pd_cys Chelation

Caption: Mechanism of Phase Transfer Catalysis Removal using L-Cysteine.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2019.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • SiliCycle Application Note . "Metal Scavenging Solutions for the Pharmaceutical Industry."[1][2] SiliCycle Inc.[1][2]

  • Biotage Technical Guide . "Strategies for Metal Removal in Drug Development."

Sources

Optimization

Technical Support Center: Fluorinated Aryl Sulfide NMR Analytics

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Advanced Characterization of Fluorinated Aryl Sulfides Ticket ID: NMR-F-S-001 Introduction Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Advanced Characterization of Fluorinated Aryl Sulfides Ticket ID: NMR-F-S-001

Introduction

Welcome to the technical support hub for fluorinated aryl sulfides. This class of compounds presents a unique "perfect storm" for NMR spectroscopists: the Heavy Atom Effect of Sulfur, the Large Coupling Constants of Fluorine (


), and the Dynamic Conformational Isomerism  often seen in bulky thio-ethers.

This guide moves beyond basic spectral assignment. It addresses the specific anomalies you will encounter when these two heteroatoms interact within an aromatic system.

Module 1: Troubleshooting "Missing" Signals

Issue: "I can see my proton signals, but the quaternary carbons attached to fluorine are completely missing from the spectrum."

Diagnosis: This is rarely a sample concentration issue. It is a combination of Intensity Dilution (due to J-coupling) and Relaxation Physics (T1).

Technical Explanation:

  • Splitting Dilution: A carbon directly bonded to fluorine (

    
    ) splits into a doublet with a massive coupling constant (~240–280 Hz). This splits the signal intensity by 50%. If it is a 
    
    
    
    or
    
    
    group, the signal splits into a triplet (1:2:1) or quartet (1:3:3:1), reducing the height of the outer lines to 25% or 12.5% of a singlet's intensity.
  • No NOE Enhancement: Quaternary carbons (C-F, C-S) lack attached protons. In standard proton-decoupled

    
     experiments (like zgpg30), they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that boosts CH/CH2/CH3 signals.
    
  • Long T1 Relaxation: Quaternary carbons have very long longitudinal relaxation times (

    
    ). Standard pulse delays (
    
    
    
    ) are insufficient, leading to signal saturation.

The Solution Protocol:

ParameterStandard SettingOptimized for Fluorinated Aryl Sulfides
Pulse Angle

or


(To avoid saturation)
Relaxation Delay (

)
2.0 sec5.0 – 10.0 sec (Essential for C-F and C-S carbons)
Scans (NS) 10244096+ (To compensate for splitting intensity loss)
Line Broadening (LB) 1.0 Hz3.0 – 5.0 Hz (Sacrifice resolution for S/N)

Visual Workflow: Carbon Signal Recovery

CarbonRecovery Start Missing Quaternary C-F Signal Check1 Is the Baseline Noisy? Start->Check1 Action1 Increase Scans (NS x4) Check1->Action1 Yes Check2 Is it a CF2/CF3 group? Check1->Check2 No Action1->Check2 Action2 Check expected splitting (Triplet/Quartet) Check2->Action2 Yes Action3 Increase d1 (Relaxation Delay) to >5 seconds Check2->Action3 No Action2->Action3 Result Signal Recovered Action3->Result

Caption: Logical workflow for recovering "invisible" quaternary carbon signals in fluorinated systems.

Module 2: The Sulfur-Fluorine Interplay (FAQ)

Q: How does the oxidation state of Sulfur (Sulfide vs. Sulfone) affect my shifts?

A: It creates a predictable, dramatic shift due to electron density withdrawal.

Sulfur is a "chameleon." In its sulfide form (-S-), it is relatively electron-rich and polarizable. In its sulfone form (-SO2-), it is a strong electron-withdrawing group (EWG).

The "Shift Rule" for Aryl Fluorines:

  • Sulfide (Ar-S-R): The Sulfur lone pairs can donate electron density into the ring (resonance), shielding the Fluorine.

    • Result:

      
       signal appears Upfield  (more negative ppm).[1]
      
  • Sulfone (Ar-SO2-R): The sulfone group strongly withdraws electrons.

    • Result:

      
       signal shifts Downfield  (less negative/more positive ppm).[2]
      
  • Magnitude: The shift difference (

    
    ) between a sulfide and a sulfone precursor can be 10–15 ppm .
    
Q: What are the expected Coupling Constants ( ) for this scaffold?

Use this reference table to validate your splitting patterns. If your values deviate significantly, suspect second-order effects ("roofing") or impurities.

InteractionBond DistanceTypical Value (Hz)Note

1 Bond240 – 275 Massive splitting. Defines the C-F carbon.[3]

2 Bonds (Ortho)20 – 35 Splits ortho carbons and protons.

3 Bonds (Meta)3 – 10 Often unresolved in broad spectra.

4 Bonds (Para)0 – 5 Usually a small broadening effect.

3 Bonds (H-C-C-F)5 – 9 Critical for assigning protons near F.

Module 3: Advanced Protocol – HOESY

Issue: "I need to prove the Fluorine is Ortho to the Sulfur, not Meta. The coupling constants are ambiguous."

Solution: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[4][5][6][7] Unlike COSY or HMBC which rely on bonds (scalar coupling), HOESY relies on space (dipolar coupling). It detects if the Fluorine and a Proton are physically close (< 5 Å), even if they are not coupled through bonds.

Experimental Setup (Bruker/Varian Standard):

  • Pulse Sequence: hoesyph (Phase sensitive) or hoesyqp (Magnitude mode).

  • Mixing Time (

    
    ):  This is the critical parameter.[6]
    
    • Standard: 400–500 ms.

    • For Fluorinated Aromatics:600–800 ms . (Fluorine relaxation is slower; longer mixing times allow magnetization transfer).

  • Spectral Width: Ensure the

    
     dimension covers the entire range (-50 to -200 ppm) to avoid folding.
    

Interpretation:

  • Cross-peak present: The Proton and Fluorine are spatially close (e.g., Ortho position).

  • No cross-peak: They are distant (e.g., Para position).

HOESY Magnetization Pathway

HOESY cluster_0 Critical Requirement H1 1H Spin (Excitation) Dipole Through-Space Dipolar Coupling H1->Dipole Mixing Time (600ms) F19 19F Spin (Detection) Dipole->F19 Magnetization Transfer Dist Distance < 5 Angstroms

Caption: Mechanism of Heteronuclear Overhauser Effect (HOESY) for spatial assignment.

Module 4: The "Ghost Peak" Phenomenon (Rotamers)

Issue: "My spectrum shows double peaks for every signal, but LCMS confirms the compound is pure."

Diagnosis: Atropisomerism or Rotamers . Aryl sulfides (Ar-S-R) often have a high rotational barrier, especially if the aryl ring is fluorinated (creating electronic repulsion) and the 'R' group is bulky. The molecule gets "stuck" in two distinct conformations on the NMR time scale.

Validation Test (Variable Temperature NMR):

  • Standard: Run spectrum at 298 K (25°C). Note the double peaks.

  • Test: Heat sample to 323 K (50°C) or 343 K (70°C).

  • Result:

    • Coalescence: If the peaks merge into a single, sharper peak, it is a Rotamer (dynamic process).

    • No Change: It is a stable impurity or a diastereomer.

References

  • Reich, H. J. (2020).[8] 19F NMR Chemical Shifts. University of Wisconsin-Madison.[8] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling values).
  • Dewis, L., et al. (2019).[4] "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY". Magnetic Resonance in Chemistry, 57(12), 1143-1149.[4] [Link]

  • Kaupp, M., et al. (2004). Relativistic Effects on NMR Chemical Shifts.

Sources

Troubleshooting

Overcoming low reactivity in nucleophilic aromatic substitution for sulfane synthesis

Technical Support Center: Sulfane Synthesis & C-S Bond Formation Ticket Subject: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr) Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfane Synthesis & C-S Bond Formation Ticket Subject: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Selector

Before troubleshooting specific reaction parameters, we must validate that SNAr is the correct mechanistic pathway for your substrate. Low reactivity often stems from applying SNAr conditions to substrates that lack the necessary electronic activation.

Use the decision matrix below to determine your optimization strategy:

CS_Bond_Decision_Tree Start Start: Aryl Halide Substrate Analysis EWG_Check Are there strong Electron Withdrawing Groups (NO2, CN, SO2R) ortho/para to the halide? Start->EWG_Check SNAr_Path Pathway A: Classical SNAr EWG_Check->SNAr_Path Yes (Activated) Metal_Path Pathway B: Metal-Catalyzed Coupling (Buchwald-Hartwig / Ullmann) EWG_Check->Metal_Path No (Unactivated) LG_Check Check Leaving Group (LG) SNAr_Path->LG_Check LG_Decision Is LG = Fluorine? LG_Check->LG_Decision Action_Halex Action: Perform Halex (Cl -> F) to lower activation energy LG_Decision->Action_Halex No (Cl/Br) Action_Solvent Action: Optimize Solvent/Temp (DMSO/NMP @ >100°C) LG_Decision->Action_Solvent Yes Cat_Check Check Halide Identity Metal_Path->Cat_Check Cat_Decision Is LG = I, Br, OTf? Cat_Check->Cat_Decision Action_Pd Action: Pd-Catalysis (Josiphos/Xantphos Ligands) Cat_Decision->Action_Pd Yes Action_Swap Action: Swap Cl for Br/I or use Ni-catalysis Cat_Decision->Action_Swap No (Cl)

Figure 1: Strategic decision tree for selecting the optimal C-S bond formation pathway based on substrate electronics.

Troubleshooting Module: Classical SNAr

Context: You are working with an activated ring (e.g., p-nitro, o-cyano), but the reaction is sluggish or stalling <50% conversion.

Q: Why is my reaction stalling despite having an electron-withdrawing group?

A: The issue is likely the Leaving Group (LG) identity . In SNAr, the rate-determining step (RDS) is the nucleophilic attack to form the Meisenheimer complex, not the breaking of the C-X bond.[1] Therefore, highly electronegative atoms that lower the LUMO energy of the ring accelerate the reaction.

  • The Fix: Switch from Chloride/Bromide to Fluoride .

  • Data: Relative rates in SNAr are typically F (1) >> Cl (~10⁻²) ≈ Br (~10⁻²) > I . This is the inverse of SN2 or Pd-catalyzed coupling [1][2].

Q: My nucleophile (thiol) is consumed, but I see no product. What happened?

A: You have likely formed a disulfide dimer (R-S-S-R) . Thiolates are easily oxidized by dissolved oxygen or even by the aryl halide itself if the halide acts as an oxidant rather than an electrophile.

  • The Fix:

    • Degas rigorously: Sparge solvents with Argon for 20 mins.

    • Add Reductant: Include 10-20 mol% of a phosphine (e.g., TCEP or PPh3) or Zinc dust to reduce any disulfide formed back to the active thiolate in situ [3].

Q: I cannot change my starting material from Chloride to Fluoride. How do I boost reactivity?

A: Use Phase Transfer Catalysis (PTC) or the "Halex" technique .

  • PTC: If using inorganic bases (K2CO3) in organic solvents, the thiolate anion is poorly soluble. Add 18-Crown-6 (for K+) or TBAB (tetrabutylammonium bromide) to solubilize the nucleophile.

  • In-situ Finkelstein (Halex): Add 1-2 equivalents of KF and 18-Crown-6 to the reaction. This transiently converts Ar-Cl to the highly reactive Ar-F in situ.

Troubleshooting Module: Pd-Catalyzed C-S Coupling

Context: Your substrate lacks strong electron-withdrawing groups (e.g., simple chlorobenzene, anisole derivatives). SNAr will not work; you must use transition metal catalysis.

Q: Which ligand should I use? My standard Suzuki ligands (PPh3) failed.

A: C-S coupling is difficult because sulfur poisons metal catalysts (strong binding to Pd). You need ligands with high steric bulk and strong electron donation to force reductive elimination.

  • Recommendation:

    • Josiphos (CyPF-tBu): The gold standard for challenging C-S couplings.

    • Xantphos: Excellent for generic aryl bromides/iodides.

    • Pd-PEPPSI-IPent: A robust NHC-precatalyst for difficult cases [4].

Q: The reaction turns black immediately (Pd black precipitation).

A: This indicates catalyst decomposition before the catalytic cycle is complete.

  • The Fix:

    • Switch Precatalysts: Use oxidative-addition-prone precatalysts like Pd(dba)2 or G3-Buchwald Palladacycles instead of Pd(OAc)2.

    • Solvent Choice: Switch to 1,4-Dioxane or Toluene. Avoid DMF/DMSO if possible, as they can coordinate competitively at high temps.

Comparative Data: Leaving Group Effects

Use this table to align your substrate with the correct methodology.

FeatureClassical SNAr Pd-Catalyzed Coupling
Best Leaving Group Fluoride (F >> Cl > Br > I)Iodide/Triflate (I > OTf > Br >> Cl)
Electronic Requirement Must have EWG (NO₂, CN, CF₃)None (Works on electron-rich rings)
Limiting Factor Nucleophilicity of ThiolOxidative Addition / Catalyst Poisoning
Common Solvents Polar Aprotic (DMSO, DMF, NMP)Non-polar/Ethereal (Toluene, Dioxane)
Atmosphere Air tolerant (mostly)Strictly Inert (Ar/N₂)

Validated Experimental Protocols

Protocol A: High-Difficulty SNAr (The "Halex" Boost)

Use when: You have an activated ring but only the Aryl-Chloride is available.

  • Setup: Flame-dry a reaction vial equipped with a stir bar.

  • Reagents:

    • Aryl Chloride (1.0 equiv)[2]

    • Thiol (1.2 equiv)

    • Potassium Fluoride (Spray-dried, 2.0 equiv) - Critical for in-situ activation.

    • 18-Crown-6 (0.1 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Execution:

    • Seal vial and purge with Argon.

    • Heat to 120°C for 12-24 hours.

    • Note: The KF converts Ar-Cl to Ar-F, which reacts rapidly with the thiolate.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted thiol) to prevent stench and disulfide formation.

Protocol B: Pd-Catalyzed C-S Coupling (Josiphos Method)

Use when: You have an unactivated Aryl Bromide/Triflate.

  • Setup: Glovebox or strict Schlenk line technique (Argon).

  • Catalyst Loading:

    • Pd(OAc)2 (1 mol%)

    • Josiphos (CyPF-tBu) (1.1 mol%) - L:M ratio ~ 1:1 is crucial.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[2]

    • Thiol (1.05 equiv)

    • Base: LiHMDS (1.1 equiv) or NaOtBu (1.2 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene.

  • Execution:

    • Mix Pd and Ligand in solvent for 1 min to pre-form complex (Yellow -> Orange).

    • Add Aryl Bromide and Thiol.[3][4]

    • Add Base last.

    • Stir at 90°C for 2-4 hours.

  • Workup: Filter through a pad of silica/Celite to remove Pd.

Mechanism & Troubleshooting Flow

Troubleshooting_Loop Issue Issue: Low Yield Check_SM Check Remaining SM Issue->Check_SM SM_Gone SM Consumed No Product Check_SM->SM_Gone SM_Left SM Remains (Stalled) Check_SM->SM_Left Disulfide Diagnosis: Disulfide Formation SM_Gone->Disulfide Fix_Reductant Fix: Add Zn dust or TCEP Disulfide->Fix_Reductant Check_Method Check Method SM_Left->Check_Method SNAr_Fix If S_NAr: Switch Cl -> F Add Crown Ether Check_Method->SNAr_Fix Pd_Fix If Pd-Cat: Switch to Josiphos Check O2 leaks Check_Method->Pd_Fix

Figure 2: Rapid diagnostic loop for identifying the root cause of failure in sulfane synthesis.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Rohrbach, S., et al. (2019).[3] Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(46), 16368-16388.

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006).[5] Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[5] Chemistry – A European Journal, 12(30), 7782–7796.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(1), 150-160.

Sources

Optimization

Minimizing byproduct formation in palladium-catalyzed cross-coupling reactions

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Pd-Catalyzed Reactions Welcome to the Optimization Hub Welcome. If you are reading this, you are likely staring...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Pd-Catalyzed Reactions

Welcome to the Optimization Hub

Welcome. If you are reading this, you are likely staring at a reaction vial containing black precipitate, a complex mixture of isomers, or a yield that refuses to break 50%.

In palladium catalysis, "byproducts" are not random accidents; they are mechanistic signatures. They tell you exactly which step of the catalytic cycle (Oxidative Addition, Transmetallation, or Reductive Elimination) is failing. This guide treats your reaction as a diagnostic system.

The Triage Desk: General Catalyst Deactivation

Symptom: The reaction mixture turns black (Pd-black precipitation) rapidly, and conversion stalls.

Root Cause: Ligand Dissociation & Aggregation

Palladium(0) is unstable. Without adequate ligand stabilization, monomeric Pd(0) aggregates into inactive bulk metal (Pd-black). This usually happens because:

  • Oxidative Addition is too slow: Pd(0) sits idle and aggregates.

  • Ligand Concentration is too low: The equilibrium shifts toward free Pd.

Protocol: The "Resurrection" Check

Before changing the catalyst, verify if the catalyst is dead or just resting.

  • The Mercury Test: Add a drop of Hg(0) to the reaction. If the reaction stops completely, your catalysis was likely driven by heterogeneous nanoparticles (Pd-black) rather than the intended homogeneous cycle.

  • The Ligand Boost: Increase the Ligand:Metal ratio.

    • Standard: 1:1 or 2:1 (P:Pd).

    • Troubleshooting: Go to 4:1. If yield improves, your catalyst was decomposing before it could react.

Module A: Suzuki-Miyaura Coupling Issues

Core Issue: The Boronic Acid is Consumed, but No Product Forms.

Issue 1: Protodeboronation (Ar-B → Ar-H)

Diagnosis: You find the reduced arene (Ar-H) corresponding to your boronic acid, not the halide. Mechanism: Base-catalyzed hydrolysis. As shown by Lloyd-Jones et al., this often proceeds via a pre-hydrolytic pathway where the boronate ester hydrolyzes to the boronic acid, which then undergoes ipso-protonation [1].

Troubleshooting Protocol:

  • Switch the Base: Carbonates (

    
    ) and phosphates (
    
    
    
    ) are standard but risky for unstable boronates. Switch to KF or CsF under anhydrous conditions.
  • The "Slow-Release" Strategy: High concentrations of free boronic acid accelerate decomposition. Use MIDA boronates or Potassium Organotrifluoroborates (

    
    ). These release the active species slowly, keeping the steady-state concentration low but sufficient for transmetallation [2].[1]
    
  • Water Control: While Suzuki requires some water, too much accelerates protodeboronation. Add water precisely (e.g., 5 equivalents relative to base) rather than using a bulk aqueous solvent.

Issue 2: Oxidative Homocoupling (Ar-Ar)

Diagnosis: You see dimers of your boronic acid (Ar-Ar) or halide (Ar'-Ar'). Mechanism:

  • Oxygen Leak:

    
     re-oxidizes Pd(0) to Pd(II) peroxo species, which consumes two equivalents of boronic acid.
    
  • Slow Transmetallation: If the halide is slow to react, the boronic acid transmetallates twice onto the Pd center.

The "Formate" Fix (The Lilly Protocol): Researchers at Eli Lilly demonstrated that adding a mild reducing agent scavenges Pd(II) species generated by trace oxygen, forcing them back to Pd(0) before they can mediate homocoupling [3].

Protocol:

  • Add 10-20 mol% Potassium Formate to the reaction.

  • Ensure rigorous sparging with Argon (subsurface) for at least 15 minutes.

  • Why it works: Formate reduces stray Pd(II) back to Pd(0) without reducing the aryl halide.

Module B: Buchwald-Hartwig & Heck Issues

Core Issue: The Aryl Halide is Reduced (Ar-X → Ar-H).

Issue: Beta-Hydride Elimination

Diagnosis: In amination (Buchwald) or alkyl coupling, you observe the reduced arene and an oxidized byproduct (e.g., an imine). Mechanism: After oxidative addition and coordination of the amine/alkyl group, the complex possesses a


-hydrogen. If reductive elimination is slow, the metal grabs this hydrogen, eliminating the product and leaving a Pd-hydride, which then reduces the aryl halide.

Troubleshooting Protocol:

  • Ligand Selection (Bite Angle): Use bidentate ligands with a wide bite angle (e.g., Xantphos or DPPF ). These ligands enforce a geometry that favors Reductive Elimination over

    
     Elimination [4].
    
  • Steric Bulk: Switch to bulky monophosphines like JohnPhos or BrettPhos . The steric bulk accelerates the reductive elimination step (the "squeeze" effect).

  • Substrate Modification: If using a primary amine, ensure the catalyst loading is high enough to drive the reaction faster than the elimination background rate.

Diagnostic Visualization

The following decision tree helps you identify the specific failure mode based on the crude NMR/GC-MS analysis of your reaction mixture.

Troubleshooting Start Analyze Crude Mixture ArH_Halide Found: Reduced Aryl Halide (Ar-H) Start->ArH_Halide Hydrodehalogenation ArH_Boron Found: Reduced Boronic Acid (Ar'-H) Start->ArH_Boron Protodeboronation Dimer Found: Homodimer (Ar-Ar) Start->Dimer Homocoupling BlackTar Found: Pd Black Precipitate Start->BlackTar Catalyst Death Sol_Beta Cause: Beta-Hydride Elimination Fix: Use Wide Bite-Angle Ligands (Xantphos) ArH_Halide->Sol_Beta Sol_Proto Cause: Base-Mediated Hydrolysis Fix: Switch to MIDA Boronate or Anhydrous CsF ArH_Boron->Sol_Proto Sol_Homo Cause: O2 Leak or Slow Transmetallation Fix: Add 10% K-Formate & Sparge Argon Dimer->Sol_Homo Sol_Stab Cause: Ligand Dissociation Fix: Increase Ligand:Pd Ratio or use NHC BlackTar->Sol_Stab

Caption: Diagnostic logic flow for identifying mechanistic failure points based on observed byproducts.

Quick Reference: Byproduct Minimization Table

Byproduct TypeReaction ClassPrimary CauseImmediate Fix
Reduced Arene (Ar-H) Buchwald / Alkyl-Suzuki

-Hydride Elimination
Switch to Xantphos or BrettPhos ; Lower Temp.
Reduced Arene (Ar-H) Suzuki-MiyauraProtodeboronationUse MIDA boronates ; Switch base to KF ; Reduce water.
Homodimer (Ar-Ar) Suzuki / SonogashiraOxygen Ingress / Pd(II) formationArgon Sparging ; Add 10 mol% Potassium Formate .
Isomerized Product HeckReversible

-Hydride Elimination
Add Ag(I) salts (e.g., AgOTf) to strip halides; Use bidentate ligands.
Phosphonium Salts GeneralP-C Bond Cleavage (Ligand decomp)Avoid high heat with aryl iodides; Switch to Buchwald Precatalysts .

References

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[2] Available at: [Link]

  • Knapp, D. M., et al. (2009). MIDA Boronates: Stable, Slow-Release Reagents. Journal of the American Chemical Society.[2] Available at: [Link]

  • Korboukh, I., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation. Chemical Reviews. Available at: [Link]

Sources

Troubleshooting

Purification of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane from starting materials

To: Research Team From: Technical Support Center – Specialty Organics Division Subject: Technical Guide: Purification of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Executive Summary & Compound Profile This guide detail...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Specialty Organics Division Subject: Technical Guide: Purification of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Executive Summary & Compound Profile

This guide details the purification protocols for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (Target Molecule). This polyhalogenated thioether presents specific challenges due to its high boiling point, potential for oxidation, and the "grease-like" lipophilicity of its impurities.

Compound Profile:

  • Structure: A benzene core substituted with a methylthio group (-SMe), two fluorine atoms (positions 2,3), and a chlorine atom (position 4).

  • Physical State: Typically a viscous colorless to pale yellow liquid or low-melting solid (depending on purity).

  • Key Impurities:

    • Disulfides: Bis(4-chloro-2,3-difluorophenyl)disulfide (from thiol oxidation).

    • Starting Halides: Unreacted aryl bromide/chloride (if using

      
       or coupling routes).
      
    • Regioisomers: Isomeric sulfides (if fluorine displacement was non-selective).

Pre-Purification: Reaction Optimization & Work-up

Purity is defined in the flask, not just the column. The choice of starting material dictates the purification difficulty.

A. Synthesis Context

Two primary routes exist.[1][2][3][4] Your purification strategy depends on which was used:

RouteStarting MaterialsMajor ImpurityPurification Difficulty
A. Methylation 4-Chloro-2,3-difluorobenzenethiol + MeI/DMSDisulfides (Oxidative coupling)Medium (Disulfides co-elute on silica).
B. Nucleophilic Sub. 1-Bromo-4-chloro-2,3-difluorobenzene + NaSMeUnreacted BromideHigh (Boiling points are very close).
B. The "Odor-Control" Work-up

Thioethers and their precursors are potent odorants.

  • Quenching: Treat the reaction mixture with dilute bleach (NaOCl) or aqueous Oxone® before extraction to oxidize trace unreacted thiols/sulfides in the aqueous phase to water-soluble sulfoxides/sulfones.

  • Extraction: Use Heptane or Hexane rather than Ethyl Acetate. The highly lipophilic target prefers non-polar solvents, while polar impurities remain in the aqueous/organic interface.

Primary Purification Protocols

Method A: Vacuum Distillation (Recommended for >5g Scale)

Due to the polyhalogenation, the boiling point is significantly elevated (est. >250°C at atm). Atmospheric distillation will cause decomposition.

  • Setup: Short-path distillation head (Vigreux column optional but recommended for halide separation).

  • Pressure: High vacuum required (< 1 mmHg).

  • Protocol:

    • Strip solvent completely. Residual solvent causes "bumping" under high vac.

    • Heat bath to 100°C initially, increasing slowly.

    • Foreshot: Collect the first 5-10% (contains unreacted starting halides).

    • Main Fraction: Collect stable boiling fraction (Likely 110-130°C @ 0.5 mmHg - monitor empirically).

    • Pot Residue: Disulfides have very high boiling points and will remain in the pot.

Method B: Flash Chromatography (Recommended for <5g Scale)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: 100% Hexane

    
     5% EtOAc in Hexane.
    
    • Note: The target is extremely non-polar (

      
       in 10% EtOAc).
      
  • Troubleshooting: If the target co-elutes with the starting aryl halide, switch solvent system to Hexane/Dichloromethane (9:1) to exploit the slight polarizability difference of the sulfur atom.

Method C: The "Chemical Cycle" (High Purity Requirement)

If physical separation fails (e.g., inseparable halide impurities), use chemical differentiation.

  • Oxidation: Treat crude sulfide with 1.0 eq NaIO

    
     in MeOH/H
    
    
    
    O.
    • Result: Target becomes a Sulfoxide (Solid, Polar). Impurities (Halides) remain non-polar.

  • Separation: Wash the mixture with Hexane. The Halides dissolve; the Sulfoxide remains or precipitates. Recrystallize the Sulfoxide.

  • Reduction: Reduce the pure Sulfoxide back to the Sulfide using PPh

    
    /I
    
    
    
    or Zn/HCl.

Visual Workflows

Figure 1: Purification Decision Matrix

Use this logic tree to select the correct protocol based on your crude mixture's state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Liquid Oil / Liquid StateCheck->Liquid Solid Solid / Semi-Solid StateCheck->Solid ScaleCheck Scale > 5g? Liquid->ScaleCheck Recryst Recrystallization (MeOH or Pentane) Solid->Recryst Distill High Vac Distillation (Method A) ScaleCheck->Distill Yes Column Flash Chromatography (Method B) ScaleCheck->Column No PurityCheck Purity Sufficient? Distill->PurityCheck Column->PurityCheck Recryst->PurityCheck ChemicalPur Chemical Cycle (Oxidation -> Purify -> Reduction) PurityCheck->ChemicalPur No (Co-eluting Impurities) Final Pure Target PurityCheck->Final Yes ChemicalPur->Final

Caption: Decision tree for selecting the optimal purification method based on physical state and scale.

Troubleshooting & FAQs

Q1: The product smells strongly of garlic/sulfur even after column chromatography. Is it impure?

  • Diagnosis: Likely trace unreacted thiol or low molecular weight disulfide contaminants.

  • Solution: Wash the organic layer with 10% NaOH (removes thiols) followed by a dilute bleach wash (oxidizes residual odorants). Caution: Do not use concentrated bleach or long exposure, or you will oxidize your product.

Q2: I see two spots on TLC that are very close together. Which is my product?

  • Diagnosis: Likely the Target Sulfide vs. Starting Aryl Halide.

  • Test: Stain with KMnO

    
     or Iodine. The Sulfide will stain instantly and intensely (oxidation of Sulfur). The Aryl Halide will stain poorly or not at all.
    
  • Resolution: If they are too close for a column, use Method C (Chemical Cycle) .

Q3: The distillate is solidifying in the condenser.

  • Diagnosis: The compound has a melting point near ambient temperature, or the cooling water is too cold.

  • Solution: Turn off the condenser water or use warm water (40°C) in the condenser coil to keep the product liquid until it reaches the receiving flask.

Q4: My yield is low after distillation.

  • Diagnosis: Thermal decomposition or polymerization of impurities.

  • Solution: Ensure the pot temperature does not exceed 160°C. If the boiling point is too high, improve the vacuum (check pump oil, seals) to lower the required temperature.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General protocols for sulfide synthesis and distillation).

  • Procter, D. J. "The synthesis of thiols, sulfides, sulfoxides and sulfones." Journal of the Chemical Society, Perkin Transactions 1, 2001. (Mechanistic insights into sulfide oxidation).

  • PubChem Compound Summary. "2,3-dichloro-1-fluoro-4-methylsulfanylbenzene" (Structural analog data for physical property estimation).

  • Org. Synth. 2002, 79, 43. "Oxidation of Sulfides to Sulfoxides and Sulfones." (Reference for Method C).

Sources

Optimization

Technical Support Center: Waste Management for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Synthesis

Executive Summary: The Chemical Context This guide addresses the specific waste streams generated during the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (also known as 4-chloro-2,3-difluorothioanisole). To...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

This guide addresses the specific waste streams generated during the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (also known as 4-chloro-2,3-difluorothioanisole).

To effectively manage waste, we must understand its origin. This molecule is typically synthesized via Nucleophilic Substitution (SN2) :

  • Precursor: 4-Chloro-2,3-difluorobenzenethiol (The "Stench").

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (The "Alkylator").

  • Base: Potassium Carbonate or Sodium Hydride.

The resulting waste profile is distinct and dangerous:

  • Acute Toxicity: Unreacted Methyl Iodide (Neurotoxin).

  • Nuisance/Toxicity: Unreacted Thiol (Low odor threshold, nausea inducing).

  • Regulatory Class: Halogenated Organic Waste (Due to the Cl/F atoms on the ring and potential use of DCM/Chloroform).

Module 1: Critical Troubleshooting (FAQs)

Issue 1: Odor Control

Q: "My fume hood and rotary evaporator smell strongly of garlic/rotten cabbage. How do I neutralize this immediately?"

A: You are detecting unreacted thiols or sulfides. Thiols have an odor threshold in the parts-per-billion (ppb) range. Simple venting is insufficient; you must chemically oxidize the sulfur from a divalent state (


) to a hexavalent state (

).

The Protocol: Bleach Oxidation Sodium hypochlorite (Bleach) is the most effective reagent for glassware and surface decontamination.

  • Preparation: Prepare a 10% commercial bleach solution.

  • The Soak: Fully submerge contaminated glassware, septa, and stir bars for 24 hours .

  • The Mechanism:

    • Step 1: Thiol

      
       Disulfide (Still smelly).
      
    • Step 2: Disulfide

      
       Sulfoxide (Odorless).
      
    • Step 3: Sulfoxide

      
       Sulfone (Odorless/Stable).
      
  • CRITICAL WARNING: Never mix bleach with acids.

    • Many synthesis workups involve an acid wash (HCl). If you mix acidic aqueous waste with bleach, you will generate Chlorine Gas (

      
      ) , which is fatal.
      
    • Check: Verify pH is

      
       before adding bleach.
      
Issue 2: Methylating Agent Disposal

Q: "I used Methyl Iodide (MeI) in excess. Can I just rotovap it off into the solvent trap?"

A: ABSOLUTELY NOT. Methyl Iodide is a volatile neurotoxin and suspected carcinogen.[1] Condensing it in a rotovap trap creates a highly concentrated "bomb" of hazardous waste that exposes anyone who empties the trap.

The Protocol: Chemical Quenching You must destroy the alkylating agent before disposal.

  • Reagent: Concentrated Ammonium Hydroxide (

    
    ) or a solution of Glycine/NaOH.
    
  • Action: Add the quench solution to your organic waste stream containing the MeI.

  • Time: Stir for 12–24 hours.

  • Chemistry:

    
    
    This converts the volatile, lipophilic alkylator into a water-soluble, non-volatile salt.
    
Issue 3: Waste Segregation

Q: "Does the aqueous wash go into 'Aqueous Waste' or 'Halogenated Waste'?"

A: It depends on the phase separation efficiency, but usually "Halogenated Aqueous" or "Toxic Aqueous." Because your target molecule contains Chlorine and Fluorine, any trace product in the water makes it "Halogenated." Furthermore, if you used DCM (Dichloromethane) for extraction, the water is saturated with DCM.

  • Rule of Thumb: If the water touched DCM or the fluorinated product, it cannot go down the drain. It must be collected as hazardous chemical waste.[1]

Module 2: Visualizing the Workflow

Diagram 1: The Waste Stream Decision Matrix

This logic gate ensures you do not mix incompatible chemicals (e.g., Bleach + Acid) or misclassify halogenated compounds.

WasteMatrix Start Waste Generated TypeCheck Is it Organic or Aqueous? Start->TypeCheck OrgBranch Organic Phase (Solvent + Reagents) TypeCheck->OrgBranch Organic AqBranch Aqueous Phase (Washings) TypeCheck->AqBranch Aqueous MeICheck Contains Methyl Iodide or DMS? OrgBranch->MeICheck QuenchStep ACTION: Quench with NH4OH or Glycine (24h) MeICheck->QuenchStep Yes HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? MeICheck->HalogenCheck No (or after quench) QuenchStep->HalogenCheck BinHalo DISPOSE: Halogenated Organic Waste HalogenCheck->BinHalo Yes BinNonHalo DISPOSE: Non-Halogenated Organic Waste HalogenCheck->BinNonHalo No ThiolCheck Smells of Thiol/Sulfide? AqBranch->ThiolCheck AcidCheck Is pH < 7? ThiolCheck->AcidCheck Yes BinAq DISPOSE: Aqueous Waste (Toxic/Halogenated) ThiolCheck->BinAq No OxidizeStep ACTION: Treat with Bleach (Ensure pH > 9) OxidizeStep->BinAq AcidCheck->OxidizeStep No Neutralize ACTION: Neutralize with NaOH AcidCheck->Neutralize Yes (Risk of Cl2 gas) Neutralize->OxidizeStep

Caption: Decision logic for segregating waste streams to prevent toxic gas generation (Chlorine) and ensure neurotoxin destruction.

Diagram 2: Chemical Deodorization Pathway

Understanding why we use bleach helps ensure the protocol is followed correctly. Partial oxidation often leads to disulfides, which can revert to smelly thiols. Complete oxidation is required.

Deodorization Thiol R-SH (Thiol) STENCH/TOXIC Disulfide R-S-S-R (Disulfide) LESS ODOR Thiol->Disulfide Oxidation Step 1 Bleach1 + NaOCl (Bleach) Bleach1->Disulfide Sulfone R-SO2-R (Sulfone/Sulfonic Acid) ODORLESS/STABLE Disulfide->Sulfone Oxidation Step 2 (Requires Time) Bleach2 + Excess NaOCl (Heat) Bleach2->Sulfone

Caption: The stepwise oxidation of thiols. Stopping at Step 1 (Disulfide) is a common error; excess oxidant and time are required to reach the odorless Sulfone stage.

Module 3: Data & Compatibility

Oxidant Compatibility Table

Not all oxidants are created equal. Choose the right agent for your specific waste stream.

OxidantBest ForContraindicationsSafety Note
Sodium Hypochlorite (Bleach) Glassware, Surfaces, Aqueous WasteNEVER mix with Acids or AmmoniaGenerates Chlorine gas with acid; Chloramines with ammonia.
Hydrogen Peroxide (

)
Acidic Waste StreamsHigh concentrations (>30%) can be explosive with organicsSlower reaction rate than bleach for odors.
Potassium Permanganate TLC Dips, Small ScaleOrganic Solvents (Fire Risk)Leaves heavy metal (Mn) residues.
Waste Classification Codes (EPA/RCRA)

When labeling your waste carboys for pickup, ensure these codes are considered based on your specific solvent system.

ComponentWaste CodeDescription
Dichloromethane (DCM) F002 Spent halogenated solvents.[2]
Methyl Iodide U138 Toxic waste (specific listing).[3]
Ignitable Solvents D001 Flash point < 60°C (e.g., Acetone, Ether).
Corrosive D002 pH < 2 or > 12.5 (Quenched reaction mixtures).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Methyl Iodide).

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). Standard Operating Procedures: Stench Chemicals (Thiols, Sulfides).[5]

  • MilliporeSigma. (2025).[6][7] Safety Data Sheet: Methyl Iodide.[3]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Purity of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane: A Definitive Guide to Elemental Analysis

Executive Summary & Core Directive In the synthesis of fluorinated sulfur intermediates like (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1805479-86-0), reliance on HPLC alone is a critical oversight. While chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of fluorinated sulfur intermediates like (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1805479-86-0), reliance on HPLC alone is a critical oversight. While chromatography confirms the absence of organic side-products, it remains blind to inorganic salts, moisture, and solvent entrapment—impurities that wreak havoc on downstream stoichiometry.

This guide details the Elemental Analysis (EA) protocol for validating the bulk purity of this specific scaffold. We focus on overcoming the "Combustion Triad" challenge presented by this molecule: the simultaneous presence of Chlorine, Fluorine, and Sulfur , which requires specific additives and catalytic handling to prevent sensor interference and incomplete combustion.

The Molecule: Theoretical Baseline

Before initiating any protocol, we must establish the stoichiometric "Truth." Target: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Formula:


Molecular Weight:  194.62  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 712.01184.0843.20%
Hydrogen 51.0085.042.59%
Sulfur 132.0632.0616.47%
Chlorine 135.4535.4518.21%
Fluorine 219.0038.0019.53%

Scientist's Note: The high halogen content (>37% combined Cl/F) poses a risk of damaging standard combustion tubes. The protocol below mitigates this using specific scavenging agents.

Comparative Analysis: Why EA?

Why perform "old school" combustion analysis when you have High-Resolution Mass Spectrometry (HRMS) or HPLC?

Table 1: Purity Method Comparison
FeatureElemental Analysis (EA) HPLC / UPLC qNMR
Primary Scope Bulk Purity (Mass Balance)Chromatographic PuritySpecific Structural Purity
Blind Spots Isomeric distribution (cannot distinguish isomers)Inorganic salts , water, non-UV active solventsParamagnetic impurities, relaxation time errors
Sensitivity

(Standard)

(Trace impurities)

(Typical)
Role for Target CRITICAL: Detects trapped inorganic salts (e.g., NaCl, NaF) from synthesis.Confirms absence of starting material (sulfides/sulfones).Validates the methylation site.
Throughput High (5-10 mins/sample)Medium (15-30 mins/sample)Low (Setup intensive)

The Verdict: EA is the only method that validates the weighable mass. If your HPLC says 99.9% pure, but your EA Carbon value is 3% low, your sample is likely wet or contaminated with inorganic salts (e.g., Sodium Sulfate from the drying step).

Experimental Protocol: The "Halogen-Sulfur" Workflow

This protocol is designed for a Flash 2000 or Elementar vario style combustion analyzer.

Phase 1: Sample Preparation (The Causality of Error)

Most EA failures occur outside the machine.

  • Drying: The methyl-sulfane moiety is lipophilic, but the lattice can trap moisture. Dry the sample at 40°C under high vacuum (<5 mbar) for 4 hours over

    
    .
    
  • Homogenization: If the sample is crystalline, lightly crush it. Large crystals cause "flash" combustion spikes that overwhelm the detector.

Phase 2: The Combustion Setup (Crucial for F/Cl/S)

Standard combustion tubes will degrade rapidly due to Fluorine attacking the silica quartz (


). Furthermore, Sulfur requires high temperatures to fully oxidize to 

.

Required Additives:

  • Vanadium Pentoxide (

    
    )  or Tungsten (VI) Oxide (
    
    
    
    ):
    • Function: Acts as an oxygen donor and flux. It ensures the sulfur is fully converted to

      
       and prevents the formation of stable metal sulfates in the ash.
      
    • Dosage: Mix ~10-20 mg of additive with your 2 mg sample.

The Protocol:

  • Blanking: Run 3 empty tin capsules with the additive to establish the baseline.

  • Conditioning: Run a Sulfanilamide standard (high N/S content) to condition the reduction column.

  • Weighing: Weigh 1.5 to 2.5 mg of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane into a tin capsule using a microbalance (readability

    
    ).
    
    • Tip: Do not touch capsules with bare fingers; oils alter Carbon readings.

  • Additive: Add 15 mg of

    
      powder directly over the sample in the capsule. Fold tightly to exclude air.
    
  • Combustion Parameters:

    • Furnace Temp: 1150°C (Higher temp required for S/F bond breaking).

    • Oxygen Flow: Boosted (2-5 seconds extra injection) to ensure complete oxidation of the methyl group.

Decision Logic & Visualization

The following diagram illustrates the decision matrix when validating the purity of this intermediate.

PurityProtocol Start Crude Product Isolation Drying Vacuum Dry (40°C, 4h) Start->Drying Weighing Weigh 2mg + WO3 Additive Drying->Weighing Combustion Combustion Analysis (CHNS) Weighing->Combustion CheckC Check Carbon % (Target: 43.20 ± 0.4%) Combustion->CheckC CheckS Check Sulfur % (Target: 16.47 ± 0.4%) CheckC->CheckS Within Range FailLow FAIL: Values Low CheckC->FailLow < 42.8% FailHigh FAIL: Values High CheckC->FailHigh > 43.6% Pass PASS: Bulk Purity Confirmed Proceed to Next Step CheckS->Pass Within Range DiagnoseSolvent Diagnosis: Trapped Solvent/Water (Check 1H NMR) FailLow->DiagnoseSolvent If H is High DiagnoseInorganic Diagnosis: Inorganic Contamination (Silica/Salts) FailLow->DiagnoseInorganic Mass Dilution DiagnoseSolvent->Drying Recrystallize & Dry DiagnoseInorganic->Start Re-filter/Wash

Caption: Logical workflow for validating purity via CHNS analysis. Note the feedback loops for solvent vs. inorganic contamination.

Data Interpretation & Troubleshooting

The standard acceptance criteria for publication (e.g., ACS, RSC) is


  absolute deviation from the theoretical value.[1]
Scenario A: Carbon is Low (e.g., Found 41.5%)
  • Cause: The sample likely contains non-combustible impurities. In the synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, this is often Sodium Chloride (NaCl) or silica gel fines from column chromatography.

  • Action: Dissolve in DCM, filter through a 0.2 µm PTFE membrane to remove inorganics, evaporate, and re-dry.

Scenario B: Carbon is High (e.g., Found 44.5%)
  • Cause: Trapped solvent with a high carbon content (e.g., Toluene or Hexane used in recrystallization).

  • Action: Extended vacuum drying or lyophilization.

Scenario C: Sulfur is Low, Carbon is Perfect
  • Cause: Incomplete combustion of the sulfide/sulfone moiety.

  • Action: Increase the amount of

    
     or 
    
    
    
    additive. The additive ensures the Sulfur is pushed to
    
    
    rather than getting trapped as metal sulfates in the ash.

References

  • American Chemical Society (ACS).ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for

    
     acceptance).
    [Link]
    
  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.[2] (Discussion on the necessity of EA vs NMR). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. [Link]

Sources

Comparative

Comparative study of the reactivity of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane with its isomers

Executive Summary & Strategic Context (4-Chloro-2,3-difluorophenyl)(methyl)sulfane (Target 1 ) represents a specialized class of poly-halogenated thioanisoles. These motifs are critical building blocks in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (Target 1 ) represents a specialized class of poly-halogenated thioanisoles. These motifs are critical building blocks in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-inhibiting pharmaceuticals.

The specific arrangement of the 2,3-difluoro pattern, combined with a 4-chloro substituent and the thioether handle, creates a unique electronic environment that differs significantly from its isomers, such as the (2-chloro-4,5-difluoro) or (4-chloro-2,5-difluoro) variants.

This guide objectively compares the reactivity of Target 1 against its primary regioisomers, focusing on three critical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Lability of fluorine atoms.[1][2]

  • S-Oxidation: Susceptibility of the sulfide to oxidative metabolism or synthetic modification.

  • Directed Lithiation: Regiochemical control during functionalization.

Electronic Structure & Isomer Definition

To understand the reactivity differences, we must first define the isomers and their electronic baselines.

Compound IDStructure NameKey Electronic Feature
Target 1 (4-Chloro-2,3-difluorophenyl)(methyl)sulfaneCrowded Core: The 2,3-difluoro motif creates a "fluorine wall" shielding the 2-position, but highly activating the 3-position for attack if the 4-Cl is displaced, or vice versa.
Isomer A (2-Chloro-4,5-difluorophenyl)(methyl)sulfanePara-Activation: The SMe group is para to a Fluorine (C-4) and ortho to a Chlorine (C-2). The SMe lone pair donates density, potentially deactivating SNAr at the para-position.
Isomer B (4-Chloro-2,5-difluorophenyl)(methyl)sulfaneSeparated Activation: The fluorines are non-adjacent (2,5). This reduces electronic repulsion between halogens compared to the 2,3-pattern.
Comparative Reactivity Matrix (Predicted)
Reactivity ParameterTarget 1 (2,3-F, 4-Cl)Isomer A (2-Cl, 4,5-F)Isomer B (4-Cl, 2,5-F)
SNAr Lability High (at C-2) . The C-2 Fluorine is ortho to SMe and meta to Cl.Moderate . SMe donation deactivates the para-F.High (at C-2) .[3] Ortho to SMe, but less sterically crowded than Target 1.
Oxidation Rate Slow .[4] Inductive withdrawal from ortho-F (C-2) reduces S-nucleophilicity.Medium . Only one ortho-substituent (Cl).Slow . Ortho-F (C-2) withdrawal effect.
Lithiation Site C-5 or C-6 . C-2/C-3/C-4 are blocked.C-6 . Directed by ortho-F and meta-Cl.C-3 or C-6 . C-3 is trapped between F and Cl (Acidic site).

Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

The most distinct difference between these isomers is their behavior toward nucleophiles (amines, alkoxides).

Mechanism & Causality

In polyfluoroarenes, the site of attack is governed by the stability of the Meisenheimer complex.

  • Target 1 (2,3-difluoro): Attack at C-2 is favored because the negative charge can be stabilized by the para-Chlorine and the ortho-Fluorine (C-3). However, the bulky SMe group at C-1 provides steric hindrance.

  • Isomer A (4,5-difluoro): Attack at C-4 or C-5 is competing. The SMe group is electron-releasing (resonance), which destabilizes the Meisenheimer complex formed by attack at the para position (C-4). Therefore, SNAr is generally slower for Isomer A than Target 1.

Experimental Evidence (General Trends)

Studies on polyfluoroarenes indicate that fluorine atoms ortho or para to electron-withdrawing groups are displaced first. In Target 1, the SMe is technically activating (donating), but the inductive effect of the 2,3-difluoro system dominates, making the ring electron-deficient.

SNAr_Pathways Target Target 1 (4-Cl-2,3-F-Ph-SMe) Meisenheimer Meisenheimer Complex Target->Meisenheimer + Nuc Nuc Nucleophile (R-NH2 / RO-) Product_2 Product A (Subst. at C-2) Meisenheimer->Product_2 Major Path (Inductive Stabilization) Product_3 Product B (Subst. at C-3) Meisenheimer->Product_3 Minor Path (Steric Block)

Figure 1: Predicted regioselectivity of SNAr for Target 1. Attack at C-2 is electronically favored despite steric crowding.

Deep Dive: Oxidation Dynamics (Sulfide Sulfoxide)

The oxidation of the sulfide (-SMe) to sulfoxide (-S(O)Me) is a critical metabolic pathway and synthetic step.

Comparative Performance
  • Target 1: The presence of a fluorine atom at the ortho position (C-2) exerts a strong inductive electron-withdrawing effect (-I) on the sulfur atom. This lowers the HOMO energy of the sulfur lone pair, making it less nucleophilic toward oxidants like H2O2 or mCPBA compared to non-fluorinated analogues.

  • Isomer A: With Chlorine at the ortho position, the steric bulk is higher, but the inductive withdrawal is slightly lower than Fluorine. Oxidation rates are typically: Unsubstituted > Isomer A > Target 1 .

Protocol: Selective Oxidation

To avoid over-oxidation to the sulfone (-SO2Me), controlled conditions are required.

Methodology:

  • Substrate: 1.0 eq (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

  • Solvent: Hexafluoroisopropanol (HFIP) - Crucial for activation of H2O2.

  • Oxidant: 1.1 eq H2O2 (30% aq).

  • Conditions: Stir at 25°C for 2 hours.

  • Workup: Quench with saturated Na2S2O3 (removes excess peroxide). Extract with EtOAc.[5]

Why this works: HFIP activates hydrogen peroxide via hydrogen bonding, allowing oxidation of the electron-deficient sulfur in Target 1 without requiring harsh metal catalysts.

Deep Dive: Lithiation (Directed Ortho Metalation)

Lithiation allows for the introduction of electrophiles (boronates, aldehydes).

Regioselectivity Risks
  • Target 1: The C-1 (SMe), C-2 (F), C-3 (F), and C-4 (Cl) positions are substituted. The only open sites are C-5 and C-6.

    • Directing Groups: The C-1 SMe group is a weak director. The C-4 Cl is a weak director.

    • Outcome: Lithiation likely occurs at C-6 (ortho to SMe) or C-5 (ortho to Cl). However, "Halogen Dance" (migration of halogens) is a significant risk with 1,2,3-substituted systems.

  • Isomer B (4-Cl, 2,5-F): This isomer has a proton at C-3 trapped between two halogens (F and Cl) and near the SMe. This proton is highly acidic. Lithiation will occur almost exclusively at C-3, making Isomer B much easier to functionalize regioselectively than Target 1.

Lithiation_Logic Substrate Target 1 (4-Cl-2,3-F-SMe) LDA LDA / THF -78°C Substrate->LDA Lithiated Lithiated Species (Li at C-6) LDA->Lithiated Kinetic Control Dance Halogen Dance (Migration of Cl/F) Lithiated->Dance If T > -50°C Stable Trapped Product (E-SMe-Ar) Lithiated->Stable Electrophile (E+)

Figure 2: Lithiation workflow for Target 1. Strict temperature control (-78°C) is required to prevent halogen migration (Halogen Dance).

Experimental Protocols

These protocols are designed for 1-5g scale validation.

Protocol A: Nucleophilic Displacement of Fluorine (SNAr)

Objective: Assess the lability of the C-2 Fluorine in Target 1.

  • Setup: Charge a 50 mL flask with Target 1 (2.0 mmol) and K2CO3 (2.4 mmol, 1.2 eq).

  • Solvent: Add anhydrous DMF (10 mL). Note: DMF promotes SNAr via dipole stabilization.

  • Nucleophile: Add Morpholine (2.2 mmol, 1.1 eq).

  • Reaction: Heat to 80°C. Monitor by HPLC every 30 mins.

    • Checkpoint: Target 1 should show >90% conversion within 2 hours. Isomer A (2-Cl, 4,5-F) typically requires >6 hours or higher temperatures (100°C) due to lack of ortho-activation.

  • Workup: Pour into ice water (50 mL). Filter the precipitate.[5] Wash with water.[5]

Protocol B: Sulfide Oxidation (Green Method)

Objective: Selective synthesis of the sulfoxide without sulfone formation.

  • Setup: Dissolve Target 1 (1.0 mmol) in HFIP (Hexafluoroisopropanol, 3 mL).

  • Addition: Add H2O2 (30% w/w, 1.1 mmol) dropwise at 0°C.

  • Kinetics: Warm to RT.

    • Observation: Target 1 oxidation is slower than non-fluorinated thioanisole. If reaction stalls, add 5 mol% triflic acid (TfOH) as a catalyst.

  • Quench: Add sat. aq. NaHSO3. Extract with CH2Cl2.[6][7]

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarenes

    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[8]

    • Source: NIH / PMC.
    • URL:[Link]

  • Oxidation of Electron-Deficient Sulfides

    • Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Regioselective Lithiation (Halogen Dance)

    • Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
    • Source: NIH / PMC.
    • URL:[Link]

  • General Synthesis of Chlorofluorothioanisoles

    • Title: Metal- and Oxidant-Free Electrochemical Synthesis of Aryl Sulfides.
    • Source: ResearchG
    • URL:[Link]

Sources

Validation

X-ray crystallography of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane for absolute structure confirmation

Topic: Focus: X-ray crystallography of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Content Type: Technical Comparison & Protocol Guide Executive Summary In the development of halogenated thioethers, such as (4-Chloro-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Focus: X-ray crystallography of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Content Type: Technical Comparison & Protocol Guide

Executive Summary

In the development of halogenated thioethers, such as (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , structural ambiguity is a critical bottleneck. While NMR confirms functional groups, it often fails to definitively distinguish between regioisomers (e.g., 2,3-difluoro vs. 2,4-difluoro) or establish absolute configuration in chiral crystal lattices due to the lack of distinct through-bond couplings across the sulfide bridge.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Micro-Electron Diffraction (MicroED) and NMR, establishing SCXRD as the requisite "Gold Standard" for absolute structure confirmation. We focus on exploiting the anomalous scattering signals of Chlorine (


) and Sulfur (

) to resolve atomic identity and absolute structure.
The Challenge: Why "Absolute" Confirmation Matters

For the specific molecule (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , the primary crystallographic challenge is distinguishing the electron density of the Sulfur atom (


) from the Chlorine atom (

). In standard resolution data (

), these atoms appear nearly identical.

Furthermore, if the molecule crystallizes in a non-centrosymmetric (chiral) space group—common for atropisomers or specific packing polymorphs—determining the Absolute Structure (Flack Parameter) is essential. This requires measuring the small intensity differences between Friedel pairs (


 vs 

) caused by resonant scattering (anomalous dispersion).[1]
The Physics of Distinction
  • Standard Scattering: Proportional to atomic number (

    
    ). 
    
    
    
    . Hard to distinguish.
  • Anomalous Scattering (

    
    ):  At the Copper 
    
    
    
    wavelength (
    
    
    ), Sulfur and Chlorine have distinct absorption edges.
    • 
      [2]
      
    • This contrast allows for unambiguous elemental assignment and absolute structure determination, provided the data redundancy is high.

Comparative Analysis: SCXRD vs. Alternatives

The following table contrasts the efficacy of SCXRD against NMR and MicroED for verifying (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

FeatureSCXRD (Cu Source) MicroED (Electron Diffraction) NMR (

)
Primary Output 3D Atomistic Model (Connectivity + Packing)3D Potential Map (Coulombic)Connectivity & Chemical Environment
Absolute Structure Gold Standard. Reliable Flack/Parsons parameter via anomalous signal.Difficult. Dynamical scattering obscures Friedel differences; unreliable for absolute config.Impossible without chiral derivatization or shift reagents.
Element ID (S vs Cl) High. Anomalous dispersion clearly separates S/Cl.Low. Electrons interact with potential; S and Cl are hard to distinguish.Medium. Indirect inference via chemical shift.
Sample Requirement Single Crystal (

preferred).
Nanocrystals (

).
Solution (mg quantities).
Throughput Hours to Days (crystallization dependent).Minutes (data collection) to Hours.Minutes.
Verdict Required for regulatory submission and absolute confirmation. Excellent for screening nanocrystals but insufficient for absolute structure validation.Routine QC, but ambiguous for regioisomerism in this scaffold.
Technical Workflow & Decision Logic

The following diagrams illustrate the decision-making process and the specific SCXRD workflow required to maximize the anomalous signal for this molecule.

G Start Sample: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane NMR NMR (1D/2D) Use for: Purity Check Start->NMR Q1 Is the sample Crystalline? MicroED MicroED (Electron Diffraction) Use for: Connectivity Check only Q1->MicroED Nanocrystals (<1u03bcm) SCXRD SCXRD (Cu-Ku03b1 Source) REQUIRED for Absolute Structure Q1->SCXRD Single Crystals (>20u03bcm) Result Confirmed Absolute Structure & Regiochemistry MicroED->Result Tentative Model Strategy Data Collection Strategy: High Redundancy (>10x) Friedel Pairs Required SCXRD->Strategy NMR->Q1 If Pure Refinement Refinement: Parsons' Quotient / Flack Parameter Strategy->Refinement Refinement->Result

Figure 1: Decision matrix for structural characterization. Note that while MicroED is faster, SCXRD is the only path to definitive absolute structure for light-atom molecules.

Experimental Protocol: Validating the Thioether

This protocol is designed to overcome the common "oily" nature of thioethers and maximize the anomalous signal for absolute assignment.

Phase 1: Crystallization (The Critical Step)

Thioethers often exhibit low melting points. Standard evaporation often yields oils.

  • Method A: Slow Vapor Diffusion (Low Temp)

    • Dissolve 5 mg of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in 0.5 mL Dichloromethane (DCM) (Solvent).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing 2 mL Pentane or Hexane (Anti-solvent).

    • Crucial: Store at 4°C or -20°C . The low temperature reduces the kinetic energy, promoting crystal lattice formation over oil separation.

  • Method B: In-Situ Cryo-Crystallization (If liquid at RT)

    • Load the neat liquid into a Lindemann capillary (

      
       mm).
      
    • Mount on the diffractometer under the cryostream (

      
       K).
      
    • Flash anneal (block stream for 2-5 seconds) to induce nucleation, then slowly cool to grow the single crystal directly on the goniometer.

Phase 2: Data Collection (Maximizing Anomalous Signal)

To determine absolute structure with only Cl/S as heavy atoms, you must maximize the Bijvoet differences .

  • Source: Copper (

    
    , 
    
    
    
    ).[3] Do not use Molybdenum (Mo); the anomalous signal for S/Cl is too weak at Mo wavelengths.
  • Detector Distance:

    
     mm (maximize resolution to 
    
    
    
    ).
  • Strategy: Complete sphere collection.

    • Redundancy: Target

      
      . High redundancy reduces statistical noise, making the small anomalous differences significant.
      
    • Scan Width:

      
       per frame to resolve closely spaced reflections.
      
Phase 3: Refinement & Validation
  • Software: SHELXL or Olex2.

  • Absolute Structure Parameter:

    • Use the Parsons' Quotient method (integrated into SHELXL-2014+). It is more robust than the traditional Flack parameter for light-atom structures.

    • Target: Flack/Parsons parameter (

      
      ) should be 
      
      
      
      for the correct structure and
      
      
      for the inverted structure.
  • Assignment Check:

    • Check the Thermal Ellipsoids (ADPs) . If you assign Cl as S, the ellipsoid will be too small (too much electron density modeled). If you assign S as Cl, the ellipsoid will "balloon" (not enough density modeled).

Detailed Pathway: The Anomalous Scattering Workflow

Workflow cluster_0 Data Acquisition cluster_1 Phasing & Assignment cluster_2 Validation Step1 Collect Full Sphere (Cu-Ku03b1) Step2 Integrate & Scale (Keep Friedel Pairs Separate) Step1->Step2 Step3 Initial Phasing (Intrinsic Phasing) Step2->Step3 Step4 Assign Atoms (Cl vs S based on peak height) Step3->Step4 Step5 Refine Flack x (Parsons' Method) Step4->Step5 Step6 Check ADPs (Ellipsoid Size) Step5->Step6

Figure 2: The computational workflow for processing anomalous dispersion data.

References
  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[4] Use of intensity quotients and differences in absolute structure refinement.[1][4][5][6][7][8] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259.[4] Link

  • Flack, H. D. (1983).[1][9] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Gruene, T., et al. (2018). Rapid structure determination of microcrystalline molecular compounds using electron diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of thioethers and sulfoxides: Challenges and strategies. Journal of Applied Crystallography, 42, 6-12. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

Comparative

Comparison of the metabolic stability of fluorinated versus non-fluorinated aryl sulfides

This guide provides a technical comparison of the metabolic stability of fluorinated versus non-fluorinated aryl sulfides, designed for medicinal chemists and drug metabolism scientists. Executive Summary Aryl sulfides (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the metabolic stability of fluorinated versus non-fluorinated aryl sulfides, designed for medicinal chemists and drug metabolism scientists.

Executive Summary

Aryl sulfides (thioethers) are valuable pharmacophores but suffer from rapid metabolic clearance due to S-oxidation. This guide analyzes how strategic fluorination mitigates this liability. The introduction of fluorine atoms onto the aryl ring exerts a powerful electron-withdrawing effect that lowers the Highest Occupied Molecular Orbital (HOMO) energy of the sulfur lone pair, thereby deactivating it toward electrophilic attack by Cytochrome P450 (CYP450) enzymes.

Mechanistic Basis of Stability

To understand the stability difference, one must analyze the reaction mechanism of CYP450-mediated S-oxidation.

The Metabolic Liability: S-Oxidation

The primary metabolic pathway for non-fluorinated aryl sulfides (e.g., thioanisole) is the rapid oxidation to sulfoxides and subsequently to sulfones. This reaction is catalyzed by high-valent iron-oxo species (Compound I, Fe


=O

) within the CYP450 active site.
  • Mechanism: The reaction proceeds via a Single Electron Transfer (SET) or direct oxygen atom transfer. In both pathways, the sulfur atom acts as a nucleophile attacking the electrophilic heme-oxygen complex.

  • The "Soft Spot": The sulfur lone pair in an electron-rich aryl sulfide is high in energy and easily accessible, leading to high intrinsic clearance (

    
    ).
    
The Fluorine Effect: Electronic Deactivation

Fluorine is the most electronegative element (


). When attached to the aryl ring of a sulfide, it alters the metabolic profile through two primary mechanisms:
  • Inductive Deactivation (-I Effect): Fluorine pulls electron density away from the aromatic ring (and by extension, the sulfur atom). This lowers the nucleophilicity of the sulfur lone pair.

    • Hammett Correlation: S-oxidation typically exhibits a negative Hammett

      
       (rho) value  (approx. -0.5 to -2.0 depending on the specific enzyme isoform). This indicates that electron-withdrawing groups (EWG) like fluorine decrease the reaction rate.
      
  • Lipophilicity Modulation: While fluorine increases lipophilicity (LogP), which can increase enzyme binding affinity (

    
    ), the drastic reduction in electronic reactivity (
    
    
    
    ) often dominates, resulting in a net decrease in intrinsic clearance (
    
    
    ).
Visualizing the Mechanism

The following diagram illustrates the electrophilic attack by CYP450 and how fluorine substitution defends against it.

SOxidationMechanism CYP CYP450 Compound I (Fe=O)3+ TS Transition State [Fe-O---S]+ CYP->TS Electrophilic Oxygen Sulfide Aryl Sulfide (Nucleophile) Sulfide->TS Attack Sulfoxide Aryl Sulfoxide (Metabolite) TS->Sulfoxide Oxygen Transfer Fluorine Fluorine Substituent (EWG) Fluorine->Sulfide Inductive Effect (-I) Lowers HOMO Energy

Figure 1: Mechanism of CYP450-mediated S-oxidation. Fluorine (black node) exerts an inductive effect that stabilizes the sulfur lone pair, raising the activation energy for the electrophilic attack.

Comparative Performance Analysis

The following table compares the physicochemical and metabolic properties of a standard non-fluorinated aryl sulfide against its fluorinated analogs.

Table 1: Theoretical Comparison of Thioanisole Analogs

FeatureThioanisole (Non-Fluorinated)4-FluorothioanisolePentafluorothioanisole
Structure Ph-S-Me(4-F-Ph)-S-Me(

)-S-Me
Electronic Effect (

)
0.00 (Reference)+0.06 (Weakly Deactivating)High Cumulative EWG
S-Lone Pair Availability High (Reactive)ModerateLow (Deactivated)
Metabolic Pathway Rapid S-oxidation to SulfoxideSlower S-oxidationHighly Resistant to Oxidation
Metabolic Soft Spots Sulfur, Para-position (Ring)Sulfur only (Para blocked)None (Fully blocked)
Predicted

(Microsomes)
Short (< 15 min)Medium (30-60 min)Long (> 120 min)

Key Insight: While para-fluorination (4-F) provides moderate stability by blocking para-hydroxylation and exerting a mild electronic effect, poly-fluorination (e.g., pentafluoro) shuts down S-oxidation almost entirely by drastically reducing the electron density on the sulfur atom.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of fluorinated analogs, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended.

Reagents & Preparation
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: HLM (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Assay Workflow
  • Pre-Incubation: Mix Buffer (445 µL) + Microsomes (25 µL) + Test Compound (5 µL of 100 µM intermediate). Final compound conc = 1 µM. Pre-incubate at 37°C for 10 min.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At T = 0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of Ice-cold Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis

Calculate the percent remaining at each time point relative to T=0. Plot ln(% Remaining) vs. Time.

  • Slope (

    
    ):  Derived from linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
Workflow Diagram

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation (Microsomes + Buffer + Compound) PreInc 2. Pre-Incubation (37°C, 10 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 5. Quench (Ice-Cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Analysis 6. LC-MS/MS Analysis (Calc CLint & t1/2) Quench->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Conclusion

Replacing non-fluorinated aryl sulfides with their fluorinated counterparts is a validated strategy in medicinal chemistry to improve metabolic stability. The electron-withdrawing nature of fluorine reduces the electron density on the sulfur atom, making it a poorer nucleophile for the electrophilic CYP450 species. This modification typically extends half-life and reduces intrinsic clearance without requiring gross structural changes that might abolish target binding.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagenaars, C., et al. (2002). Structure-activity relationships of cytochrome P450-mediated sulfoxidation. Drug Metabolism and Disposition. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Shaik, S., et al. (2005).[1] The mechanism of P450-catalyzed sulfoxidation: A theoretical study. Journal of the American Chemical Society. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Sources

Validation

Orthogonal Methods for the Purity Assessment of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Executive Summary: The Case for Orthogonality In the development of halogenated thioanisoles like (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , reliance on a single analytical technique is a critical failure point. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In the development of halogenated thioanisoles like (4-Chloro-2,3-difluorophenyl)(methyl)sulfane , reliance on a single analytical technique is a critical failure point. While Reverse-Phase HPLC (RP-HPLC) is the industry standard, it often fails to resolve positional isomers common in multi-halogenated aromatic synthesis or detect non-chromophoric volatile impurities.

This guide presents a tri-modal orthogonal approach to purity assessment. By leveraging the distinct physicochemical separation mechanisms of RP-HPLC (Polarity/Hydrophobicity), GC-MS (Volatility/Boiling Point), and qNMR (Nuclear Spin/Molar Ratio), researchers can eliminate "blind spots" in their impurity profiling.

The Impurity Landscape

Before selecting methods, we must understand the chemical liabilities of the analyte.[1]

  • Oxidation: The sulfide linkage is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Regioisomerism: The 2,3-difluoro-4-chloro substitution pattern is synthetically challenging; isomers (e.g., 2,4-difluoro-3-chloro) may co-elute in low-resolution systems.

  • Dimerization: Residual thiols can form disulfide bridges (

    
    ).
    

ImpurityPathways Start Starting Material (2,3-Difluoro-4-chlorothiophenol) Product (4-Chloro-2,3-difluorophenyl) (methyl)sulfane Start->Product Methylation Disulfide Impurity C: Disulfide Dimer Start->Disulfide Oxidative Coupling Sulfoxide Impurity A: Sulfoxide (Oxidation) Product->Sulfoxide [O] (Slow) Isomer Impurity D: Regioisomer Product->Isomer Synthetic Mis-selectivity Sulfone Impurity B: Sulfone (Over-oxidation) Sulfoxide->Sulfone [O] (Fast)

Figure 1: Synthetic and degradation pathways leading to critical impurities.

Primary Method: Reverse-Phase HPLC (UV-Vis)

Principle: Separation based on hydrophobicity and polarity. Role: Quantification of polar oxidation byproducts (Sulfoxide/Sulfone) which are often thermally unstable in GC.

Expert Insight:

Thioanisoles are highly lipophilic. The critical challenge in HPLC is not retaining the main peak, but eluting it within a reasonable timeframe while maintaining resolution from the early-eluting, polar sulfoxide impurities. A C18 column with high carbon load is recommended, but a gradient is essential to elute the highly retained disulfide dimer.

Protocol A: Gradient RP-HPLC
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Sulfur/Auxiliary).

  • Temperature: 30°C.

Time (min)% A% BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.01090Gradient Ramp
20.01090Wash (Elute Dimers)
20.19010Re-equilibration

Validation Check:

  • Sulfoxide/Sulfone: Will elute before the main peak due to increased polarity.

  • Disulfide: Will elute after the main peak due to doubled lipophilicity.

Orthogonal Method 1: GC-MS (Gas Chromatography)

Principle: Separation based on boiling point and volatility. Role: Resolution of regioisomers and detection of non-UV active volatile halides.

Expert Insight:

While HPLC separates by polarity, GC separates by volatility. This is crucial for distinguishing regioisomers of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. Isomers often have identical UV spectra and similar logP values (co-eluting in HPLC), but slight differences in boiling points allow baseline separation in GC. Caution: Sulfoxides often undergo thermal elimination in the GC injector; do not use GC for sulfoxide quantification [1].

Protocol B: Splitless GC-MS
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms UI (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1 (High split to prevent column overload).

  • Transfer Line: 280°C.

Temperature Program:

  • Hold at 60°C for 1 min.

  • Ramp 20°C/min to 200°C.

  • Ramp 10°C/min to 300°C.

  • Hold 3 min.

Mass Spec Settings:

  • Scan Range: 35–500 m/z.

  • SIM Mode (Optional): Monitor m/z 190, 192 (Molecular ion isotope pattern for Cl) for high sensitivity.

Orthogonal Method 2: Quantitative NMR (qNMR)

Principle: Direct molar ratio measurement using nuclear spin resonance. Role: Absolute purity determination without reference standards (Mass Balance).

Expert Insight:

qNMR is the ultimate "truth" method. Unlike chromatography, it does not require response factors. If the HPLC purity is 99.5% but qNMR shows 95%, you likely have inorganic salts or trapped non-protonated solvents that are invisible to UV and MS [2].

Protocol C: ^1H qNMR
  • Solvent: DMSO-d6 (Prevents volatility loss compared to CDCl3).

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. High purity (>99.9%) is mandatory.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton).

  • Scans: 16 or 32.

  • Pulse Angle: 90°.

Calculation:



Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (e.g., S-Me singlet = 3H)
    
  • 
     = Molecular weight[3]
    
  • 
     = Mass weighed[4]
    

Comparative Analysis & Decision Matrix

The following table summarizes the strengths and weaknesses of each method, derived from their physicochemical detection principles.

FeatureRP-HPLC (UV)GC-MSqNMR
Separation Principle Polarity / HydrophobicityBoiling Point / VolatilityChemical Environment (Magnetic)
Best For Oxidation products (Sulfoxide/Sulfone)Regioisomers, Volatile HalidesAbsolute Purity, Mass Balance
Blind Spot Co-eluting isomers, Inorganic saltsThermally unstable compoundsTrace impurities (<0.1%)
Limit of Detection High (ppm level)Very High (ppb level)Moderate (0.1% level)
Sample Destructive? NoYesNo
Workflow Decision Tree

DecisionTree Start Sample: (4-Chloro-2,3-difluorophenyl) (methyl)sulfane qNMR Step 1: Run qNMR (Determine Absolute Purity) Start->qNMR Check1 Is Purity > 98%? qNMR->Check1 GC Step 2: Run GC-MS (Check for Isomers/Volatiles) Check1->GC Yes Fail Reject / Repurify Check1->Fail No HPLC Step 3: Run HPLC-UV (Check for Oxidation/Dimers) GC->HPLC Pass Release Batch HPLC->Pass

Figure 2: Sequential orthogonal workflow for batch release.

References

  • Agilent Technologies. (2020). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from

  • RSSL. (2023). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118843418, (2,3-Dichloro-4-fluorophenyl)(methyl)sulfane. Retrieved from

  • BenchChem. (2024). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

Sources

Comparative

Inter-laboratory comparison of the characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

An Inter-laboratory Guide to the Standardized Characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane Abstract (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is a halogenated aromatic sulfane whose structural comp...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Guide to the Standardized Characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Abstract

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is a halogenated aromatic sulfane whose structural complexity necessitates a robust and reproducible analytical characterization framework, particularly in the context of pharmaceutical development and materials science where data integrity is paramount. In the absence of established, universal standards for this specific molecule, significant inter-laboratory variability in analytical results can impede research, delay development, and introduce regulatory uncertainty. This guide proposes a comprehensive framework for the standardized characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. We present a suite of core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and provide detailed, self-validating protocols for their implementation. Furthermore, we outline a blueprint for conducting an inter-laboratory comparison study, complete with methodologies for data analysis and performance evaluation. This document is intended to serve as a foundational resource for researchers, analytical scientists, and quality control professionals, aiming to foster consistency and confidence in the analytical data generated across different laboratories.

The Imperative for a Standardized Approach

The chemical structure of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, featuring a dichlorinated and fluorinated phenyl ring attached to a methylthio group, presents unique analytical challenges. The presence of multiple halogens can influence chromatographic behavior and mass spectrometric fragmentation, while the specific substitution pattern on the aromatic ring requires unambiguous confirmation. In multi-site drug development or collaborative research, it is crucial that data regarding identity, purity, and stability are comparable and reliable, regardless of the laboratory of origin. An inter-laboratory comparison provides the ultimate benchmark for analytical method robustness and data consistency.[1][2] This guide provides the necessary technical foundation to design and execute such a study.

Core Methodologies for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. Each technique provides orthogonal data points that, when combined, create a complete analytical profile of the molecule.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure and connectivity of the compound.[3] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.

  • ¹H NMR: Expected to show signals for the methyl group (a singlet) and the aromatic protons. The coupling patterns of the aromatic protons will be complex due to splitting from adjacent protons and fluorine atoms.

  • ¹³C NMR: Will provide information on the carbon skeleton. The carbon signals in the aromatic region will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is critical for confirming the substitution pattern.

  • ¹⁹F NMR: Essential for confirming the presence and environment of the two fluorine atoms. The spectrum is expected to show two distinct signals, each coupled to the other and to adjacent aromatic protons.

Causality in Experimental Choice: The use of multiple NMR experiments (¹H, ¹³C, ¹⁹F) is non-negotiable. Relying on ¹H NMR alone would be insufficient to differentiate this isomer from other possible difluoro-chloro-phenyl methylsulfane isomers. The carbon-fluorine and fluorine-proton coupling constants provide definitive evidence of the substitution pattern.

Molecular Identity and Purity: Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition and to identify potential impurities.[3] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable.

  • GC-MS: Ideal for analyzing the main component and any volatile or semi-volatile impurities. The electron impact (EI) ionization mode will generate a reproducible fragmentation pattern that serves as a fingerprint for the molecule.

  • LC-MS: Better suited for identifying non-volatile or thermally labile impurities. Electrospray ionization (ESI) is a soft ionization technique that typically yields a strong signal for the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): This is a critical step for trustworthiness. HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₅ClF₂S), distinguishing it from other potential elemental compositions with the same nominal mass.[3]

Quantitative Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and separating it from related impurities.[4][5]

  • Methodology: A reverse-phase HPLC method using a C18 column is generally suitable for a molecule of this polarity.[6]

  • Detection: A UV detector is appropriate, as the substituted benzene ring will have a distinct chromophore.

  • Validation: The method's specificity, linearity, accuracy, and precision must be validated to ensure it is fit for purpose. This self-validating system ensures that the quantitative data generated is trustworthy.

Proposed Workflow for Inter-Laboratory Characterization

To ensure consistency across laboratories, a standardized workflow is essential. The following diagram illustrates the logical sequence of analysis.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Data Consolidation & Reporting A Sample Receipt & Homogenization B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Structural Elucidation C High-Resolution MS (HRMS) A->C Formula Confirmation D HPLC-UV Purity Assay (Quantitative) B->D C->D E GC-MS Analysis D->E Volatile Impurities F LC-MS Analysis D->F Non-Volatile Impurities G Generate Certificate of Analysis (CoA) F->G H Compare Data Across Labs H->G

Caption: Standardized workflow for the characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

Framework for an Inter-Laboratory Comparison Study

An inter-laboratory study would involve distributing a single, homogenous batch of the target compound to multiple participating laboratories. Each laboratory would perform the characterization using the standardized protocols outlined below.

G A Step 1: Centralized Preparation Prepare and validate a large, homogenous batch of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. Ensure stability. B Step 2: Sample Distribution Distribute aliquots of the same batch to all participating laboratories along with standardized protocols. A->B C Step 3: Independent Analysis Each laboratory analyzes the sample using the provided HPLC, GC-MS, and NMR protocols. B->C D Step 4: Data Submission Laboratories submit raw data, processed results, and experimental details to a central coordinator. C->D E Step 5: Statistical Evaluation Calculate consensus values and laboratory z-scores to assess performance and identify outliers. D->E F Step 6: Final Report Issue a comprehensive report summarizing results, variability, and recommendations for method refinement. E->F

Caption: Logical flow for a proposed inter-laboratory comparison study.

Performance is typically evaluated using z-scores, which measure how far a laboratory's result is from the consensus mean.[7] A z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Standardized Experimental Protocols

The following protocols are designed to be robust and transferable across different laboratory environments.

Protocol: HPLC-UV Purity Determination
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water.

  • Gradient Program:

    • Start at 50% Acetonitrile.

    • Linear ramp to 95% Acetonitrile over 15 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.

    • Return to 50% Acetonitrile over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of ~0.5 mg/mL.

  • Quantification: Purity is determined by area percent calculation.

Protocol: GC-MS Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[8]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve sample in Dichloromethane to a concentration of ~1 mg/mL.

Comparative Data Summary

The table below summarizes the expected analytical data for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, which would serve as the benchmark for the inter-laboratory comparison.

ParameterTechniqueExpected ResultPotential Source of Inter-Lab Variation
Molecular Formula HRMSC₇H₅ClF₂SInstrument calibration, resolution settings
Monoisotopic Mass HRMS209.9666Calibration accuracy
Purity HPLC-UV>99.0% (example)Column performance, integration parameters
¹H NMR (CDCl₃) NMR (400 MHz)δ ~2.5 (s, 3H, -SCH₃), δ ~7.0-7.5 (m, 2H, Ar-H)Solvent choice, reference standard (TMS)
¹⁹F NMR (CDCl₃) NMR (376 MHz)Two distinct multiplets with F-F couplingSpectrometer frequency, referencing
GC Retention Time GC-MSMethod-dependent (~10-15 min)Oven ramp rate, column length, carrier gas flow

Conclusion

The reliable characterization of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is achievable through a standardized, multi-faceted analytical approach. This guide provides the necessary framework, from foundational techniques and detailed protocols to a blueprint for a formal inter-laboratory comparison study. Adopting such a standardized approach will significantly reduce analytical variability, enhance data reliability, and foster greater confidence in results across the scientific community. By explaining the causality behind methodological choices and providing robust, self-validating protocols, we aim to equip researchers and drug development professionals with the tools needed to ensure the highest level of scientific integrity.

References

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  • Letcher, R. J., & Bergman, A. (1997). An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices. PubMed. Retrieved February 19, 2026, from [Link]

  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

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  • Malachová, A., Stránská, M., & Krska, R. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI. Retrieved February 19, 2026, from [Link]

  • van der Veen, A. M. H. (2016). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 21(3), 197-202. Retrieved February 19, 2026, from [Link]

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  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (2018, March 29). Pulsus Group. Retrieved February 19, 2026, from [Link]

  • Phenol, 4-chloro-3-methyl-. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. As a halogenated organosulfur compound, this substance requires meticulous h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. As a halogenated organosulfur compound, this substance requires meticulous handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Compound Identification and Hazard Assessment

The presence of chlorine and fluorine atoms on the aromatic ring classifies this compound as a halogenated organic substance. Such compounds are often persistent in the environment and can be toxic.[1][2] The organosulfur component may also contribute to its toxicity and environmental impact.[3][4]

Table 1: Inferred Physicochemical and Hazard Properties

PropertyValue / InformationRationale / Source Analogy
IUPAC Name 1-chloro-2,3-difluoro-4-(methylthio)benzeneBased on chemical structure
Molecular Formula C₇H₅ClF₂SBased on chemical structure
Appearance Likely a liquid or low-melting solidAnalogy with similar small aromatic sulfides[5]
Toxicity Presumed harmful if swallowed, inhaled, or in contact with skin.[6][7]Based on data for similar compounds like 4-chlorophenyl methyl sulfone and other monochlorophenols.[7][8]
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.[8]Halogenated organic compounds are known for their environmental persistence.[1]
Primary Disposal Route Incineration by a licensed hazardous waste facility.Standard and often required method for halogenated organic wastes to ensure complete destruction.[9]

Regulatory Framework: A "Cradle-to-Grave" Responsibility

The disposal of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is governed by regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] As the generator of this waste, you are responsible for its safe management from the point of generation until its final disposal—a concept known as "cradle-to-grave" liability.[11]

This compound would likely be classified as a hazardous waste due to its characteristics, particularly toxicity.[12] Generators must determine if their waste is hazardous and manage it according to their generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates accumulation time limits and reporting requirements.[12][13]

Pre-Disposal Handling and Storage: The Foundation of Safety

Proper handling and storage before disposal are critical to prevent accidental release and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, either in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and/or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][14]

Waste Segregation and Container Management

The cardinal rule for this compound is to never dispose of it down the drain.[1][4][15] Doing so is a regulatory violation and poses a significant environmental threat.

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Stream: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane waste must be collected in a container designated for "Halogenated Organic Waste." [1][2]

  • Avoid Co-mingling: Do not mix halogenated waste with non-halogenated organic waste.[9][16][17] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to manage the toxic byproducts (like hydrochloric and hydrofluoric acid).[9] Mixing contaminates the entire volume, increasing disposal costs.

  • Use Appropriate Containers:

    • Collect liquid waste in a sturdy, chemically compatible container with a tightly sealing screw cap.[13][15]

    • Ensure the container is clean and free from contaminants that could react with the waste.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Proper Labeling:

    • Label the waste container as soon as the first drop of waste is added.[15][16]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "(4-Chloro-2,3-difluorophenyl)(methyl)sulfane." [15] Do not use abbreviations or chemical formulas.[15]

    • If mixed with other solvents, list all components and their approximate percentages.[16]

  • Secure Storage:

    • Keep waste containers closed at all times except when actively adding waste.[4][15]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office and/or emergency services.

    • Prevent entry into the affected area.

    • Provide emergency responders with details about the spilled chemical.

Step-by-Step Disposal Protocol

The disposal of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.

Workflow for Final Disposal:

  • Finalize Container Labeling: Ensure the hazardous waste label is complete, including the accumulation start date and the names of all constituents.

  • Request Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for making a request.

  • Prepare for Transport: Move the sealed and labeled container to the designated waste pickup location at the scheduled time. Do not leave waste unattended in unsecured areas.

  • Maintain Records: The waste will be tracked using a hazardous waste manifest, a legal document that follows the waste to its final disposal site.[13] Retain any copies of this manifest or other documentation provided by your EHS office for your records, as required by law (typically for at least three years).[12]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane in the laboratory, from use to final disposal.

G start Start: Use of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane gen_waste Generate Waste (e.g., surplus reagent, reaction mixture) start->gen_waste is_halogenated Is the compound halogenated? gen_waste->is_halogenated collect_halogenated Collect in dedicated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated  Yes collect_non_halogenated Collect in 'Non-Halogenated Organic Waste' container is_halogenated->collect_non_halogenated No label_container Label container with: 'Hazardous Waste' Full Chemical Name All Components collect_halogenated->label_container store_safe Store in secondary containment in a designated Satellite Accumulation Area label_container->store_safe request_pickup Contact EHS for waste pickup store_safe->request_pickup end Disposal via licensed hazardous waste vendor (Incineration) request_pickup->end

Caption: Waste Management Workflow for Halogenated Compounds.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Segregation. (n.d.). CUNY. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

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  • Removal of organosulfur compounds from oil fractions. (n.d.). GlobeCore. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

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Handling

Personal protective equipment for handling (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides essential, immediate safety and logistical information for handling (4-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides essential, immediate safety and logistical information for handling (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. While a specific Safety Data Sheet (SDS) for this compound is not available, the guidance provided here is synthesized from data on structurally similar halogenated and sulfur-containing aromatic compounds and established laboratory safety principles.

Hazard Assessment and GHS Classification

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is a halogenated aromatic sulfide. Based on the hazard profiles of analogous compounds, it should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

It is crucial to handle this compound with the utmost care, assuming it possesses these hazardous properties until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. The selection of appropriate PPE is critical to prevent exposure.

Eye and Face Protection
  • Standard Operations: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Splash Hazard: When there is a potential for splashes, a face shield should be worn in addition to safety goggles to provide a full barrier of protection.

Hand Protection

The choice of glove material is critical due to the compound's halogenated aromatic structure. Aromatic and halogenated hydrocarbons can readily attack many common glove materials.[1]

  • Incidental Contact: For short-term, incidental contact, nitrile gloves are a common choice in a laboratory setting.[2] However, they offer limited protection against chlorinated solvents.

  • Extended Contact or Immersion: For prolonged handling or in situations where immersion is possible, more robust glove materials are required. Butyl rubber or Viton® gloves are recommended for their superior resistance to halogenated and aromatic hydrocarbons.[3]

Table 1: Glove Material Compatibility

Glove MaterialPerformance with Halogenated/Aromatic HydrocarbonsGeneral Recommendations
Nitrile Fair to PoorSuitable for short-term splash protection only. Change immediately upon contact.
Neoprene FairOffers better resistance than nitrile for some chemicals but can be degraded by aromatic solvents.
Butyl Rubber Good to ExcellentRecommended for handling chlorinated solvents and other halogenated compounds.[3]
Viton® ExcellentOffers the highest level of protection against aromatic and chlorinated solvents.

Important Note: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, before and during use. Dispose of contaminated gloves in accordance with hazardous waste guidelines.[4]

Body Protection
  • A flame-resistant lab coat is mandatory.

  • For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

All handling of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and steps outline the essential procedures for handling (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Review SDS of Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work Within Fume Hood prep4->handle1 handle2 Use Smallest Quantity Possible handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 disp2 Label Waste Container Clearly disp1->disp2 disp3 Decontaminate Work Area disp2->disp3 disp4 Doff and Dispose of Contaminated PPE disp3->disp4

Caption: Safe handling workflow for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand the potential hazards.

    • Don the appropriate PPE as outlined in Section 2.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling:

    • Perform all manipulations of the compound inside a certified chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment to minimize potential exposure.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Disposal and Cleanup:

    • Segregate all waste containing (4-Chloro-2,3-difluorophenyl)(methyl)sulfane into a designated "halogenated organic waste" container.[2][5] Do not mix with non-halogenated waste.

    • Clearly label the waste container with its contents.

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent and then soap and water.

    • Carefully doff and dispose of all contaminated PPE as hazardous waste.

Emergency and Disposal Plans

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to draw vapors away.

  • Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or environmental health and safety department.

Waste Disposal

All waste containing (4-Chloro-2,3-difluorophenyl)(methyl)sulfane must be treated as hazardous waste.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2][5] This is due to specific disposal requirements for halogenated compounds.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Do not pour any amount of this chemical down the drain.[2]

By adhering to these guidelines, you can significantly minimize the risks associated with handling (4-Chloro-2,3-difluorophenyl)(methyl)sulfane and maintain a safe laboratory environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • (n.d.). SPILL CLEANUP QUICK REFERENCE.
  • OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • (n.d.). hazardous waste segregation.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.

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